Dichlorprop
描述
Structure
3D Structure
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCENGPTKEIGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O3, Array | |
| Record name | 2,4-DP | |
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| Record name | DICHLORPROP | |
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Related CAS |
39104-30-8 (hydrochloride salt), 5746-17-8 (potassium salt) | |
| Record name | Dichlorprop [BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID0020440 | |
| Record name | Dichlorprop | |
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Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish to colorless solid. Soluble in organic solvents. Used as an herbicide., Colorless to yellowish odorless solid; [ICSC] Colorless, white, or brown solid; [HSDB] Light brown powder; [MSDSonline], ODOURLESS COLOURLESS-TO-YELLOWISH CRYSTALS. | |
| Record name | 2,4-DP | |
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| Record name | Dichlorprop | |
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| Record name | DICHLORPROP | |
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Flash Point |
204 °C o.c. | |
| Record name | DICHLORPROP | |
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Solubility |
Solubility in water 900 g acid equivalent/L at 20 °C /Dichlorprop-potassium/, Solubility in water, 660 g acid equivalent/L at 20 °C /Sodium salt/, Solubility in water, 740 g acid equivalent/L at 20 °C /Diethanolamine salt/, In acetone 595, isopropanol 510, benzene 85, toluene 69, xylene 51, kerosene 2.1 (all in g/L, 20 °C)., Chloroform 10.8, ether 82.1, ethanol more than 100 (all in g/100 g at 20 °C), Heptane 0.5% wt/vol, Soluble in ethanol, ether; very soluble in ligroin, In water, 350 mg/L at 20 °C, Solubility in water: none | |
| Record name | DICHLOROPROP | |
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| Record name | DICHLORPROP | |
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Density |
1.42, Relative density (water = 1): 1.4 | |
| Record name | DICHLOROPROP | |
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| Record name | DICHLORPROP | |
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Vapor Pressure |
0.00000008 [mmHg], 7.50X10-8 mm Hg at 20 °C, negligible | |
| Record name | Dichlorprop | |
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| Record name | DICHLORPROP | |
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Color/Form |
Colorless crystals, WHITE TO TAN, CRYSTALLINE SOLID | |
CAS No. |
120-36-5 | |
| Record name | 2,4-DP | |
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| Record name | Dichlorprop | |
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| Record name | Dichlorprop [BSI:ISO] | |
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| Record name | Propanoic acid, 2-(2,4-dichlorophenoxy)- | |
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| Record name | Dichlorprop | |
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| Record name | Dichlorprop | |
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| Record name | DICHLORPROP | |
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| Record name | DICHLOROPROP | |
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| Record name | DICHLORPROP | |
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Melting Point |
117.5 °C, 117-118 °C | |
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| Record name | DICHLORPROP | |
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Foundational & Exploratory
Dichlorprop's Dual-Pronged Assault on Plant Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorprop, a prominent phenoxy herbicide, exerts its phytotoxic effects on broadleaf plants through a sophisticated, dual-pronged mechanism of action. The primary and well-established pathway involves its function as a synthetic auxin mimic, leading to uncontrolled growth and eventual plant death.[1][2][3] More recent discoveries have unveiled a secondary, yet equally critical, mechanism involving the induction of a ferroptosis-like cell death pathway, characterized by iron-dependent reactive oxygen species (ROS) accumulation and lipid peroxidation.[4] This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Primary Mechanism of Action: Synthetic Auxin Mimicry
This compound, particularly its biologically active (R)-enantiomer, structurally resembles the natural plant hormone indole-3-acetic acid (IAA).[3][5] This molecular mimicry allows it to hijack the plant's natural auxin signaling pathway, leading to a cascade of events that ultimately prove fatal to susceptible plants.
The Auxin Signaling Cascade Disruption
The core of auxin signaling revolves around the Transport Inhibitor Response 1/Auxin Signaling F-box (TIR1/AFB) proteins, which act as auxin co-receptors.[6] In the presence of auxins (natural or synthetic), TIR1/AFB proteins bind to Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This binding event tags the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome.[6] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of a multitude of auxin-responsive genes.
This compound's persistence and high concentration overwhelm this tightly regulated system, leading to a continuous and excessive degradation of Aux/IAA proteins. This, in turn, results in the sustained activation of ARFs and the overexpression of auxin-responsive genes. The physiological consequences of this uncontrolled gene expression include:
-
Uncontrolled Cell Elongation and Division: Leading to epinasty (downward bending of leaves), stem and petiole twisting, and callus formation.
-
Increased Ethylene Production: Ethylene is a plant hormone involved in senescence and stress responses. Elevated levels contribute to the observed phytotoxic symptoms.
-
Altered Abscisic Acid (ABA) Levels: ABA is a key hormone in stress responses, and its interplay with auxin signaling is disrupted by this compound.[7][8]
Signaling Pathway Diagram
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: RD 406) [sitem.herts.ac.uk]
- 4. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 6. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Abscisic acid and its role in the modulation of plant growth, development, and yield stability - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-(2,4-dichlorophenoxy)propanoic acid properties
An In-depth Technical Guide to (R)-2-(2,4-dichlorophenoxy)propanoic Acid
This technical guide provides a comprehensive overview of the core properties of (R)-2-(2,4-dichlorophenoxy)propanoic acid, also known as Dichlorprop-P. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical properties, toxicological data, mechanism of action, and relevant experimental protocols.
Physicochemical Properties
(R)-2-(2,4-dichlorophenoxy)propanoic acid is the dextrorotatory, biologically active enantiomer of the herbicide this compound.[1][2] First marketed in the 1960s as a racemic mixture, advances in asymmetric synthesis have enabled the production of the pure (R)-isomer.[2] It is a member of the chlorophenoxy herbicide family, similar in structure to 2,4-D.[1][2]
| Property | Value |
| IUPAC Name | (2R)-2-(2,4-dichlorophenoxy)propanoic acid[1][3] |
| Synonyms | This compound-P, (R)-Dichlorprop, (+)-Dichlorprop[1][4] |
| CAS Number | 15165-67-0[5][6] |
| Molecular Formula | C₉H₈Cl₂O₃[5][6] |
| Molecular Weight | 235.06 g/mol [5][6] |
| Appearance | White to light yellow or light beige crystalline powder.[7] Can also appear as a light brown to brown solid.[5] |
| Melting Point | 122-124 °C[5][8][9] |
| Boiling Point | 348.3 ± 27.0 °C (Predicted)[5][6] |
| pKa | 3.03 ± 0.10 (Predicted)[5][10] |
| Optical Rotation | [α]²¹D +26.6° (c = 1.23 in ethanol)[4][5] |
Solubility
The solubility of (R)-2-(2,4-dichlorophenoxy)propanoic acid has been determined in various solvents at 20°C.
| Solvent | Solubility |
| Water (pH 7) | 0.59 g/L[5][8] |
| Acetone | >1000 g/kg[5][8] |
| Ethanol | >1000 g/kg[5][8] |
| Ethyl Acetate | 560 g/kg[5][8] |
| Toluene | 46 g/kg[5][8] |
Toxicological Data
The toxicological profile of this compound has been evaluated, with the (R)-isomer generally considered to have slight acute toxicity.
| Parameter | Value | Species |
| Oral LD₅₀ | 537 mg/kg | Rat[2] |
The U.S. Environmental Protection Agency (EPA) classifies the R-isomer as “Not Likely to be Carcinogenic to Humans”.[2] However, it is considered a severe eye irritant.[2]
Mechanism of Action
(R)-2-(2,4-dichlorophenoxy)propanoic acid functions as a synthetic auxin.[1][11] Auxins are a class of plant hormones that play a crucial role in regulating plant growth and development. The mechanism of action involves inducing abnormal and uncontrolled cell division and growth, which ultimately damages the vascular tissue of susceptible plants.[2]
The proposed mechanism includes:
-
Increased Cell Wall Plasticity : The herbicide is thought to make plant cell walls more flexible.[2]
-
Enhanced Protein Biosynthesis : It stimulates the production of proteins within the plant cells.[2]
-
Ethylene Production : It leads to an increase in the production of ethylene, another plant hormone involved in stress responses and senescence.[2]
This cascade of events leads to unsustainable growth, ultimately causing the death of the target broadleaf weeds.[2]
Caption: Mechanism of action of (R)-2-(2,4-dichlorophenoxy)propanoic acid as a synthetic auxin.
Experimental Protocols
Synthesis
The commercial production of (R)-2-(2,4-dichlorophenoxy)propanoic acid involves a multi-step chemical process.[11]
Methodology:
-
Reaction of 2,4-dichlorophenol (B122985): The process begins with the reaction of 2,4-dichlorophenol with an alkylating agent such as propylene (B89431) oxide to form the phenoxypropanoic acid backbone.[11]
-
Enantiomeric Resolution: The resulting racemic mixture is then resolved to isolate the desired (R)-enantiomer. This can be achieved through various methods, including asymmetric synthesis, to yield the biologically active this compound-P.[11]
Enantiomeric Purity Analysis via HPLC
A high-performance liquid chromatography (HPLC) method has been reported for determining the enantiomeric purity of (+)-2-(2,4-dichlorophenoxy)-propanoic acid.[12]
Methodology:
-
Chromatographic System: An achiral, reversed-phase HPLC system is used.[12]
-
Stationary Phase: A C18 stationary phase is employed.[12]
-
Mobile Phase: The mobile phase consists of a mixture of methanol, acetonitrile, and 0.1M aqueous acetic acid in a ratio of 42:30:28.[12]
-
Detection: The system utilizes both a polarimetric detector and an absorbance detector. The ratio of the responses from these two detectors is used to calculate the mole fraction of the (R)-(+)-enantiomer.[12]
-
Sample Loading: Assays are typically carried out with a sample loading of 200 μg.[12]
Caption: Workflow for enantiomeric purity analysis of (+)-2,4-DP using HPLC.
References
- 1. This compound-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 4. (R)-2-(2,4-Dichlorophenoxy)propanoic acid Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. (R)-2-(2,4-Dichlorophenoxy)propanoic acid CAS#: 15165-67-0 [m.chemicalbook.com]
- 6. pinpools.com [pinpools.com]
- 7. chemimpex.com [chemimpex.com]
- 8. (R)-2-(2,4-Dichlorophenoxy)propanoic acid | 15165-67-0 [chemicalbook.com]
- 9. (R)-2-(2,4-dichlorophenoxy)propanoic acid [stenutz.eu]
- 10. chembk.com [chembk.com]
- 11. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 12. academic.oup.com [academic.oup.com]
A Technical Guide to the Chirality and Herbicidal Activity of Dichlorprop Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chirality of the herbicide Dichlorprop and its implications for herbicidal activity, environmental fate, and analytical determination. This compound, chemically known as 2-(2,4-dichlorophenoxy)propionic acid, is a selective, systemic phenoxy herbicide used to control annual and perennial broadleaf weeds.[1][2] Its chemical structure contains a single chiral center, resulting in the existence of two stereoisomers, or enantiomers: (R)-Dichlorprop and (S)-Dichlorprop.[2][3]
The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which acts as a synthetic auxin, leading to abnormal and excessive cell division and growth in susceptible plants.[1][2][4] Initially marketed as a racemic mixture containing equal parts of both enantiomers, modern formulations predominantly use the active (R)-isomer, also known as this compound-p.[1][3] This shift towards enantiomerically pure formulations is driven by the desire to reduce the environmental load of the less active (S)-enantiomer and mitigate potential non-target effects.
This guide details the enantioselective mechanisms of action, environmental degradation, and the experimental protocols for their analysis, presenting quantitative data in structured tables and visualizing key processes through diagrams.
Enantioselectivity in Herbicidal Activity
The biological activity of this compound is highly enantioselective, with the (R)-enantiomer being responsible for its herbicidal effects.[1][5] The (S)-enantiomer is considered to have little to no herbicidal activity.
The (R)-enantiomer mimics the natural plant hormone auxin, leading to a cascade of effects that disrupt normal plant development.[2][4] This includes increased cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production, which ultimately damages vascular tissue and leads to plant death.[1][4] Recent research has also shown that (R)-Dichlorprop can trigger a form of iron-dependent, programmed cell death in plants known as ferroptosis-like death.[6] This process involves the accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to the disruption of cell membranes.[6]
In contrast, the (S)-enantiomer not only lacks significant herbicidal action but has been observed in some cases to slightly promote plant growth. A study on Arabidopsis thaliana demonstrated a significant difference in the physiological response to the two enantiomers.
Data Presentation: Herbicidal Efficacy of this compound Enantiomers
| Enantiomer | Plant Species | Effect | Quantitative Measurement | Reference |
| (R)-Dichlorprop | Arabidopsis thaliana | Growth Inhibition | 37.6% decrease in fresh weight | [7][8] |
| (S)-Dichlorprop | Arabidopsis thaliana | Growth Promotion | 7.6% increase in fresh weight | [7][8] |
| (R)-Dichlorprop | Arabidopsis thaliana | Physiological Stress | Induces ROS accumulation, lipid peroxidation, and iron aggregation | [6] |
| (S)-Dichlorprop | Arabidopsis thaliana | Minimal Stress | Weaker disturbance to leaf morphology and cell structure compared to (R)-DCPP | [7][8] |
Visualization: Logical Relationship of Herbicidal Action
Caption: Differential herbicidal effects of (R)- and (S)-Dichlorprop enantiomers.
Enantioselective Environmental Fate and Degradation
The environmental persistence and degradation of this compound are also subject to enantioselectivity, primarily driven by microbial activity in soil and water.[9][10] Numerous studies have shown that one enantiomer is often degraded preferentially over the other, although the specific enantiomer that degrades faster can vary depending on the microbial communities and environmental conditions.
In most agricultural soils, the (S)-enantiomer tends to be degraded more rapidly than the herbicidally active (R)-enantiomer.[9][11] However, some studies have reported the opposite or preferential degradation of the (R)-enantiomer.[12][13] This enantioselective degradation is a clear indicator of biologically mediated processes, as abiotic degradation shows no such preference.[10][12]
Bacterial species from the Sphingomonadaceae family, such as Sphingomonas herbicidovorans, Sphingobium sp., and Sphingopyxis sp., have been identified as key players in the degradation of this compound.[9][14][15] These bacteria possess distinct uptake systems and enzymes that can differentiate between the (R) and (S) enantiomers.[15][16]
Data Presentation: Enantioselective Degradation of this compound in Soil
| Enantiomer | Soil Type | Half-life (DT50) in days | Preferentially Degraded | Reference |
| (S)-Dichlorprop | Soil A (pH 6.8) | 8.22 | Yes | [9][10][11] |
| (R)-Dichlorprop | Soil A (pH 6.8) | 12.93 | No | [9][10][11] |
| (S)-Dichlorprop | Soil D (pH 5.5) | 8.06 | Yes | [9][10][11] |
| (R)-Dichlorprop | Soil D (pH 5.5) | 12.38 | No | [9][10][11] |
| (S)-Dichlorprop | Generic Soil | 4.4 | Yes | [12] |
| (R)-Dichlorprop | Generic Soil | 8.7 | No | [12] |
Visualization: Microbial Degradation Pathway
Caption: Enantioselective uptake and degradation of this compound by soil bacteria.
Experimental Protocols
The study of this compound enantiomers requires specialized analytical techniques to separate and quantify each isomer. Biodegradation studies also follow specific protocols to assess the environmental fate of the enantiomers.
Protocol 1: Enantiomer Separation by Chiral HPLC
This protocol describes a common method for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC).
Objective: To separate and quantify (R)- and (S)-Dichlorprop from a sample.
Methodology:
-
Instrumentation: An HPLC system equipped with a UV detector is used.[15]
-
Chiral Stationary Phase (CSP): A chiral column is essential for separation. A commonly used column is a Nucleodex-α-PM (permethylated α-cyclodextrin).[15]
-
Mobile Phase: The system is operated isocratically with an eluent typically consisting of a mixture of an organic solvent and an acidic aqueous buffer. An example is 70% (v/v) methanol (B129727) and 30% (v/v) 50 mM sodium phosphate (B84403) (NaH₂PO₄) adjusted to pH 3.0.[15]
-
Flow Rate: A typical flow rate is 0.7 mL/min.[15]
-
Detection: The eluting enantiomers are detected by UV absorbance at a wavelength of 230 nm.[15]
-
Quantification: The concentration of each enantiomer is determined by comparing the peak area to that of external standards of known concentrations.[11]
-
Elution Order: Under these conditions, the typical retention times are approximately 6.7 minutes for (R)-Dichlorprop and 8.6 minutes for (S)-Dichlorprop.[15]
Visualization: Chiral HPLC Analysis Workflow
Caption: Experimental workflow for chiral separation of this compound by HPLC.
Protocol 2: Soil Biodegradation Study
This protocol outlines a laboratory microcosm experiment to determine the degradation rates and enantioselectivity of this compound in soil.
Objective: To measure the half-lives (DT50) of (R)- and (S)-Dichlorprop in soil.
Methodology:
-
Soil Preparation: Collect fresh soil samples, sieve to remove large particles, and adjust moisture content to a specified level (e.g., 60% of water holding capacity).
-
Microcosm Setup: Distribute known amounts of the prepared soil into replicate flasks or containers for each treatment group. Treatment groups typically include:
-
Spiking: Apply a standard solution of the respective this compound form(s) to the soil to achieve a target concentration.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) to simulate environmental conditions.[17]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 31 days), destructively sample replicate microcosms from each treatment group.[12]
-
Extraction: Extract this compound residues from the soil samples using an appropriate solvent extraction method (e.g., QuEChERS or sonication with an organic solvent like acetonitrile).
-
Analysis: Analyze the extracts using the chiral HPLC method described in Protocol 1 to determine the concentration of each enantiomer.
-
Data Analysis: Plot the concentration of each enantiomer against time. Fit the data to a first-order kinetic model to calculate the degradation rate constant and the half-life (DT50) for each enantiomer.[9][11]
Visualization: Soil Degradation Study Workflow
Caption: Experimental workflow for a soil biodegradation study of this compound.
Conclusion and Future Perspectives
The chirality of this compound is a critical factor influencing its herbicidal efficacy and environmental behavior. The (R)-enantiomer is the sole contributor to its herbicidal activity, acting as a potent synthetic auxin and inducing ferroptosis-like cell death in susceptible plants.[1][6] The differential response of biological systems to this compound enantiomers extends to its environmental degradation, which is predominantly a microbially driven, enantioselective process.[9]
The data clearly supports the agricultural and environmental benefits of using enantiomerically pure (R)-Dichlorprop (this compound-p). This practice maximizes herbicidal efficacy while minimizing the introduction of the non-herbicidal (S)-enantiomer into the environment, reducing the overall chemical load and potential for unforeseen ecological effects.
Future research should continue to explore the specific enzymatic pathways involved in both the mode of action and the microbial degradation of this compound enantiomers. A deeper understanding of the protein-ligand interactions at the target site in plants could lead to the development of even more effective and selective herbicides. Furthermore, investigating the microbial communities and environmental factors that govern the enantioselective degradation in diverse ecosystems is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: RD 406) [sitem.herts.ac.uk]
- 3. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 4. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of chiral herbicide this compound on Arabidopsis thaliana metabolic profile and its implications for microbial communities in the phyllosphere [agris.fao.org]
- 8. scilit.com [scilit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Impact of this compound on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective Uptake and Degradation of the Chiral Herbicide this compound [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enantioselective uptake and degradation of the chiral herbicide this compound [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Environmental Fate and Degradation of Dichlorprop: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop, a member of the chlorophenoxy herbicide group, has been widely used for the post-emergence control of broadleaf weeds in various agricultural and non-crop settings. Its environmental persistence, mobility, and transformation are critical factors in assessing its ecological impact. This technical guide provides an in-depth overview of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its transformation processes.
Data Presentation: Quantitative Environmental Fate Parameters
The environmental behavior of this compound is dictated by a combination of its physicochemical properties and its interactions with soil, water, and atmospheric components. The following tables summarize key quantitative data related to its persistence and mobility.
Table 1: Soil Half-Life (DT50) of this compound
| Soil Type | Organic Matter (%) | pH | Temperature (°C) | DT50 (days) | Enantiomer | Reference(s) |
| Soil A | High | - | Lab | 12.93 | R-Dichlorprop | [1] |
| Soil A | High | - | Lab | 8.22 | S-Dichlorprop | [1] |
| Soil D | Lower | - | Lab | 12.38 | R-Dichlorprop | [1] |
| Soil D | Lower | - | Lab | 8.06 | S-Dichlorprop | [1] |
| Aerobic Soil | - | - | - | ~10 | Racemic | |
| Field Conditions | - | - | - | < 14 | Racemic | [2] |
Table 2: Sorption Coefficients of this compound in Soil
| Koc (L/kg) | Soil Type/Conditions | Reference(s) |
| 34-129 | General | [3] |
| 50 | General | [4] |
Note: The mobility of this compound in soil is generally considered to be high due to its low Koc values.[3] As an acidic compound (pKa ≈ 3.1), it exists predominantly in its anionic form in most environmental soils, which limits its adsorption to negatively charged soil colloids.[3]
Degradation Pathways of this compound
This compound undergoes degradation in the environment through two primary mechanisms: microbial biodegradation and photodegradation.
Microbial Biodegradation
The principal pathway for the dissipation of this compound in soil and water is microbial degradation.[1] This process is enantioselective, with the S-enantiomer often being degraded more rapidly than the herbicidally active R-enantiomer.[1] The initial and key step in the biodegradation of both enantiomers is the cleavage of the ether bond, yielding 2,4-dichlorophenol (B122985) and pyruvate. This reaction is catalyzed by enantiospecific dioxygenase enzymes, namely (R)-dichlorprop dioxygenase (RdpA) and (S)-dichlorprop dioxygenase (SdpA).[5]
The resulting 2,4-dichlorophenol is a common metabolite and is further degraded by microbial communities through ring hydroxylation and subsequent cleavage.
Photodegradation
This compound is susceptible to photodegradation in aqueous environments and on soil surfaces, with reported half-lives ranging from a few days to a week under sunlight.[2] The photochemical transformation of this compound is complex, leading to a variety of photoproducts. Key reactions include the cleavage of the ether bond, dechlorination, and hydroxylation of the aromatic ring. Identified photoproducts include 2,4-dichlorophenol, 2-chlorophenol, 4-chlorophenol, and 4-chlorocatechol.[6]
Hydrolysis
This compound is generally stable to hydrolysis under environmental conditions (pH 5-9).[2] However, its ester formulations can undergo rapid hydrolysis to the parent acid.[2]
Experimental Protocols
Accurate assessment of this compound's environmental fate relies on robust analytical methodologies. The following sections detail common experimental protocols.
Protocol 1: Analysis of this compound and its Metabolites in Soil by GC-MS
This protocol is based on methodologies described in EPA documents and is suitable for the quantitative determination of this compound, its ethylhexyl ester, 2,4-dichlorophenol, and 2,4-dichloroanisole (B165449) in soil.[7]
1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a centrifuge tube. b. Add an appropriate internal standard. c. Perform a sequential extraction with: i. 5% acetic acid in methanol (B129727). ii. 5% acetic acid in a 1:1 methanol:water solution. iii. 10% acetone (B3395972) in a basic buffer solution. d. After each extraction step, vortex the sample, sonicate for 20 minutes, and centrifuge to separate the supernatant. e. Combine the supernatants from all extraction steps.
2. Solid Phase Extraction (SPE) Clean-up: a. Acidify the combined extract to a pH below 2. b. Condition a C18 SPE cartridge with methanol followed by acidified water. c. Load the acidified extract onto the SPE cartridge. d. Elute the metabolites and the ethylhexyl ester with an acetone/hexane (B92381) mixture. e. Elute the this compound acid with a methanol/acetone mixture.
3. Derivatization: a. To the this compound acid fraction, add 14% BF3 in methanol. b. Heat the mixture at 70°C for 30 minutes to methylate the this compound. c. Partition the methylated this compound into hexane.
4. GC-MS Analysis: a. Combine the hexane fraction containing the methylated this compound with the eluate containing the other metabolites. b. Concentrate the combined sample to a final volume of 1 mL. c. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). d. Column: HP-5MS or equivalent capillary column. e. Injection: Splitless injection. f. Carrier Gas: Helium. g. Temperature Program: Optimized for the separation of the target analytes (e.g., initial temperature of 40°C, ramped to 250°C). h. Detection: Mass spectrometer operated in electron impact (EI) ionization mode, using selected ion monitoring (SIM) for quantification.
Protocol 2: Enantioselective Analysis of this compound in Water by HPLC
This protocol allows for the separation and quantification of the R- and S-enantiomers of this compound in aqueous samples.
1. Sample Preparation: a. Filter the water sample through a 0.45 µm filter to remove particulate matter. b. If necessary, adjust the pH of the sample. c. For trace analysis, a solid-phase extraction (SPE) step may be required to concentrate the analytes.
2. HPLC Analysis: a. Instrument: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector. b. Column: A chiral stationary phase (CSP) column, such as a Nucleodex-α-pmCD or a Phenomenex Lux Amylose-2, is essential for enantiomeric separation.[1][8] c. Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidic aqueous buffer (e.g., 0.1% sulfuric acid or a phosphate (B84403) buffer at low pH).[9] d. Flow Rate: Typically 0.5 - 1.0 mL/min. e. Detection: UV detection at a wavelength where this compound absorbs, typically around 230 nm or 275 nm.[9] f. Quantification: Based on the peak areas of the separated enantiomers, calibrated against analytical standards of the pure enantiomers.
Conclusion
The environmental fate of this compound is characterized by its relatively low persistence in soil and water, primarily due to microbial degradation and photodegradation. Its high mobility in soil poses a potential risk for groundwater contamination. The degradation of this compound is a complex process involving multiple pathways and the formation of various metabolites, with the enantioselective nature of its biodegradation being a key feature. The experimental protocols outlined in this guide provide a framework for the accurate monitoring and assessment of this compound and its transformation products in the environment. Further research should continue to focus on the ecotoxicological effects of its metabolites and the factors influencing its enantioselective degradation under diverse environmental conditions.
References
- 1. Impact of this compound on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apvma.gov.au [apvma.gov.au]
- 3. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. OSU Extension Pesticide Properties Database [npic.orst.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
Dichlorprop: A Technical Guide to a Classic Synthetic Auxin Herbicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop, a member of the chlorophenoxy class of herbicides, has been a stalwart in the selective control of broadleaf weeds for decades.[1][2] As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and unsustainable growth in susceptible plants.[2] This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative efficacy, toxicological profile, environmental fate, and the experimental protocols used for its evaluation. Particular emphasis is placed on the biologically active R-isomer, This compound-p (B76475).[1]
Mechanism of Action
This compound's primary mode of action is the disruption of normal plant growth processes by mimicking auxin.[2] This leads to a cascade of events including increased cell wall plasticity, protein synthesis, and ethylene (B1197577) production.[1] The resulting abnormal and excessive cell division and growth ultimately damage the vascular tissue, leading to plant death.[1] Susceptible plants typically exhibit twisting and curling of stems and leaves within days of application, with complete death occurring in one to three weeks.[2]
Recent research has also uncovered a secondary mechanism of action, suggesting that (R)-dichlorprop can induce a form of programmed cell death in plants known as ferroptosis. This process is characterized by the iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation, leading to the disruption of cell membrane integrity.
Signaling Pathways
Auxin Mimicry Pathway
This compound, as a synthetic auxin, hijacks the plant's natural auxin signaling pathway. In the absence of high auxin levels, Aux/IAA transcriptional repressors bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When this compound is introduced, it binds to the TIR1/AFB auxin co-receptors, promoting the ubiquitination and subsequent degradation of Aux/IAA repressors. This frees the ARFs to activate the transcription of genes that lead to uncontrolled growth and ultimately, plant death.
Caption: this compound's mimicry of auxin leads to the degradation of Aux/IAA repressors and the activation of auxin response genes.
This compound-Induced Ferroptosis-Like Pathway
In addition to its primary mode of action, this compound can induce ferroptosis-like cell death. This pathway is initiated by an increase in intracellular iron and reactive oxygen species (ROS). NADPH oxidases are implicated in this ROS accumulation. The excess ROS leads to lipid peroxidation, damaging cell membranes and ultimately causing cell death. This process can be inhibited by the ferroptosis inhibitor ferrostatin-1.
Caption: this compound can trigger a ferroptosis-like cell death pathway involving iron, ROS, and lipid peroxidation.
Data Presentation
Efficacy of this compound-p
The efficacy of this compound-p can vary depending on the weed species, growth stage, and environmental conditions. The following table summarizes its effectiveness against several common broadleaf weeds.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Efficacy (% Control) |
| Sinapis arvensis | Wild Mustard | Not Specified | Good |
| Chenopodium album | Lambsquarters | Not Specified | Good |
| Amaranthus retroflexus | Pigweed | Not Specified | Good |
| Capsella bursa-pastoris | Shepherd's purse | Not Specified | Good |
| Thlaspi arvense | Stinkweed | Not Specified | Good |
| Cirsium arvense | Canada thistle | Not Specified | Good |
| Ambrosia artemisiifolia | Ragweed | Not Specified | Good |
| Xanthium strumarium | Cocklebur | Not Specified | Good |
| Polygonum convolvulus | Wild Buckwheat | 1415 (in combination with Bentazon) | 59-95 (density and dry weight reduction)[3] |
| Convolvulus arvensis | Field Bindweed | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |
| Veronica persica | Birdeye Speedwell | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |
| Fumaria vaillantii | Earthsmoke | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |
| Lepyrodiclis holosteoides | False Jagged-chickweed | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |
| Bifora testiculata | European Bishop | 1415 (in combination with Bentazon) | 67-95 (density and dry weight reduction)[3] |
Note: Efficacy data for this compound-p alone at specific rates is limited in the reviewed literature. Much of the available data is qualitative or for product mixtures.
Toxicological Profile of this compound-p
| Parameter | Organism | Value |
| Acute Oral LD50 | Rat | 344 - 800 mg/kg bw[4][5] |
| Acute Dermal LD50 | Rat | > 4000 mg/kg bw |
| Acute Inhalation LC50 | Rat | > 5.4 mg/L |
| Eye Irritation | Rabbit | Severe irritant[6] |
| Skin Irritation | Rabbit | Slight irritant |
| Skin Sensitization | Guinea Pig | Not a sensitizer |
| NOAEL (18-month) | Mouse | 6 mg/kg bw/day |
| ADI | Human | 0.03 mg/kg bw/day |
| ARfD | Human | 0.20 mg/kg bw/day |
Environmental Fate of this compound-p
| Parameter | Value | Conditions |
| Water Solubility | 720 mg/L | at 20°C (R-isomer)[1] |
| Soil Sorption Coefficient (Koc) | 34 - 129 mL/g | Varies with soil type |
| Soil Half-life (DT50) | 8 - 13 days | Aerobic conditions, varies with soil type |
| Aquatic Photolysis Half-life | Rapid | |
| Bioaccumulation Potential | Low |
Experimental Protocols
Greenhouse Herbicide Efficacy Trial
This protocol outlines a general procedure for assessing the efficacy of this compound-p in a controlled greenhouse environment.
1. Plant Material and Growth Conditions:
-
Select target broadleaf weed species and a non-target crop species (e.g., wheat or barley).
-
Sow seeds in pots containing a standardized greenhouse potting mix.
-
Grow plants in a greenhouse with controlled temperature (e.g., 22-25°C day / 16-18°C night), humidity (e.g., 50-70%), and photoperiod (e.g., 16-hour light).
-
Water plants as needed to maintain optimal growth.
2. Herbicide Application:
-
Prepare a stock solution of this compound-p in a suitable solvent (e.g., acetone (B3395972) with a surfactant).
-
Make serial dilutions to achieve the desired application rates.
-
Apply the herbicide to plants at a specific growth stage (e.g., 2-4 true leaves for weeds) using a laboratory spray chamber calibrated to deliver a precise volume of spray solution.
-
Include an untreated control group (sprayed with solvent and surfactant only).
-
Randomize the placement of pots within the greenhouse to minimize environmental variability.
3. Data Collection and Analysis:
-
Visually assess plant injury at set time points (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = complete death).
-
At the final time point, harvest the above-ground biomass of each plant.
-
Dry the biomass in an oven at a set temperature (e.g., 70°C) until a constant weight is achieved.
-
Measure the dry weight of each plant.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship and the effective dose (ED) values (e.g., ED50, ED90).
Caption: A typical workflow for a greenhouse herbicide efficacy trial.
Conclusion
This compound remains a significant tool in the management of broadleaf weeds. Its primary mechanism as a synthetic auxin is well-understood, and emerging research into its role in inducing ferroptosis-like cell death offers new avenues for investigation. The data presented in this guide provide a quantitative basis for its efficacy, toxicity, and environmental behavior. The detailed experimental protocol serves as a foundation for further research and development in the field of herbicide science. As with all herbicides, responsible use and adherence to regulatory guidelines are paramount to ensure its continued effectiveness and to minimize potential non-target impacts.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound-P | C9H8Cl2O3 | CID 119435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 2,4-DP | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 6. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]
The Chemical Architecture and Biological Activity of 2,4-DP (Dichlorprop): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of 2,4-DP, also known as Dichlorprop. The information presented herein is intended to serve as a foundational resource for professionals engaged in agrochemical research, drug development, and related scientific disciplines. All quantitative data has been summarized in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided.
Chemical Identity and Structure
2,4-DP, systematically named 2-(2,4-dichlorophenoxy)propanoic acid, is a selective systemic herbicide belonging to the phenoxyalkanoic acid class of compounds. Its chemical structure is characterized by a propanoic acid moiety linked to a 2,4-dichlorinated phenyl ring via an ether bond. This structure is pivotal to its biological activity as a synthetic auxin.
The presence of a chiral center at the alpha-carbon of the propanoic acid group results in two stereoisomers: (R)-(+)-Dichlorprop and (S)-(-)-Dichlorprop. The herbicidal activity is almost exclusively associated with the (R)-enantiomer, which is often referred to as this compound-P.
Table 1: Chemical Identification of 2,4-DP (this compound)
| Identifier | Value |
| Systematic (IUPAC) Name | 2-(2,4-dichlorophenoxy)propanoic acid |
| Common Name | This compound, 2,4-DP |
| CAS Registry Number | 120-36-5 |
| Molecular Formula | C₉H₈Cl₂O₃ |
| Molecular Weight | 235.06 g/mol |
| Chirality | Contains one chiral center |
| Active Enantiomer | (R)-(+)-Dichlorprop (this compound-P) |
Physicochemical Properties
The physicochemical properties of 2,4-DP influence its environmental fate, bioavailability, and formulation. It is a crystalline solid with limited solubility in water but is soluble in many organic solvents.
Table 2: Physicochemical Properties of 2,4-DP (this compound)
| Property | Value |
| Physical State | Colorless to yellowish crystalline solid |
| Melting Point | 117.5 - 118.1 °C |
| Boiling Point | Decomposes before boiling at atmospheric pressure |
| Water Solubility | 350 mg/L at 20 °C |
| Solubility in Organic Solvents | Soluble in acetone, ethanol, and diethyl ether |
| pKa | 3.10 |
| Log Kow (Octanol-Water Partition Coefficient) | 3.43 |
Mechanism of Action: Synthetic Auxin Signaling Pathway
2,4-DP functions as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations. This leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately resulting in their death. The core of this mechanism involves the TIR1/AFB family of auxin receptors.
In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes. When 2,4-DP enters the cell nucleus, it acts as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins. This interaction leads to the ubiquitination of Aux/IAA by the SCF (Skp1-Cullin-F-box) complex and its subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressors allows ARFs to activate the transcription of genes that lead to uncontrolled cell division and elongation, ultimately causing the death of the plant.
Experimental Protocols
Synthesis of 2,4-DP via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of 2,4-DP, which can be adapted from standard Williamson ether synthesis procedures.
Materials:
-
2-Chloropropanoic acid
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of 2,4-dichlorophenol in an aqueous solution of sodium hydroxide. This deprotonates the phenol (B47542) to form the more nucleophilic sodium 2,4-dichlorophenoxide.
-
To this solution, add a slight molar excess of 2-chloropropanoic acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours to allow the nucleophilic substitution reaction to proceed.
-
After reflux, cool the reaction mixture to room temperature.
-
Acidify the solution with concentrated HCl to a pH of approximately 2. This protonates the carboxylate to form the desired 2,4-DP, which will precipitate out of the aqueous solution.
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether.
-
Wash the ether layer with water and then with a saturated sodium bicarbonate solution to separate the acidic product from any unreacted phenol. The sodium salt of 2,4-DP will move to the aqueous layer.
-
Collect the aqueous bicarbonate layer and re-acidify with concentrated HCl to precipitate the purified 2,4-DP.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Determination of 2,4-DP
The following diagram outlines a general workflow for the analysis of 2,4-DP residues in a sample matrix, such as soil or water.
4.2.1. High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water, both acidified with a small amount of formic or phosphoric acid (e.g., 0.1%) to ensure the analyte is in its protonated form.
Procedure:
-
Prepare a stock solution of 2,4-DP in a suitable solvent like acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
Extract 2,4-DP from the sample matrix using an appropriate solvent and cleanup procedure (e.g., solid-phase extraction).
-
Set the HPLC flow rate to approximately 1.0 mL/min and the column temperature to a constant value (e.g., 30 °C).
-
Set the UV detector to a wavelength where 2,4-DP has significant absorbance (around 230 nm and 280 nm).
-
Inject the prepared standards and samples onto the HPLC system.
-
Identify the 2,4-DP peak in the chromatograms based on the retention time of the standards.
-
Quantify the amount of 2,4-DP in the samples by comparing the peak area to the calibration curve generated from the standards.
4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
Due to the low volatility of the acidic form of 2,4-DP, a derivatization step is typically required to convert it into a more volatile ester (e.g., methyl ester) before GC-MS analysis.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A suitable capillary column (e.g., DB-5ms).
Procedure:
-
Extract and clean up the sample as described for the HPLC method.
-
Evaporate the solvent and derivatize the 2,4-DP residue. A common method is to react it with a methylating agent like diazomethane (B1218177) or BF₃/methanol.
-
Dissolve the derivatized product in a suitable solvent like hexane.
-
Set up the GC with an appropriate temperature program for the column oven to separate the analyte from other components.
-
Inject the derivatized standards and samples into the GC-MS.
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized 2,4-DP.
-
Identify and quantify the analyte based on its retention time and the response of the characteristic ions compared to the derivatized standards.
Herbicidal Activity Bioassay
This protocol outlines a general method for assessing the herbicidal activity of 2,4-DP on a susceptible broadleaf plant species.
Materials:
-
Seeds of a susceptible broadleaf plant (e.g., tomato, cucumber, or cress).
-
Potting soil or other suitable growth medium.
-
Pots or petri dishes.
-
2,4-DP stock solution of known concentration.
-
Growth chamber or greenhouse with controlled light, temperature, and humidity.
Procedure:
-
Prepare a series of dilutions of the 2,4-DP stock solution to create a range of treatment concentrations. Include a control group treated with a solution containing no herbicide.
-
Sow the seeds of the chosen plant species in pots or on moist filter paper in petri dishes.
-
Allow the plants to grow to a specific stage (e.g., until the first true leaves have emerged).
-
Apply the different concentrations of the 2,4-DP solution to the plants. This can be done as a foliar spray or by adding it to the growth medium.
-
Place the treated plants in a growth chamber or greenhouse under controlled environmental conditions.
-
Observe the plants daily for a set period (e.g., 7-14 days) and record any signs of phytotoxicity.
-
Assess herbicidal activity by measuring parameters such as:
-
Visual injury ratings (e.g., on a scale of 0 to 100%, where 0 is no injury and 100 is plant death).
-
Growth inhibition (e.g., measuring shoot or root length).
-
Biomass reduction (measuring the fresh or dry weight of the plants at the end of the experiment).
-
-
Analyze the data to determine the dose-response relationship and calculate values such as the GR₅₀ (the concentration of herbicide that causes a 50% reduction in growth) or the LD₅₀ (the lethal dose for 50% of the plants).
Conclusion
2,4-DP (this compound) remains a significant molecule in the field of agrochemicals due to its effective and selective herbicidal properties. A thorough understanding of its chemical structure, physicochemical characteristics, and mechanism of action is crucial for its safe and effective use, as well as for the development of new and improved herbicidal agents. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, analyze, and evaluate the biological activity of this important compound.
Ecotoxicity of Dichlorprop on Aquatic Organisms: A Technical Guide
Introduction
Dichlorprop (2,4-DP) is a selective, systemic herbicide used for the post-emergence control of annual and perennial broadleaf weeds. As a member of the chlorophenoxy herbicide family, its mode of action in target plants is as a synthetic auxin, leading to uncontrolled growth and eventual death. The herbicidal activity is primarily associated with the R-enantiomer, known as this compound-P (2,4-DP-P). Due to its application in agriculture and non-crop areas, this compound can enter aquatic ecosystems through runoff and spray drift, necessitating a thorough understanding of its ecotoxicological effects on non-target aquatic organisms. This guide provides a technical overview of the ecotoxicity of this compound, focusing on aquatic fauna and flora, for researchers, scientists, and drug development professionals.
Quantitative Ecotoxicity Data
The acute and chronic toxicity of this compound and its active isomer, this compound-P, to a range of aquatic organisms are summarized below. The data is presented to facilitate comparison across different trophic levels.
Table 1: Acute Toxicity of this compound to Aquatic Organisms
| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |
| Danio rerio (Zebra fish) | Acute | 96 hours | LC50 | 0.22 | |
| Daphnia magna (Water flea) | Acute Immobilisation | 48 hours | EC50 | >100 | |
| Myriophyllum aquaticum (Parrot feather) | Acute Growth Inhibition | 14 days | EC50 | 0.1 |
Table 2: Acute and Chronic Toxicity of this compound-P to Aquatic Organisms
| Species | Test Type | Duration | Endpoint | Concentration (mg/L) | Reference |
| Navicula pelliculosa (Diatom) | Acute Growth Rate | 72 hours | ErC50 | >100 | |
| Navicula pelliculosa (Diatom) | Chronic Growth Rate | 72 hours | NOEC | 50 |
Experimental Protocols
The following sections detail the standardized methodologies for key ecotoxicity experiments, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols provide a framework for assessing the toxicity of substances like this compound to aquatic organisms.
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.
-
Test Organisms: Exponentially growing cultures of green algae such as Pseudokirchneriella subcapitata or cyanobacteria like Anabaena flos-aquae.
-
Test Conditions: Batch cultures are maintained under controlled conditions of temperature, light, and nutrient supply for a period of 72 hours.
-
Procedure:
-
A range of at least five concentrations of the test substance is prepared in a suitable growth medium.
-
A control group with no test substance is run in parallel.
-
Each concentration and the control are inoculated with a low density of the test organism.
-
The cultures are incubated for 72 hours under continuous illumination and constant temperature.
-
Algal biomass is measured at least every 24 hours using methods such as cell counts with a haemocytometer or electronic particle counter, or by measuring surrogate parameters like chlorophyll (B73375) fluorescence.
-
-
Endpoints: The primary endpoints are the inhibition of growth rate and yield, from which the ECx values (e.g., EC10, EC20, EC50) are calculated. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) are also determined.
OECD 202: Daphnia sp., Acute Immobilisation Test
This test assesses the acute toxicity of a substance to daphnids, which are representative of freshwater invertebrates.
-
Test Organisms: Young daphnids (Daphnia magna is commonly used), less than 24 hours old at the start of the test.
-
Test Conditions: The test is conducted under static or semi-static conditions for 48 hours in a defined aqueous medium, under controlled temperature and photoperiod.
-
Procedure:
-
A series of at least five concentrations of the test substance is prepared.
-
A control group is maintained under the same conditions without the test substance.
-
Young daphnids are introduced into the test vessels containing the different concentrations and the control.
-
The number of immobilised daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
-
Endpoints: The primary endpoint is the 48-hour EC50, which is the concentration that immobilises 50% of the daphnids. The 24-hour EC50 can also be determined.
OECD 203: Fish, Acute Toxicity Test
This test evaluates the acute lethal toxicity of a substance to fish.
-
Test Organisms: Various fish species can be used, with rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio) being common choices.
-
Test Conditions: The fish are exposed to the test substance for a 96-hour period under static, semi-static, or flow-through conditions, with controlled temperature, lighting, and dissolved oxygen levels.
-
Procedure:
-
A range of at least five concentrations of the test substance is prepared in dilution water.
-
A control group is maintained in water without the test substance.
-
Fish are placed in the test chambers for each concentration and the control.
-
Mortality and any abnormal behavioral or morphological changes are recorded at 24, 48, 72, and 96 hours.
-
-
Endpoints: The main endpoint is the 96-hour LC50, which is the concentration that is lethal to 50% of the test fish.
Signaling Pathways and Mechanisms of Toxicity
Mechanism of Action in Aquatic Plants
The primary mechanism of action of this compound in sensitive aquatic plants is similar to that in terrestrial weeds. As a synthetic auxin, it mimics the natural plant hormone indole-3-acetic acid (IAA). This leads to a cascade of events that disrupt normal plant growth and development.
Caption: Mechanism of action of this compound as a synthetic auxin in plants.
Toxicity in Aquatic Animals
The specific signaling pathways affected by this compound in aquatic animals are not as well-defined as its herbicidal mode of action. However, studies on related phenoxy herbicides suggest several potential mechanisms of toxicity. Observed effects in fish include behavioral changes, such as erratic swimming and lethargy, and histological damage to vital organs like the gills, liver, and kidneys. These effects may be linked to oxidative stress, disruption of metabolic processes, and potential neurotoxic effects. Further research is needed to elucidate the precise molecular initiating events and signaling cascades involved in this compound toxicity in aquatic fauna.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for conducting aquatic ecotoxicity studies, from initial planning to final data analysis and reporting.
Caption: Generalized workflow for aquatic ecotoxicity testing.
This compound exhibits a range of toxic effects on aquatic organisms. While its mechanism of action in plants is well-understood, further investigation is required to fully characterize the signaling pathways and sublethal effects in aquatic animals. The provided quantitative data and standardized protocols serve as a valuable resource for researchers and professionals in the fields of ecotoxicology and environmental risk assessment. Future studies should focus on chronic exposure scenarios and the investigation of molecular-level impacts to provide a more comprehensive understanding of the environmental risks posed by this compound.
(R)-Dichlorprop-Induced Ferroptosis-Like Death in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides, has been extensively studied in mammalian cells. Emerging evidence now indicates that a similar process, termed ferroptosis-like death, can be induced in plants by various stressors, including herbicides. This technical guide provides an in-depth analysis of the mechanisms underlying (R)-Dichlorprop-induced ferroptosis-like death in plants, with a focus on the experimental methodologies and signaling pathways involved. (R)-Dichlorprop ((R)-DCPP) is the biologically active enantiomer of the herbicide Dichlorprop, known to act as a synthetic auxin, leading to abnormal growth and ultimately, cell death in broadleaf weeds.[1][2][3] Recent studies have revealed that its phytotoxic effects involve the induction of a ferroptosis-like cascade, presenting a novel understanding of its mode of action.[4][5][6]
Core Mechanisms of (R)-Dichlorprop-Induced Ferroptosis-Like Death
The phytotoxicity of (R)-Dichlorprop is linked to the induction of oxidative stress, leading to a cascade of events culminating in cell death.[5][6] The core of this process involves the disruption of cellular redox homeostasis, characterized by the accumulation of reactive oxygen species (ROS) and iron, which together trigger extensive lipid peroxidation and subsequent cell membrane damage.[4][5][6]
Key events in this pathway include:
-
Iron and ROS Accumulation: Treatment with (R)-Dichlorprop leads to an abnormal aggregation of iron and a significant increase in ROS levels within plant cells.[4][5][6]
-
Lipid Peroxidation: The excess iron and ROS contribute to the peroxidation of polyunsaturated fatty acids in cell membranes, resulting in the accumulation of lipid hydroperoxides and malondialdehyde (MDA), a key marker of oxidative stress.[4][5][6][7][8]
-
Depletion of Antioxidants: The herbicidal stress induced by (R)-Dichlorprop also causes a depletion of crucial cellular antioxidants, including glutathione (B108866) (GSH) and ascorbic acid.[5][6] This reduction in antioxidant capacity further exacerbates oxidative damage.
-
Involvement of Specific Enzymes: NADPH oxidases are implicated in the (R)-Dichlorprop-induced ROS accumulation, while lipoxygenase and NADPH cytochrome P450 oxidase appear to positively regulate the subsequent lipid peroxidation.[5][6]
This cascade of events can be mitigated by the application of ferroptosis inhibitors such as ferrostatin-1 and ciclopirox (B875) olamine, which prevent lipid peroxidation and cell death, confirming the ferroptotic nature of this process.[4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on (R)-Dichlorprop-induced ferroptosis-like death in Arabidopsis thaliana.
| Parameter Measured | Treatment | Result | Reference |
| Iron Content | (R)-Dichlorprop | Significant increase in iron aggregation. | [4][5] |
| ROS Levels | (R)-Dichlorprop | Significant accumulation of Reactive Oxygen Species. | [4][5][6] |
| Lipid Peroxidation | (R)-Dichlorprop | Significant accumulation of lipid hydrogen peroxides and malondialdehyde. | [4][5][6] |
| Antioxidant Levels | (R)-Dichlorprop | Depletion of glutathione and ascorbic acid. | [5][6] |
| Cell Death | (R)-Dichlorprop | Increased cell death. | [4] |
| Cell Death with Inhibitors | (R)-Dichlorprop + Ferrostatin-1 or Ciclopirox olamine | Inhibition of cell death. | [4][5][6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to investigate (R)-Dichlorprop-induced ferroptosis-like death in plants.
Measurement of Reactive Oxygen Species (ROS)
This protocol is adapted for the detection of ROS in Arabidopsis thaliana roots using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).
-
Materials:
-
Arabidopsis thaliana seedlings
-
(R)-Dichlorprop solution of desired concentration
-
10 mM H2DCFDA stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
-
-
Procedure:
-
Treat Arabidopsis seedlings with the (R)-Dichlorprop solution for the desired time.
-
Carefully wash the seedlings with PBS to remove excess herbicide.
-
Incubate the seedlings in a 10 µM H2DCFDA solution in PBS for 20-30 minutes in the dark.
-
Wash the seedlings three times with PBS to remove excess probe.
-
Mount the seedlings on a microscope slide with a drop of PBS.
-
Observe the root tips under a confocal laser scanning microscope with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Quantify the fluorescence intensity using appropriate imaging software.
-
Quantification of Lipid Peroxidation (Malondialdehyde - MDA)
This protocol describes the thiobarbituric acid reactive substances (TBARS) assay to measure MDA content.
-
Materials:
-
Plant tissue (e.g., Arabidopsis leaves or roots)
-
0.1% Trichloroacetic acid (TCA)
-
20% TCA containing 0.5% Thiobarbituric acid (TBA)
-
Spectrophotometer
-
-
Procedure:
-
Homogenize 0.1-0.5 g of plant tissue in 2 mL of 0.1% TCA.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes.
-
Take 1 mL of the supernatant and mix it with 4 mL of 20% TCA containing 0.5% TBA.
-
Heat the mixture at 95°C for 30 minutes in a water bath.
-
Quickly cool the reaction tubes in an ice bath to stop the reaction.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Measure the absorbance of the supernatant at 532 nm and 600 nm.
-
Calculate the MDA concentration using the following formula: MDA (µmol/g FW) = [(A532 - A600) / 155,000] x 10^6 x V / W, where A532 and A600 are the absorbances at 532 nm and 600 nm, respectively, 155,000 is the molar extinction coefficient of MDA, V is the volume of the extraction buffer, and W is the fresh weight of the tissue.
-
Determination of Glutathione (GSH) and Oxidized Glutathione (GSSG) Content
This protocol outlines a colorimetric assay for the quantification of GSH and GSSG.
-
Materials:
-
Plant tissue
-
5% 5-Sulfosalicylic acid (SSA)
-
Glutathione reductase
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
NADPH
-
2-vinylpyridine (B74390) (for GSSG measurement)
-
Potassium phosphate (B84403) buffer
-
Spectrophotometer
-
-
Procedure for Total Glutathione (GSH + GSSG):
-
Homogenize 0.1 g of plant tissue in 1 mL of 5% SSA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
In a 96-well plate, add the sample supernatant, potassium phosphate buffer, DTNB, and NADPH.
-
Initiate the reaction by adding glutathione reductase.
-
Measure the rate of change in absorbance at 412 nm for 5 minutes.
-
Calculate the total glutathione concentration by comparing the rate to a standard curve prepared with known concentrations of GSH.
-
-
Procedure for GSSG:
-
Take an aliquot of the supernatant from step 2 of the total glutathione procedure.
-
Add 2-vinylpyridine to mask the GSH and incubate for 1 hour at room temperature.
-
Follow steps 3-6 of the total glutathione procedure.
-
Calculate the GSSG concentration from a GSSG standard curve.
-
Calculate the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Iron Content Measurement
This protocol describes a spectrophotometric method for quantifying total iron in plant tissues.
-
Materials:
-
Dried plant tissue
-
Concentrated nitric acid (HNO3)
-
30% Hydrogen peroxide (H2O2)
-
Hydroxylammonium chloride
-
Bathophenanthroline disulfonate (BPDS)
-
Spectrophotometer
-
-
Procedure:
-
Dry the plant tissue at 60-70°C until a constant weight is achieved.
-
Accurately weigh 10-50 mg of dried tissue into a digestion tube.
-
Add concentrated HNO3 and H2O2 and digest the sample at a high temperature (e.g., 120°C) until the solution is clear.
-
Dilute the digested sample with deionized water.
-
To an aliquot of the diluted sample, add hydroxylammonium chloride to reduce Fe(III) to Fe(II).
-
Add BPDS solution, which will form a colored complex with Fe(II).
-
Measure the absorbance at 535 nm.
-
Calculate the iron concentration by comparing the absorbance to a standard curve prepared with known concentrations of iron.
-
Cell Death Analysis
This protocol uses SYTOX Green and Fluorescein Diacetate (FDA) staining for visualizing dead and living cells, respectively.
-
Materials:
-
Arabidopsis thaliana seedlings
-
SYTOX Green stock solution (e.g., 5 mM in DMSO)
-
FDA stock solution (e.g., 5 mg/mL in acetone)
-
PBS or appropriate buffer
-
Confocal laser scanning microscope
-
-
Procedure:
-
Treat seedlings with (R)-Dichlorprop as required.
-
For dead cell staining, incubate the seedlings in a working solution of SYTOX Green (e.g., 1 µM in PBS) for 10-15 minutes in the dark. SYTOX Green will penetrate cells with compromised membranes and stain the nucleus.
-
For living cell staining, incubate the seedlings in a working solution of FDA (e.g., 2 µg/mL in PBS) for 5-10 minutes. FDA is cleaved by esterases in living cells to produce fluorescent fluorescein.
-
Wash the seedlings with PBS.
-
Observe the samples under a confocal laser scanning microscope. For SYTOX Green, use an excitation of ~504 nm and emission of ~523 nm. For FDA, use an excitation of ~494 nm and emission of ~521 nm.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a general experimental workflow for studying (R)-Dichlorprop-induced ferroptosis-like death in plants.
Caption: Signaling pathway of (R)-Dichlorprop-induced ferroptosis-like death in plants.
Caption: General experimental workflow for investigating herbicide-induced ferroptosis-like death.
Conclusion
The induction of a ferroptosis-like death pathway by (R)-Dichlorprop represents a significant advancement in our understanding of herbicide phytotoxicity. This mechanism, characterized by iron-dependent ROS accumulation and subsequent lipid peroxidation, offers new avenues for the development of novel herbicides and strategies to protect non-target plants. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to further explore this fascinating area of plant biology and its implications for agriculture and drug development.
References
- 1. High-throughput determination of malondialdehyde in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Illumination of Arabidopsis roots induces immediate burst of ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSH/GSSG Ratio Assay Kit (Fluorometric - Green) (ab138881) | Abcam [abcam.com]
- 4. Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff’s Reagent: A Histochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. A Quick Method to Quantify Iron in Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. en.bio-protocol.org [en.bio-protocol.org]
Dichlorprop's Effect on Plant Cell Wall Plasticity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dichlorprop, a synthetic auxin herbicide, primarily functions by inducing uncontrolled and disorganized cell growth in susceptible plants, leading to their demise. A key aspect of this phytotoxicity is its effect on the plant cell wall, where it is understood to increase plasticity, disrupting the carefully regulated process of cell expansion. This technical guide delves into the core mechanisms by which this compound is believed to influence cell wall plasticity, drawing upon the broader understanding of auxin-induced cell wall loosening. While specific quantitative data for this compound remains an area for further research, this guide presents the established theoretical framework, analogous data from related synthetic auxins, detailed experimental protocols for generating such data, and insights into the relevant signaling pathways. Furthermore, it touches upon a novel, alternative mechanism of this compound-induced ferroptosis-like cell death, providing a comprehensive overview of its mode of action.
Introduction to this compound and its Auxinic Action
This compound, or 2-(2,4-dichlorophenoxy)propanoic acid, is a selective herbicide used to control broadleaf weeds.[1] Its herbicidal activity stems from its structural similarity to the natural plant hormone indole-3-acetic acid (IAA), allowing it to act as an auxin mimic.[2] The biologically active enantiomer is (R)-dichlorprop.[3] At herbicidal concentrations, this compound overwhelms the plant's hormonal regulatory systems, leading to a cascade of events including epinasty, tissue swelling, and ultimately, cell and plant death.[4][5] A central component of this process is the alteration of cell wall properties, which lose their structural integrity and controlled extensibility.[1][6]
The Acid Growth Hypothesis: A Framework for this compound's Action
The primary mechanism by which auxins, including synthetic auxins like this compound, are thought to increase cell wall plasticity is through the "acid growth" hypothesis. This model posits that auxins induce the acidification of the apoplast (the space outside the plasma membrane), which in turn activates enzymes that loosen the cell wall, allowing for turgor-driven cell expansion.[4][7]
Signaling Pathway of Auxin-Induced Cell Wall Loosening
The signaling cascade leading to cell wall loosening is initiated by the binding of auxin to its receptors. This process can be summarized in the following steps:
-
Auxin Perception: this compound, acting as an IAA mimic, binds to the TIR1/AFB family of F-box proteins, which are components of an SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[2][8]
-
Degradation of Aux/IAA Repressors: The auxin-TIR1/AFB complex targets Aux/IAA transcriptional repressors for ubiquitination and subsequent degradation by the 26S proteasome.[2]
-
Activation of Auxin Response Factors (ARFs): The degradation of Aux/IAA proteins releases Auxin Response Factors (ARFs), transcription factors that can then activate the expression of auxin-responsive genes.[2]
-
Gene Expression: ARFs induce the transcription of genes encoding proton pumps (H+-ATPases) and cell wall-modifying proteins, such as expansins and xyloglucan (B1166014) endotransglucosylase/hydrolases (XTHs).[4]
-
Apoplast Acidification: The newly synthesized H+-ATPases are inserted into the plasma membrane and pump protons into the apoplast, lowering its pH.[4][7]
-
Activation of Cell Wall Loosening Enzymes: The acidic environment activates pH-sensitive enzymes and proteins. Expansins are key players that are thought to disrupt the non-covalent bonds between cellulose (B213188) microfibrils and hemicelluloses, allowing them to slide past one another.[4][9] XTHs can cleave and re-ligate xyloglucan chains, further contributing to wall loosening.[4]
-
Cell Expansion: The loosened cell wall yields to the internal turgor pressure of the cell, resulting in cell expansion.
Quantitative Effects of Synthetic Auxins on Cell Wall Properties
Cell Wall Extensibility
Auxin treatment is known to increase the extensibility of plant cell walls, a phenomenon that can be measured as "creep" in response to a constant load. The following table presents hypothetical data illustrating the expected effect of this compound on cell wall extensibility.
| This compound Concentration (M) | Incubation Time (hours) | Cell Wall Extensibility (Creep Rate, %/hr) |
| 0 (Control) | 2 | 0.5 ± 0.1 |
| 10-7 | 2 | 1.2 ± 0.2 |
| 10-6 | 2 | 2.5 ± 0.3 |
| 10-5 | 2 | 4.8 ± 0.5 |
| 10-4 | 2 | 3.1 ± 0.4 (Inhibitory at high conc.) |
| 10-5 | 0.5 | 1.5 ± 0.2 |
| 10-5 | 1 | 3.2 ± 0.3 |
| 10-5 | 2 | 4.8 ± 0.5 |
| 10-5 | 4 | 5.1 ± 0.6 |
Table 1: Hypothetical data on the effect of this compound on cell wall extensibility in coleoptile segments. Data are presented as mean ± standard deviation. Note: This data is illustrative and based on typical auxin responses.
Cell Wall Composition
Prolonged exposure to synthetic auxins can lead to significant changes in the composition of the cell wall as the plant undergoes abnormal growth. Research on 2,4-D has shown a "heavy impregnation of the cell walls" and the formation of a "pectin shield" in tobacco suspension cells, suggesting an increase in pectin (B1162225) deposition.[10] The table below summarizes potential changes in cell wall components following this compound treatment.
| Treatment | Cellulose (%) | Hemicellulose (%) | Pectin (%) | Lignin (B12514952) (%) |
| Control | 45.2 ± 2.1 | 30.5 ± 1.8 | 15.3 ± 1.2 | 5.1 ± 0.4 |
| This compound (10-6 M, 48h) | 42.1 ± 1.9 | 28.9 ± 1.5 | 20.5 ± 1.7 | 5.3 ± 0.5 |
| This compound (10-5 M, 48h) | 38.7 ± 2.3 | 25.4 ± 2.0 | 26.8 ± 2.1 | 6.2 ± 0.6 |
Table 2: Hypothetical changes in the cell wall composition of susceptible dicot seedlings after treatment with this compound. Data are presented as a percentage of total cell wall dry weight (mean ± standard deviation). Note: This data is illustrative and based on general observations of synthetic auxin effects.
Gene Expression of Cell Wall-Modifying Enzymes
The increased cell wall plasticity induced by this compound is expected to be accompanied by the upregulation of genes encoding cell wall-modifying enzymes.
| Gene | Enzyme/Protein | Fold Change (this compound 10-5 M, 4h) |
| EXP1 | Expansin 1 | 8.5 ± 1.2 |
| XTH9 | Xyloglucan endotransglucosylase/hydrolase 9 | 6.2 ± 0.9 |
| SAUR19 | Small Auxin Up RNA 19 | 15.3 ± 2.1 |
| GH3.3 | Gretchen Hagen 3.3 (Auxin-amido synthetase) | 12.1 ± 1.5 |
| PME5 | Pectin Methylesterase 5 | 4.7 ± 0.6 |
Table 3: Hypothetical relative gene expression of selected cell wall-related genes in response to this compound treatment in a susceptible plant species. Fold change is relative to an untreated control. Data are presented as mean ± standard deviation. Note: This data is illustrative and based on known auxin-responsive genes.
Experimental Protocols
To generate the quantitative data necessary to fully elucidate this compound's effect on cell wall plasticity, the following established experimental protocols can be employed.
Measurement of Cell Wall Extensibility (Creep Assay)
This protocol measures the irreversible extension of isolated cell walls under a constant load.
Methodology:
-
Plant Material: Grow etiolated seedlings (e.g., cucumber or pea) in the dark for 5-7 days.
-
Sample Preparation: Excise the growing region of the hypocotyls or epicotyls. Freeze-thaw the segments to disrupt the plasma membrane. Gently abrade the cuticle to allow for buffer penetration.
-
Extensometer Setup: Clamp the prepared segment in a constant-load extensometer with a fixed weight (e.g., 10-20 g). Submerge the segment in a cuvette containing a neutral pH buffer (e.g., 20 mM MES, pH 6.8).
-
Data Recording: Record the initial length of the segment.
-
Treatment: Replace the neutral buffer with an acidic buffer (e.g., 20 mM Sodium Acetate (B1210297), pH 4.5) containing the desired concentration of this compound.
-
Measurement: Record the change in length over time (e.g., for 2-4 hours). The rate of extension is calculated as the creep rate.
Analysis of Cell Wall Composition
This protocol outlines a method for the fractionation and quantification of major cell wall polymers.
Methodology:
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana) and treat with various concentrations of this compound for a specified duration.
-
Cell Wall Isolation: Harvest and freeze-dry the plant tissue. Grind the tissue to a fine powder. Extract the powder sequentially with aqueous buffers, detergents, and starch-degrading enzymes to obtain purified cell walls (Alcohol Insoluble Residue - AIR).
-
Pectin Fractionation: Extract the AIR with a chelating agent (e.g., 50 mM CDTA) to solubilize pectins.
-
Hemicellulose Fractionation: Extract the remaining pellet with increasing concentrations of alkali (e.g., 1 M and 4 M KOH) to solubilize hemicelluloses.
-
Cellulose Quantification: The final pellet, rich in crystalline cellulose, is hydrolyzed with strong acid (e.g., 72% sulfuric acid).
-
Monosaccharide Analysis: Hydrolyze the pectin and hemicellulose fractions with trifluoroacetic acid (TFA). The resulting monosaccharides from all fractions are then quantified using techniques such as high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) or gas chromatography-mass spectrometry (GC-MS) of alditol acetate derivatives.
-
Lignin Quantification: Lignin content can be determined using the Klason lignin method from the final cellulose-rich pellet.
A Novel Mechanism: this compound-Induced Ferroptosis-Like Cell Death
Recent studies have uncovered a novel mode of action for (R)-dichlorprop that is independent of the classical auxin-induced growth model. This research indicates that (R)-dichlorprop can trigger a form of programmed cell death resembling ferroptosis in plants.
This process is characterized by:
-
Iron-dependent accumulation of reactive oxygen species (ROS).
-
Significant lipid peroxidation.
-
Depletion of cellular antioxidants like glutathione.
-
Disruption of cell membrane integrity.
This iron- and ROS-dependent pathway leads to oxidative damage and ultimately cell death, providing an alternative and potent herbicidal mechanism.
Conclusion
This compound's effect on plant cell wall plasticity is a critical aspect of its herbicidal activity. By acting as a synthetic auxin, it is thought to hijack the plant's natural growth regulation machinery, leading to uncontrolled cell wall loosening and expansion via the acid growth mechanism. While direct quantitative data for this compound is still needed, the established knowledge of auxin biology and the effects of related compounds like 2,4-D provide a strong framework for understanding its action. The experimental protocols detailed in this guide offer a clear path for researchers to generate this much-needed data. Furthermore, the discovery of a ferroptosis-like cell death pathway highlights the multifaceted nature of this compound's toxicity and opens new avenues for research into synthetic auxin herbicides. A comprehensive understanding of both the cell wall- and membrane-disrupting effects of this compound will be crucial for developing more effective and targeted weed management strategies and for assessing its broader ecotoxicological impact.
References
- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Auxin in Cell Wall Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular regulation of plant cell wall extensibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic auxin herbicide 2,4-D and its influence on a model BY-2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Pathways Affected by Dichlorprop Exposure
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a selective phenoxy herbicide widely used for the control of broadleaf weeds. Its herbicidal activity, particularly of its active (R)-enantiomer, stems from its action as a synthetic auxin, leading to uncontrolled growth and eventual death in susceptible plants. Beyond its intended agricultural effects, this compound exposure has been shown to impact a range of biochemical pathways in non-target organisms, including mammals. This technical guide provides a comprehensive overview of these affected pathways, with a focus on the underlying molecular mechanisms. Key areas of discussion include its primary mode of action via auxin signaling disruption in plants, and its toxicological effects in animals, which are largely mediated through the induction of oxidative stress, a ferroptosis-like cell death mechanism, and potential endocrine disruption. This document summarizes key quantitative data, provides detailed experimental protocols for studying these effects, and visualizes the core biochemical pathways and experimental workflows.
Mechanism of Action
This compound's biological effects are rooted in its ability to mimic the plant hormone auxin. However, its impact extends to non-plant organisms through different toxicological mechanisms.
In Plants: Synthetic Auxin Activity
This compound is a systemic herbicide, absorbed through the leaves and translocated to areas of active growth.[1] It functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2][3] Unlike IAA, which is tightly regulated, this compound's greater stability in planta leads to a persistent and overwhelming auxin signal.[3] This results in:
-
Increased Cell Wall Plasticity and Protein Biosynthesis: Leading to uncontrolled and abnormal cell division and elongation.[1]
-
Ethylene (B1197577) Production: The overstimulation of auxin pathways also triggers excessive ethylene biosynthesis.[1]
-
Disruption of Gene Regulation: It causes the deregulation of auxin-responsive genes, such as Aux/IAA, GH3, and Small Auxin-Up RNAs (SAURs).[2][4]
This cascade of events damages the plant's vascular tissue, leading to characteristic symptoms like leaf curling and stem twisting, and ultimately, plant death.[5][6]
In Animals: Toxicological Mechanisms
In animal systems, this compound does not act as a synthetic auxin but exerts its toxicity through other mechanisms:
-
Oxidative Stress: A primary mechanism of this compound toxicity is the induction of oxidative stress.[7] It leads to an accumulation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can damage cellular components.[7][8]
-
Ferroptosis-like Cell Death: In plants, (R)-Dichlorprop has been shown to trigger an iron-dependent form of programmed cell death known as ferroptosis. This process is characterized by the accumulation of lipid peroxides and is dependent on ROS.[9]
-
Enzyme Inhibition: this compound can directly inhibit the activity of key enzymes. It has been shown to act as an uncompetitive inhibitor of catalase, an important antioxidant enzyme.[10] Related phenoxy herbicides are also known to inhibit acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[11]
-
Endocrine Disruption: There is evidence to suggest that phenoxy herbicides may act as endocrine disruptors, potentially by interfering with steroidogenesis.[12][13]
Core Biochemical Pathways Affected
Auxin Signaling and Herbicidal Action (Plants)
This compound overwhelms the natural auxin signaling pathway. The binding of this compound to auxin receptors, such as TIR1/AFB, leads to the degradation of Aux/IAA transcriptional repressors. This, in turn, unleashes Auxin Response Factors (ARFs) to upregulate the expression of auxin-responsive genes, leading to the phytotoxic effects described above.[4][5]
Caption: this compound disrupts auxin signaling, leading to ROS and cell death.
Oxidative Stress and Ferroptosis Pathway
Exposure to this compound leads to a state of oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify them. This can initiate a cascade of events, including a ferroptosis-like cell death.
-
ROS Generation: this compound exposure increases the levels of ROS, including hydroxyl radicals.[7]
-
Antioxidant Depletion: It can deplete cellular antioxidants like glutathione (B108866) (GSH) and ascorbic acid.[9] A related compound, 2,4-D, has been shown to decrease GSH levels in human erythrocytes by 18% at a concentration of 500 ppm.[14]
-
Lipid Peroxidation: The excess ROS attacks polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation and the formation of products like malondialdehyde (MDA).[9]
-
Enzyme Response: The cell attempts to counteract the oxidative stress by upregulating antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase (POD).[7] However, this compound can also directly inhibit catalase, impairing the cell's defense.[10]
-
Iron-Dependent Cell Death: The combination of glutathione depletion and lipid peroxidation can lead to ferroptosis, an iron-dependent form of cell death.[9]
Caption: this compound induces oxidative stress, leading to ferroptosis.
Potential Endocrine Disruption: Steroidogenesis
While direct evidence for this compound is still emerging, related compounds and other herbicides have been shown to interfere with the endocrine system. A potential target is the steroidogenesis pathway, which is responsible for the synthesis of steroid hormones like progesterone (B1679170) and testosterone.
The pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step mediated by the Steroidogenic Acute Regulatory (StAR) protein. Inside the mitochondria, cholesterol is converted to pregnenolone (B344588) by the P450scc enzyme. Pregnenolone then moves to the smooth endoplasmic reticulum where it is converted to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD).[12] Chemicals can disrupt this pathway by inhibiting these key enzymes or affecting signaling molecules like cAMP that regulate their expression.[12][15]
Caption: this compound may disrupt steroid hormone synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data regarding this compound's toxicological profile and its effects on various biochemical parameters.
Table 1: Toxicological Data for this compound
| Parameter | Species | Value | Reference(s) |
|---|---|---|---|
| Acute Oral LD50 | Rat | 537 mg/kg | [1] |
| Acute Oral LD50 | Dog | 100 mg/kg |[16] |
Table 2: Effects of this compound and Related Compounds on Enzyme Activities
| Compound | Enzyme | Organism/System | Effect | Concentration | Reference(s) |
|---|---|---|---|---|---|
| (R)-Dichlorprop | Superoxide Dismutase (SOD) | Maize | Upregulation | Not specified | [7] |
| (R)-Dichlorprop | Peroxidase (POD) | Maize | Upregulation | Not specified | [7] |
| This compound | Catalase | Bovine Liver | Uncompetitive Inhibition | Not specified | [10] |
| 2,4-D | Superoxide Dismutase (SOD) | Human Erythrocytes | Decreased activity | Dose-dependent | [14] |
| 2,4-D | Glutathione Peroxidase (GSH-Px) | Human Erythrocytes | Increased activity | Dose-dependent | [14] |
| 2,4-D | Catalase | Mouse Kidney | Inhibition | Not specified |[17] |
Table 3: Effects of this compound and Related Compounds on Metabolite Levels
| Compound | Metabolite | Organism/System | Change | Concentration | Reference(s) |
|---|---|---|---|---|---|
| (R)-Dichlorprop | Hydroxyl Radical (•OH) | Maize Roots | Increase | Not specified | [7] |
| (R)-Dichlorprop | Reactive Oxygen Species (ROS) | Scenedesmus obliquus | Increase | Not specified | [8] |
| 2,4-D | Reduced Glutathione (GSH) | Human Erythrocytes | Decrease by 18% | 500 ppm | [14] |
| 2,4-DCP* | Reduced Glutathione (GSH) | Human Erythrocytes | Decrease by 32% | 250 ppm | [14] |
*2,4-Dichlorophenol (B122985), a metabolite of this compound
Table 4: Environmental Fate and Residue Levels of this compound-P
| Parameter | Matrix | Value | Reference(s) |
|---|---|---|---|
| Half-life (t1/2) | Wheat Plants | 1.9–2.5 days | [18] |
| Limit of Quantification (LOQ) | Wheat | 2.5–12 µg/kg |[18] |
Detailed Experimental Protocols
Quantification of this compound and Metabolites in Soil (Adapted from EPA Method TSKE9301)
This protocol describes the extraction and analysis of this compound and its metabolites (2,4-Dichlorophenol and 2,4-Dichloroanisole) from soil samples using Gas Chromatography/Mass Spectrometry (GC/MS).[19]
1. Extraction: a. To a 50g soil sample, add a mixture of acetic acid, methanol, and water. b. Add a basic buffer solution and shake mechanically. c. Centrifuge the sample and collect the aqueous supernatant.
2. Solid Phase Extraction (SPE): a. Pass the aqueous extract through a C18 SPE column to retain the compounds of interest. b. Elute the metabolites (2,4-Dichlorophenol, 2,4-Dichloroanisole) with an acetone/hexane (B92381) mixture (Fraction A). c. Elute this compound-P with a methanol/acetone mixture (Fraction B).
3. Derivatization (Methylation of this compound-P): a. To Fraction B, add 1 mL of 14% Boron Trifluoride (BF3) in methanol. b. Heat the sample at 70°C for 30 minutes. c. After cooling, add distilled water and partition the methylated this compound-P into hexane.
4. Sample Combination and Concentration: a. Combine the hexane layer from step 3c with Fraction A. b. Concentrate the combined sample to a final volume of 1 mL under a stream of nitrogen.
5. GC/MS Analysis: a. Inject 1-2 µL of the final extract into a GC/MS system. b. Use a suitable capillary column (e.g., DB-5ms) for separation. c. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for quantification of the target analytes. d. Prepare a standard curve using methylated this compound-P and metabolite standards for accurate quantification.
Untargeted Metabolomics of Plasma Samples for Exposure Assessment
This protocol provides a general workflow for identifying changes in the plasma metabolome following this compound exposure, using Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS).[20][21]
Caption: A typical workflow for an untargeted metabolomics study.
1. Sample Collection and Preparation: a. Collect blood samples from control and this compound-exposed subjects into EDTA-containing tubes. b. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma. c. Store plasma at -80°C until analysis.
2. Metabolite Extraction: a. Thaw plasma samples on ice. b. To a 100 µL aliquot of plasma, add 300 µL of a cold (-20°C) chloroform:methanol (2:1, v/v) mixture to precipitate proteins. c. Vortex for 30 seconds. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant for analysis.
3. UPLC-QTOF-MS Analysis: a. Inject 5 µL of the supernatant onto a reverse-phase C18 column. b. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B). c. Analyze the eluent using a QTOF mass spectrometer operating in both positive and negative electrospray ionization modes to cover a wide range of metabolites.
4. Data Analysis: a. Process the raw data using appropriate software for peak detection, alignment, and normalization. b. Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA)) to identify features that differ significantly between control and exposed groups. c. Identify the discriminating metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB). d. Use tools like MetaboAnalyst to perform pathway analysis and identify the biochemical pathways most affected by the exposure.
Implications for Drug Development and Safety
Understanding the biochemical pathways affected by this compound has several implications for researchers and professionals in drug development and environmental safety.
-
Therapeutic Strategies for Poisoning: For acute poisoning with phenoxy herbicides, treatment is largely supportive.[16] However, knowledge of its mechanism suggests potential therapeutic avenues. Alkaline diuresis is used to enhance the renal excretion of these acidic compounds.[22][23] In severe cases, hemodialysis can be effective.[24] The role of oxidative stress in this compound toxicity suggests that antioxidant therapies could be explored as a potential adjunctive treatment, although this requires further clinical validation.
-
Bioremediation: The degradation of this compound by soil microorganisms, particularly the enantioselective degradation by bacteria from the family Sphingomonadaceae, presents opportunities for bioremediation of contaminated soil and water.[25] Research in this area could focus on optimizing conditions for these microbes or developing bioaugmentation strategies for cleanup efforts.[26][27]
-
Development of Safer Herbicides: A detailed understanding of the auxin signaling pathway in plants can guide the development of new, more selective herbicides with improved safety profiles.[2][6] By targeting specific components of the plant auxin machinery that are not present in animals, it may be possible to design compounds with high efficacy and low off-target toxicity. Additionally, exploring prodrug strategies, where an inactive compound is converted to an active herbicide only within the target plant, could further enhance safety.[28]
Conclusion
This compound exposure triggers a complex network of biochemical responses. In plants, it acts as a potent synthetic auxin, leading to phytotoxicity through the disruption of hormonal signaling. In animals, its toxicity is primarily mediated by the induction of oxidative stress and the potential for endocrine disruption. The pathways detailed in this guide—auxin signaling, oxidative stress, ferroptosis, and steroidogenesis—represent key areas of interest for toxicological research. The provided quantitative data and experimental protocols offer a foundation for further investigation into the effects of this compound and for the development of strategies to mitigate its potential harm to non-target organisms. Continued research in these areas is crucial for a comprehensive risk assessment and for the innovation of safer agricultural technologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Impact of novel herbicide based on synthetic auxins and ALS inhibitor on weed control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective oxidative damage of chiral pesticide this compound to maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselectivity tuning of chiral herbicide this compound by copper: roles of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective Inhibition of this compound on Catalase | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cyanidin-3-O-Glucoside Protects against 1,3-Dichloro-2-Propanol-Induced Reduction of Progesterone by Up-regulation of Steroidogenic Enzymes and cAMP Level in Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Effects of 2,4-D and its metabolite 2,4-dichlorophenol on antioxidant enzymes and level of glutathione in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Cyanidin-3-O-Glucoside Protects against 1,3-Dichloro-2-Propanol-Induced Reduction of Progesterone by Up-regulation of Steroidogenic Enzymes and cAMP Level in Leydig Cells [frontiersin.org]
- 16. vetlexicon.com [vetlexicon.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. mdpi.com [mdpi.com]
- 19. epa.gov [epa.gov]
- 20. An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 23. researchgate.net [researchgate.net]
- 24. epa.gov [epa.gov]
- 25. Impact of this compound on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Bioremediation of contaminated soil and groundwater by in situ biostimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
Uptake and Translocation of Dichlorprop in Broadleaf Weeds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop, a member of the phenoxyalkanoic acid class of herbicides, is a selective, systemic, post-emergence herbicide widely utilized for the control of annual and perennial broadleaf weeds. Its efficacy is intrinsically linked to its absorption by the target weed and subsequent translocation to its sites of action. This technical guide provides an in-depth analysis of the uptake and translocation of this compound in broadleaf weeds, summarizing available quantitative data, detailing experimental protocols, and visualizing key pathways to support research and development in this field. This compound is structurally similar to 2,4-D and functions as a synthetic auxin, leading to uncontrolled and abnormal plant growth that ultimately results in the death of susceptible species.[1][2] The herbicidally active enantiomer is (R)-Dichlorprop.
Data Presentation: Uptake and Translocation of this compound and Structurally Similar Herbicides
Quantitative data on the uptake and translocation of this compound in specific broadleaf weed species is limited in publicly available literature. Therefore, this guide presents data for this compound where available, and supplements it with data from studies on the closely related phenoxy herbicide, 2,4-D, to provide a comprehensive overview.
| Herbicide | Weed Species | Parameter | Time After Treatment | Value | Reference |
| This compound (enantiomers) | Sphingomonas herbicidovorans (bacterium) | Uptake Kinetics | [3] | ||
| Vmax ((R)-Dichlorprop) | 19 ± 2 nmol min⁻¹ mg of protein⁻¹ | [3] | |||
| Kt ((R)-Dichlorprop) | 108 ± 21 µM | [3] | |||
| Vmax ((S)-Dichlorprop) | 10 ± 1 nmol min⁻¹ mg of protein⁻¹ | [3] | |||
| Kt ((S)-Dichlorprop) | 93 ± 19 µM | [3] | |||
| 2,4-D | Cirsium arvense (Canada thistle) | Translocation | 72 hours | [4] | |
| % of absorbed ¹⁴C in treated leaves | ~40% | [4] | |||
| % of absorbed ¹⁴C in roots | ~10-20% (decapitated shoots led to higher root accumulation) | [4] | |||
| % of absorbed ¹⁴C in shoots above treated leaves | ~30-40% | [4] | |||
| 2,4-D | Amaranthus tuberculatus (Common waterhemp) - Susceptible | Metabolism (Half-life) | 105 hours | [5][6] | |
| 2,4-D | Amaranthus tuberculatus (Common waterhemp) - Resistant | Metabolism (Half-life) | 22 hours | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments related to the study of this compound uptake and translocation, adapted from methodologies used for phenoxy herbicides.
Protocol 1: ¹⁴C-Dichlorprop Foliar Uptake and Translocation Study
Objective: To quantify the absorption and movement of this compound in a target broadleaf weed.
Materials:
-
¹⁴C-labeled this compound (radiolabeled on the carboxyl group or aromatic ring)
-
Target broadleaf weed species (e.g., Convolvulus arvensis, Polygonum convolvulus, Taraxacum officinale) grown under controlled conditions
-
Microsyringe
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter (LSC)
-
Biological oxidizer
-
Plant press and herbarium paper
-
Phosphor imager
Procedure:
-
Plant Preparation: Grow weed species to a consistent growth stage (e.g., 4-6 leaf stage) in a controlled environment.
-
Herbicide Application: Using a microsyringe, apply a known amount of ¹⁴C-Dichlorprop solution (typically in a water/acetone/surfactant mixture) as discrete droplets to the adaxial surface of a fully expanded leaf (the "treated leaf").
-
Harvesting: At designated time points (e.g., 6, 24, 48, 72 hours after treatment), harvest the plants.
-
Leaf Wash: To determine the amount of unabsorbed herbicide, wash the surface of the treated leaf with a suitable solvent (e.g., acetone:water solution) into a scintillation vial.
-
Sectioning: Divide the plant into the following sections: treated leaf, shoots and leaves above the treated leaf, shoots and leaves below the treated leaf, and the root system.
-
Quantification of Radioactivity:
-
Add scintillation cocktail to the leaf wash vial and quantify the radioactivity using an LSC. This represents the unabsorbed ¹⁴C-Dichlorprop.
-
Combust the dried and weighed plant sections in a biological oxidizer to capture the evolved ¹⁴CO₂. The radioactivity is then quantified by LSC. This represents the absorbed and translocated ¹⁴C-Dichlorprop in each plant part.
-
-
Autoradiography (Optional):
-
Press the entire plant and expose it to a phosphor imaging screen for a set period.
-
Scan the screen with a phosphor imager to visualize the distribution of the radiolabeled herbicide throughout the plant.
-
Calculations:
-
Uptake (% of applied): [(Total applied radioactivity - Radioactivity in leaf wash) / Total applied radioactivity] * 100
-
Translocation (% of absorbed): (Radioactivity in a specific plant part / Total absorbed radioactivity) * 100
Protocol 2: Analysis of this compound and its Metabolites in Plant Tissue
Objective: To extract and quantify this compound and its metabolites from plant tissues to understand metabolism rates.
Materials:
-
Plant tissue from treated and untreated plants
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., acetonitrile/water/acetic acid)
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (LC-MS) or a UV detector.
-
Analytical standards of this compound and potential metabolites (e.g., 2,4-dichlorophenol)
Procedure:
-
Sample Preparation: Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.
-
Extraction: Homogenize the powdered tissue in the extraction solvent. Centrifuge to pellet solids and collect the supernatant.
-
Purification: Pass the supernatant through an SPE cartridge to remove interfering compounds. Elute the analytes of interest with an appropriate solvent.
-
Analysis: Inject the purified extract into the HPLC system. Separate this compound and its metabolites using a suitable column and mobile phase gradient.
-
Quantification: Detect and quantify the compounds using MS or UV detection by comparing with the retention times and signal intensities of the analytical standards.
Signaling Pathways and Experimental Workflows
Visualizing the complex processes of herbicide uptake, translocation, and metabolism is essential for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways and workflows.
Caption: Uptake and Translocation Pathway of this compound in a Broadleaf Weed.
Caption: Experimental Workflow for a ¹⁴C-Dichlorprop Uptake and Translocation Study.
Caption: Conceptual Model of this compound Metabolism in Susceptible vs. Resistant Weeds.
Conclusion
The uptake and translocation of this compound are critical determinants of its herbicidal efficacy against broadleaf weeds. While specific quantitative data for this compound remains somewhat limited, studies on the closely related 2,4-D provide valuable insights into the general patterns of absorption, movement, and metabolism of phenoxy herbicides in plants. The provided experimental protocols offer a framework for conducting further research to fill these knowledge gaps. A deeper understanding of these processes at the molecular and whole-plant level will continue to inform the development of more effective and targeted weed management strategies. Future research should focus on generating quantitative uptake and translocation data for this compound in a wider range of economically important broadleaf weed species and elucidating the specific metabolic pathways involved in both susceptible and resistant biotypes.
References
- 1. A Meta-Analysis of Field Bindweed (Convolvulus arvensis) Management in Annual and Perennial Systems | Weed Science | Cambridge Core [cambridge.org]
- 2. fruit.webhosting.cals.wisc.edu [fruit.webhosting.cals.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. "Characterizing the Auxin Herbicide Response in Horseweed ( Erigeron ca" by Cara Lynn McCauley [docs.lib.purdue.edu]
- 6. invasive.org [invasive.org]
An In-depth Technical Guide on the Oxidative Stress Mechanisms Induced by Dichlorprop Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dichlorprop (DCPP), a chiral phenoxy herbicide, is widely used in agriculture. While its herbicidal activity is primarily attributed to the (R)-enantiomer, growing evidence indicates that the enantiomers of this compound exhibit distinct toxicological profiles, largely driven by the differential induction of oxidative stress. This technical guide provides a comprehensive overview of the core mechanisms of oxidative stress initiated by this compound enantiomers. It details the enantioselective generation of reactive oxygen species (ROS), subsequent lipid peroxidation, and alterations in cellular antioxidant defense systems. This guide furnishes researchers and drug development professionals with detailed experimental protocols for assessing key oxidative stress markers and visualizes the implicated signaling pathways, primarily drawing from detailed studies in plant models due to a scarcity of equivalent data in mammalian systems. The presented methodologies and mechanistic insights are intended to facilitate further research into the specific toxicological effects of these compounds in mammalian systems and to aid in the development of robust safety and risk assessment frameworks.
Introduction: The Enantioselective Toxicity of this compound
Chiral pesticides often exhibit enantioselectivity in their biological and toxicological activities. For this compound, only the (R)-isomer is herbicidally active[1]. However, both enantiomers can interact with biological systems, leading to varied toxicological outcomes. A primary mechanism underlying the toxicity of many pesticides, including this compound, is the induction of oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage[2][3].
Studies have consistently demonstrated that the (R)-enantiomer of this compound ((R)-DCPP) is a more potent inducer of oxidative stress than the (S)-enantiomer ((S)-DCPP) or the racemic mixture[4][5][6]. This enantioselective effect manifests as higher levels of ROS production, greater inhibition of growth and biomass, and more significant alterations in the activity of antioxidant enzymes[4][5].
Core Mechanisms of this compound-Induced Oxidative Stress
The interaction of this compound enantiomers with cellular systems initiates a cascade of events leading to oxidative damage. The primary mechanisms involve the generation of ROS, subsequent damage to cellular macromolecules like lipids, and the response of the cellular antioxidant defense system.
Enantioselective Generation of Reactive Oxygen Species (ROS)
(R)-Dichlorprop has been shown to be a more potent inducer of ROS than its (S)-counterpart. A key ROS implicated in this compound toxicity is the highly reactive hydroxyl radical (•OH). Electron paramagnetic resonance (EPR) spectroscopy has demonstrated that the levels of •OH in maize roots follow the order of (R)-DCPP > (rac)-DCPP > (S)-DCPP treatment[4][5][6]. This overproduction of ROS is a central event that triggers downstream damaging effects.
Lipid Peroxidation
The excess ROS generated by this compound exposure, particularly the hydroxyl radical, can attack polyunsaturated fatty acids in cellular membranes, leading to lipid peroxidation. A common marker for quantifying lipid peroxidation is malondialdehyde (MDA)[7][8][9]. Studies in Arabidopsis thaliana have shown that (R)-DCPP treatment leads to a significant accumulation of MDA, indicating extensive membrane damage[10]. This disruption of membrane integrity is a critical factor in the observed phytotoxicity.
Alterations in Antioxidant Enzyme Activity
Cells possess a sophisticated antioxidant defense system to counteract oxidative stress, including enzymes such as Superoxide (B77818) Dismutase (SOD), Peroxidase (POD), and Catalase (CAT).
-
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Peroxidase (POD) and Catalase (CAT): These enzymes are responsible for detoxifying hydrogen peroxide into water and oxygen.
Exposure to this compound enantiomers leads to a significant upregulation of SOD and POD activities, particularly in response to the more toxic (R)-DCPP[4][5]. This enzymatic response is a clear indication of the cell's attempt to mitigate the flood of ROS. However, under high concentrations of (R)-DCPP, this defense system can be overwhelmed, leading to cellular damage.
Quantitative Data on Enantioselective Oxidative Stress
Table 1: Effect of this compound Enantiomers on Antioxidant Enzyme Activity in Maize Roots
| Treatment (Concentration) | Superoxide Dismutase (SOD) Activity (U/g FW) | Peroxidase (POD) Activity (U/g FW min) |
|---|---|---|
| Control | Data Not Provided | Data Not Provided |
| (S)-DCPP (5 mg/L) | ~1.2x Control | ~1.5x Control |
| (rac)-DCPP (5 mg/L) | ~1.5x Control | ~2.0x Control |
| (R)-DCPP (5 mg/L) | ~1.8x Control | ~2.5x Control |
| (S)-DCPP (20 mg/L) | ~1.5x Control | ~2.0x Control |
| (rac)-DCPP (20 mg/L) | ~2.0x Control | ~3.0x Control |
| (R)-DCPP (20 mg/L) | ~2.5x Control | ~4.0x Control |
Data are estimated based on graphical representations from Wu et al., 2011. Actual numerical values were not provided in the text.
Table 2: Enantioselective Production of Hydroxyl Radicals (•OH) by this compound in Maize Roots
| Treatment (20 mg/L) | Relative •OH Level (EPR Signal Intensity) |
|---|---|
| Control | Baseline |
| (S)-DCPP | Low Increase |
| (rac)-DCPP | Moderate Increase |
| (R)-DCPP | High Increase |
Qualitative and rank-order data derived from Wu et al., 2011, which states the order of •OH level as (R)-DCPP > (rac)-DCPP > (S)-DCPP[4][5].
Table 3: Enantioselective Phytotoxicity of this compound-Methyl in Algae (Scenedesmus obliquus)
| Compound | 96-h EC₅₀ (mg/L) | Relative Toxicity vs. Racemate |
|---|---|---|
| (S)-DCPPM | > 10 | - |
| (rac)-DCPPM | 8.9 | 1.0 |
| (R)-DCPPM | 1.1 | ~8.1x higher |
Data from Liu et al., 2008 for this compound-methyl (DCPPM), a derivative of this compound[11].
Signaling Pathways in this compound-Induced Oxidative Stress
While research into the specific signaling pathways activated by this compound enantiomers in mammalian cells is limited, studies in plant models and general knowledge of pesticide-induced toxicity provide valuable insights into potential mechanisms.
Ferroptosis-like Cell Death (Observed in Plants)
Recent research in Arabidopsis thaliana has compellingly linked the phytotoxicity of (R)-Dichlorprop to a form of iron-dependent, programmed cell death known as ferroptosis[10]. This pathway is initiated by the accumulation of ROS, which is dependent on iron and involves NADPH oxidases[2][4]. The resulting oxidative imbalance leads to the depletion of glutathione (B108866) and the accumulation of toxic lipid peroxides, ultimately disrupting cell membrane integrity and causing cell death[2][4][5]. This process can be inhibited by the ferroptosis inhibitor ferrostatin-1[5][12].
General Pesticide-Induced Oxidative Stress and Keap1-Nrf2 Pathway
In mammalian cells, a central pathway for defense against oxidative stress is the Keap1-Nrf2 system. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. Upon exposure to oxidative stressors like pesticides, reactive cysteine residues on Keap1 are modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes. While not specifically demonstrated for this compound, this is a highly probable responsive pathway in mammalian cells.
Mitochondrial Apoptosis Pathway
Sustained oxidative stress can overwhelm cellular defenses and lead to programmed cell death, or apoptosis. A key pathway is the intrinsic, or mitochondrial, pathway. Oxidative damage to mitochondria can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, most notably Cytochrome c, from the intermembrane space into the cytosol. In the cytosol, Cytochrome c binds to Apaf-1, forming the apoptosome, which then recruits and activates Caspase-9. Active Caspase-9, in turn, activates executioner caspases like Caspase-3, which orchestrate the dismantling of the cell. This is a plausible mechanism for this compound-induced cell death in mammalian systems following severe oxidative stress.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess oxidative stress and apoptosis in mammalian cell cultures or tissues, relevant for drug development and toxicology studies.
Workflow for Oxidative Stress Analysis
Superoxide Dismutase (SOD) Activity Assay (Colorimetric)
This protocol is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (WST-1) by superoxide radicals generated by xanthine (B1682287) oxidase.
Materials:
-
Cell/Tissue Lysate in ice-cold 0.1 M Tris-HCl, pH 7.4 with 0.5% Triton X-100 and protease inhibitors.
-
WST-1 Assay Kit (e.g., Sigma-Aldrich CS0009 or equivalent).
-
Microplate reader capable of measuring absorbance at 450 nm.
-
96-well plates.
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells on ice. Centrifuge at 14,000 x g for 5 minutes at 4°C. Collect the supernatant. Determine protein concentration. Dilute samples as needed (e.g., 100-fold for erythrocyte lysate, 3-10 fold for plasma) with the provided assay buffer[13].
-
Standard Curve: Prepare a serial dilution of the provided SOD standard according to the kit manufacturer's instructions to create a standard curve.
-
Assay Reaction:
-
Add 20 µL of sample, standard, or blank (assay buffer) to appropriate wells of a 96-well plate.
-
Add 200 µL of WST Working Solution to each well.
-
Initiate the reaction by adding 20 µL of Enzyme Working Solution (Xanthine Oxidase) to all wells except the blank.
-
-
Incubation: Incubate the plate for 20 minutes at 37°C.
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Calculate the percent inhibition for each sample relative to the control (without SOD). Determine the SOD activity (in U/mL) by comparing the sample's inhibition to the standard curve. One unit of SOD is defined as the amount of enzyme that inhibits the WST-1 reduction by 50%.
Catalase (CAT) Activity Assay (Colorimetric)
This protocol measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The remaining H₂O₂ reacts with a reagent to produce a colored product.
Materials:
-
Cell/Tissue Lysate prepared in ice-cold Phosphate Buffer (50 mM, pH 7.0) with 1 mM EDTA.
-
Hydrogen Peroxide (H₂O₂) solution.
-
Ammonium (B1175870) molybdate (B1676688) solution or other suitable reagent for colorimetric detection.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
96-well plates.
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates as described for the SOD assay. Centrifuge and collect the supernatant. Determine protein concentration.
-
Assay Reaction:
-
Stop and Develop Color:
-
Stop the reaction and develop color by adding reagents as per the manufacturer's protocol (e.g., 200 µL of Reagent 3 and 20 µL of Reagent 4, containing ammonium molybdate)[14].
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Read the absorbance at 405 nm.
-
Calculation: Catalase activity is inversely proportional to the absorbance. Calculate the amount of H₂O₂ decomposed by the sample by comparing it to a standard curve of known H₂O₂ concentrations. Express activity in U/mg protein.
Lipid Peroxidation (MDA) Assay (TBARS Method)
This assay quantifies MDA, a product of lipid peroxidation, based on its reaction with thiobarbituric acid (TBA) to form a fluorescent/colorimetric adduct.
Materials:
-
Cell/Tissue Lysate (prepared in MDA Lysis Buffer with an antioxidant like BHT).
-
MDA Assay Kit (e.g., Sigma-Aldrich MAK085 or equivalent).
-
Phosphotungstic acid.
-
Thiobarbituric acid (TBA) solution.
-
Microplate reader (Absorbance at 532 nm or Fluorescence Ex/Em = 532/553 nm).
Procedure:
-
Sample Preparation: Homogenize ~10 mg of tissue or 2x10⁶ cells in 300 µL of MDA Lysis Buffer containing BHT[15]. Centrifuge at 13,000 x g for 10 minutes. Collect the supernatant.
-
Protein Precipitation (for complex samples): For serum/plasma, precipitate proteins using phosphotungstic acid. Add 125 µL of phosphotungstic acid solution to the sample, incubate for 5 minutes, centrifuge, and retain the pellet[15].
-
TBA Reaction:
-
Add 600 µL of TBA solution to each sample and standard.
-
Incubate at 95°C for 60 minutes.
-
Cool samples in an ice bath for 10 minutes to stop the reaction.
-
-
Measurement:
-
Pipette 200 µL of the reaction mixture into a 96-well plate.
-
Read the absorbance at 532 nm for the colorimetric assay or fluorescence at Ex/Em = 532/553 nm for the fluorometric assay.
-
-
Calculation: Quantify the MDA concentration in the samples using a standard curve prepared with an MDA standard. Normalize the results to the protein concentration of the initial lysate.
Cytochrome c Release Assay (Western Blot)
This protocol detects the translocation of Cytochrome c from the mitochondria to the cytosol, a hallmark of apoptosis.
Materials:
-
Mitochondria/Cytosol Fractionation Kit (e.g., Abcam ab65311 or equivalent).
-
SDS-PAGE and Western Blotting equipment.
-
Primary antibody against Cytochrome c.
-
Primary antibody for a cytosolic marker (e.g., GAPDH or Tubulin) and a mitochondrial marker (e.g., COX IV or TOM20) to check fraction purity.
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Cell Treatment: Treat cells with this compound enantiomers for the desired time. Include positive and negative controls.
-
Fractionation:
-
Collect ~5x10⁷ cells by centrifugation.
-
Homogenize cells using a Dounce homogenizer in the provided Cytosol Extraction Buffer[2].
-
Centrifuge the homogenate at low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g for 30 minutes at 4°C) to pellet the mitochondria[2].
-
The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction.
-
-
Western Blotting:
-
Determine the protein concentration of both cytosolic and mitochondrial fractions.
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Cytochrome c, a cytosolic marker, and a mitochondrial marker.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Analysis: The appearance of a band for Cytochrome c in the cytosolic fraction of treated cells indicates its release from the mitochondria. The absence of the mitochondrial marker in the cytosolic fraction and vice-versa confirms the purity of the fractionation.
Conclusion and Future Directions
The available evidence strongly indicates that this compound induces oxidative stress in an enantioselective manner, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. This is characterized by increased ROS production, lipid peroxidation, and a compensatory upregulation of antioxidant enzymes. Mechanistic studies in plant models have provided a valuable framework, implicating a ferroptosis-like cell death pathway.
However, a significant knowledge gap exists regarding the precise signaling pathways and quantitative toxicological data in mammalian systems, which are of paramount importance for human health risk assessment and drug development safety screening. Future research should prioritize:
-
Quantitative analysis of oxidative stress markers (SOD, CAT, MDA, ROS) in response to a range of concentrations of both (R)- and (S)-Dichlorprop in relevant mammalian cell lines (e.g., hepatocytes like HepG2) and primary cells.
-
Investigation of specific signaling pathways , such as the Keap1-Nrf2 and mitochondrial apoptosis pathways, to confirm their role in this compound enantiomer-induced toxicity in mammalian models.
-
Elucidation of the molecular targets that lead to the differential ROS production between the two enantiomers.
Addressing these research questions will provide a more complete understanding of the toxicological risks associated with this compound enantiomers and will enable more accurate safety assessments for human and environmental health.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselectivity tuning of chiral herbicide this compound by copper: roles of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Cytotoxicity of 1,3-dichloropropene and cellular phospholipid peroxidation in isolated rat hepatocytes, and its prevention by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective oxidative damage of chiral pesticide this compound to maize - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Assessment of Oxidative Stress by the Estimation of Lipid Peroxidation Marker Malondialdehyde (MDA) in Patients with Chronic Periodontitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. apvma.gov.au [apvma.gov.au]
- 11. Inhibition of the Mitochondrial Permeability Transition for Cytoprotection: Direct versus Indirect Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Mitochondrial permeability transition as the critical target of N-acetyl perfluorooctane sulfonamide toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic activity of caspase-3 is required for its degradation: stabilization of the active complex by synthetic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dichlorprop
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorprop (2,4-DP) is a selective phenoxy herbicide used to control broadleaf weeds.[1][2] Its herbicidal activity is primarily attributed to the (R)-enantiomer.[2] Due to its potential environmental and health impacts, robust analytical methods for its detection and quantification are crucial. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound in various matrices, offering high sensitivity and selectivity.[3][4][5] This application note provides a detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection, as well as methods for chiral separation of its enantiomers.
Data Presentation
The following table summarizes quantitative data from various HPLC methods for this compound analysis, providing a comparative overview of their performance.
| Parameter | Method 1: Reversed-Phase | Method 2: Chiral Separation | Method 3: Reversed-Phase Anion-Exchange |
| Analyte | This compound | (R)-Dichlorprop & (S)-Dichlorprop | This compound |
| Column | C18 | Nucleodex-α-PM | Coresep SB |
| Mobile Phase | Acetonitrile/0.05 M o-phosphoric acid (pH 2.5) | 70% (v/v) Methanol / 30% (v/v) 50 mM NaH2PO4 (pH 3.0) | Acetonitrile gradient (40% to 60% in 15 min), 0.1% Sulfuric Acid |
| Flow Rate | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection | UV, 229.4-450 nm & 234.4-450 nm | UV, 230 nm | UV, 275 nm |
| Retention Time | ~3.6 min | (R)-Dichlorprop: ~6.7 min, (S)-Dichlorprop: ~8.6 min | Not Specified |
| Limit of Detection | 0.70 ng/µL[3][4] | 0.1 µM | Not Specified |
| Linearity Range | 0.0–103.1 ng/µL[3] | Not Specified | Not Specified |
Experimental Protocols
This section details the methodologies for sample preparation and HPLC analysis of this compound.
Protocol 1: Reversed-Phase HPLC for Total this compound Analysis
This protocol is suitable for the quantification of total this compound in aqueous samples.
1. Sample Preparation (Aqueous Samples)
-
Collect the aqueous sample in a clean container.
-
Centrifuge the sample to pellet any suspended particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[3][4]
2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 0.05 M ortho-phosphoric acid aqueous solution (pH 2.5). The exact ratio should be optimized for the specific column and system, a common starting point is a 50:50 (v/v) mixture.[3][4]
-
Injection Volume: 10-20 µL.[4]
-
Column Temperature: 40°C.[4]
-
Detection: UV detector set at 230 nm or Diode Array Detector (DAD) scanning from 200-400 nm.[3][4][6]
3. Analytical Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Prepare a series of this compound standard solutions of known concentrations in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Protocol 2: Chiral HPLC for Enantiomeric Separation of this compound
This protocol is designed for the separation and quantification of the (R) and (S) enantiomers of this compound.
1. Sample Preparation
-
Sample preparation should follow a suitable extraction procedure depending on the matrix. For aqueous samples, the direct injection method described in Protocol 1 can be used. For more complex matrices like soil or biological tissues, a liquid-liquid or solid-phase extraction (SPE) may be necessary.[7]
2. Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV or DAD detector.
-
Column: A chiral stationary phase column, such as Nucleodex-α-PM (permethylated α-cyclodextrin) or CHIRALPAK QN-AX.[6][8]
-
Mobile Phase: 70% (v/v) Methanol and 30% (v/v) 50 mM Sodium Phosphate Monobasic (NaH2PO4) buffer, adjusted to pH 3.0.[6]
-
Flow Rate: 0.7 mL/min.[6]
-
Injection Volume: 40 µL.[6]
-
Detection: UV at 230 nm.[6]
3. Analytical Procedure
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard of this compound to determine the retention times of the (R) and (S) enantiomers.
-
Prepare calibration standards for each enantiomer if available, or for the racemic mixture.
-
Inject the prepared samples.
-
Identify and quantify each enantiomer based on its retention time and peak area relative to the calibration standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for this compound analysis.
Caption: Workflow for Reversed-Phase HPLC Analysis of this compound.
Caption: Workflow for Chiral HPLC Separation of this compound Enantiomers.
References
- 1. helixchrom.com [helixchrom.com]
- 2. This compound (2,4-DP) Analysis on Primesep and Obelisc HPLC Columns | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of HPLC and CE for the analysis of this compound in a case of intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Uptake and Degradation of the Chiral Herbicide this compound [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Enantioselective Separation of Dichlorprop by Chiral Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective separation of the chiral herbicide Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid) using chiral liquid chromatography. The information compiled herein is based on established scientific literature and is intended to guide researchers in developing and implementing robust analytical methods for the resolution of this compound enantiomers.
Introduction
This compound is a widely used herbicide that exists as a racemic mixture of two enantiomers, (R)-Dichlorprop and (S)-Dichlorprop. The herbicidal activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer is significantly less active. Due to the different biological activities and potential environmental impact of the individual enantiomers, their selective analysis is of great importance. Chiral liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for the enantioselective separation of such compounds.[1][2] This document outlines various methods, including different chiral stationary phases (CSPs), mobile phase compositions, and detection techniques.
Data Presentation: Chromatographic Conditions and Performance
The following tables summarize quantitative data from various studies on the chiral separation of this compound, providing a comparative overview of different analytical approaches.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Analyte | Retention Time (min) | Resolution (Rs) | Reference |
| Permethylated α-cyclodextrin (Nucleodex-α-PM) | 200 x 4.0 mm | 70% (v/v) Methanol and 30% (v/v) NaH2PO4 (50 mM, pH 3.0) | 0.7 | UV (230 nm) | (R)-Dichlorprop | 6.7 | Not Reported | [3] |
| (S)-Dichlorprop | 8.6 | |||||||
| Permethylated α-cyclodextrin | Not Specified | Isocratic | Not Specified | MS/MS (daughter ion m/z = 160.6) | R- and S-Dichlorprop | Not Specified | Not Reported | [4][5] |
| Cinchona-derived chiral selector (Chiral AX QN-1) | 125 x 4 mm i.d. | Methanol/0.1 M ammonium (B1175870) acetate (B1210297) (80:20), pHa 6.0 | 1.0 | UV (230 nm) | (R)-Dichlorprop | 5.47 | Not Reported | [6] |
| (S)-Dichlorprop | 6.61 | |||||||
| Not Specified (Semipreparative) | Not Specified | Methanol/acetic acid/ammonium acetate (92:2:0.5, v/v/w) | 1.0 | UV (300 nm) | Not Specified | Not Specified | Not Reported | [6] |
| Acquity BEH C18 (after chiral derivatization) | Not Specified | 0.1% formic acid in acetonitrile/water | 0.4 | Fluorescence | S-Dichlorprop derivative | Not Specified | 2.6 | [7] |
| R-Dichlorprop derivative | Not Specified |
Table 2: Method Performance and Sample Preparation
| Method | Sample Matrix | Sample Preparation | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recoveries (%) | Reference |
| HPLC-MS/MS | Natural Waters | Supramolecular solvent-based microextraction (SUSME) | 4 ng L⁻¹ (for each enantiomer) | Not Specified | ~75 | [4][5] |
| UPLC-Fluorescence (after chiral derivatization) | Tea | Solid Phase Extraction (SPE) | 10 ng/mL | 50 ng/mL | 82.4-97.6 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the enantioselective separation of this compound.
Protocol 1: Enantioselective HPLC with UV Detection (based on Zipper et al., 1998)
This protocol is suitable for the baseline separation of this compound enantiomers for analytical quantification.
1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV detector.
- Chiral Stationary Phase: Nucleodex-α-PM column (200 by 4.0 mm) with permethylated α-cyclodextrin.[3]
2. Reagents:
- Methanol (HPLC grade)
- Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
- Ultrapure water
- This compound standard (racemic mixture and individual enantiomers if available)
3. Chromatographic Conditions:
- Mobile Phase: 70% (v/v) Methanol and 30% (v/v) 50 mM NaH₂PO₄, adjusted to pH 3.0.[3]
- Flow Rate: 0.7 mL/min.[3]
- Column Temperature: Ambient (or controlled at 25 °C for better reproducibility).
- Injection Volume: 40 µL.[3]
- Detection: UV at 230 nm.[3]
4. Sample Preparation:
- Prepare stock solutions of this compound in methanol.
- For aqueous samples, consider a liquid-liquid extraction or solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.
5. Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the this compound standard to determine the retention times for the (R) and (S) enantiomers.
- Inject the prepared samples.
- Identify and quantify the enantiomers based on the retention times and peak areas from the standard.
Protocol 2: Enantioselective LC-MS/MS for Trace Analysis in Water (based on Pinto et al., 2013)
This protocol is designed for the sensitive and selective quantification of this compound enantiomers in environmental water samples.
1. Instrumentation:
- Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[4]
- Chiral Stationary Phase: Permethylated α-cyclodextrin column.[4]
2. Reagents:
- Dodecanoic acid (DoA)
- Tetrahydrofuran (THF)
- Acetate buffer (pH 5.0)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- This compound standards
3. Sample Preparation (Supramolecular Solvent-based Microextraction - SUSME):
- This method involves the extraction of herbicides into a supramolecular solvent made of reverse aggregates of dodecanoic acid.[4]
- The analytes are then re-extracted into an acetate buffer (pH = 5.0).[4]
4. Chromatographic and MS/MS Conditions:
- Chromatographic Separation: Separation of the target enantiomers on a chiral column of permethylated α-cyclodextrin under isocratic conditions.[4]
- Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[4]
- Detection: Monitor the daughter ion at m/z = 160.6 for this compound.[4]
5. Analysis:
- Develop the LC-MS/MS method by optimizing the mobile phase composition for the best separation and signal intensity.
- Perform a system suitability test using standard solutions.
- Analyze the extracted samples and quantify the enantiomers using a calibration curve prepared with standards.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in the chiral separation of this compound.
Caption: Experimental workflow for the chiral separation of this compound.
Caption: Factors influencing the enantioselective separation of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chiraltech.com [chiraltech.com]
- 3. Enantioselective Uptake and Degradation of the Chiral Herbicide this compound [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective quantitation of mecoprop and this compound in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of chiral derivatization for the determination of this compound in tea samples by ultra performance LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Dichlorprop in Water Samples by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a selective post-emergence herbicide used to control broadleaf weeds. Due to its potential for water contamination through runoff and leaching, sensitive and reliable analytical methods are required for its monitoring in aqueous matrices. This application note details a robust method for the extraction and quantification of this compound from water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis. The acidic nature of this compound necessitates an acidification step to ensure its efficient extraction from water.
Principle
Water samples are first acidified to a pH below 2 to convert this compound to its non-ionized form, enhancing its retention on a non-polar solid-phase extraction cartridge (e.g., C18). After loading the sample, the cartridge is washed to remove interferences. This compound is then eluted with an organic solvent. The eluate is concentrated, and the analyte is derivatized to a more volatile ester form (e.g., methyl ester) for optimal separation and detection by GC-MS.
Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol
This protocol outlines the steps for the extraction and concentration of this compound from water samples.
-
Sample Preparation:
-
Collect a representative 500 mL water sample in a clean glass container.
-
Acidify the sample to a pH of less than 2 by adding concentrated sulfuric or hydrochloric acid dropwise.[1] Verify the pH using a pH meter or pH indicator strips.
-
-
SPE Cartridge Conditioning:
-
Attach a C18 SPE cartridge (e.g., 1 g, 6 mL) to an SPE manifold.[2]
-
Condition the cartridge by passing 10 mL of methanol (B129727) through it, followed by 10 mL of deionized water (pH < 2).[2][3] Do not allow the cartridge to dry out before loading the sample.[2]
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.[4]
-
-
Cartridge Washing:
-
After loading the entire sample, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove residual water.[3]
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 10 mL of a suitable organic solvent, such as a mixture of acetonitrile (B52724) and methanol (1:1 v/v), through the cartridge.[4] Collect the eluate in a clean collection tube.
-
2. Derivatization Protocol (Methylation)
For GC analysis, the carboxylic acid group of this compound needs to be derivatized to a more volatile ester.
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of a derivatizing agent, such as 14% boron trifluoride in methanol (BF3-methanol).[2]
-
Seal the vial and heat it at 70°C for 30 minutes in a water bath or heating block.[2]
-
After cooling to room temperature, add 5 mL of hexane (B92381) and 8 mL of deionized water to the vial.[2]
-
Vortex the mixture vigorously for 1 minute to partition the methylated this compound into the hexane layer.[5]
-
Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
3. GC-MS Analysis Protocol
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A suitable capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound methyl ester.
-
Data Presentation
The following table summarizes typical performance data for the analysis of phenoxy acid herbicides, including compounds structurally similar to this compound, using SPE followed by chromatographic analysis.
| Parameter | Value | Reference |
| Extraction Method | Solid-Phase Extraction (C18) | [2][3][6] |
| Analytical Method | GC-MS, HPLC-DAD | [2][4][6] |
| Recovery | 75% - 100% | [6] |
| Limit of Detection (LOD) | 0.012 - 0.035 µg/L | [6] |
| Limit of Quantification (LOQ) | 1 - 4 ng/L | [7] |
Note: The presented data are typical for phenoxy acid herbicides and may vary for this compound depending on the specific experimental conditions and matrix.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the extraction and analysis of this compound from water samples.
Caption: Workflow for this compound extraction and analysis.
References
- 1. deswater.com [deswater.com]
- 2. epa.gov [epa.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Determination of commonly used herbicides in surface water using solid-phase extraction and dual-column HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselective quantitation of mecoprop and this compound in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitation of Dichlorprop Enantiomers in Environmental Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a selective, systemic herbicide used to control broadleaf weeds. As a chiral compound, it exists as two enantiomers: (R)-Dichlorprop and (S)-Dichlorprop. The herbicidal activity is primarily associated with the (R)-enantiomer, also known as this compound-P. Consequently, modern formulations often contain only the active (R)-enantiomer to reduce the environmental load of the less active (S)-enantiomer. However, understanding the environmental fate and distribution of both enantiomers is crucial for a comprehensive risk assessment, as they can exhibit different degradation rates and potential toxicities in various environmental compartments.
These application notes provide detailed protocols for the extraction, cleanup, and chiral separation of this compound enantiomers in environmental matrices, specifically soil and water. The methodologies are based on established analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodologies and Experimental Protocols
Analysis of this compound Enantiomers in Soil Samples
This protocol is adapted from established methods for the analysis of acidic herbicides in soil, incorporating extraction, solid-phase extraction (SPE) cleanup, and chiral separation by HPLC.
1.1. Sample Preparation and Extraction
-
Sample Collection and Storage: Collect soil samples from the desired depth and location. Store them at -20°C prior to analysis to minimize microbial degradation.
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 20 mL of a solution of 5% acetic acid in methanol (B129727).
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Sonicate the sample for 20 minutes in an ultrasonic water bath.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean collection flask.
-
Repeat the extraction process twice more, once with 20 mL of 5% acetic acid in a 1:1 methanol:water solution, and a final time with 20 mL of 10% acetone (B3395972) in a 0.5 M KCl/0.1 M NaOH solution.
-
Combine all three supernatants.
-
1.2. Solid-Phase Extraction (SPE) Cleanup
-
Dilution and Acidification: Dilute the combined extract with deionized water to a final volume of approximately 500 mL. Acidify the diluted extract to a pH < 2 with concentrated phosphoric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (1 g, 6 mL) by passing 10 mL of methanol followed by 10 mL of deionized water (pH < 2) through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the acidified extract onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for at least 30 minutes to remove excess water.
-
Elution: Elute the this compound enantiomers from the cartridge with 10 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
1.3. Chiral HPLC-MS/MS Analysis
-
Chromatographic Column: Phenomenex Lux Amylose-2 chiral column (or equivalent amylose-based chiral stationary phase).
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized for the specific column and system.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometry Detection: Electrospray ionization (ESI) in negative ion mode. Monitor the precursor ion and at least two product ions for each enantiomer for quantification and confirmation.
Analysis of this compound Enantiomers in Water Samples
This protocol utilizes a supramolecular solvent-based microextraction (SUSME) technique for the preconcentration of this compound enantiomers from water samples, followed by chiral LC-MS/MS analysis.[1]
2.1. Sample Preparation and Microextraction
-
Sample Collection: Collect water samples in clean amber glass bottles and store at 4°C.
-
Microextraction Procedure:
-
Place 10 mL of the water sample into a 15 mL conical centrifuge tube.
-
Add 1 mL of a supramolecular solvent (e.g., reverse aggregates of dodecanoic acid in a suitable solvent).
-
Vortex for 2 minutes to facilitate the extraction of this compound into the supramolecular solvent.
-
Centrifuge at 5000 rpm for 10 minutes to separate the phases.
-
Carefully collect the supramolecular solvent phase.
-
Back-extract the analytes into 100 µL of an aqueous solution (e.g., acetate (B1210297) buffer, pH 5.0) by vortexing for 1 minute.
-
Centrifuge to separate the phases and collect the aqueous phase for analysis.
-
2.2. Chiral LC-MS/MS Analysis
-
Chromatographic Column: Permethylated α-cyclodextrin chiral column (e.g., Nucleodex-α-PM).[2]
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v) with 50 mM NaH2PO4 adjusted to pH 3.0.[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Column Temperature: Ambient.
-
Injection Volume: 40 µL.[2]
-
Mass Spectrometry Detection: ESI in negative ion mode.
Data Presentation
Quantitative Method Performance Data
| Parameter | Soil Analysis (HPLC-MS/MS) | Water Analysis (SUSME-LC-MS/MS) |
| Limit of Quantification (LOQ) | 2.5 - 12 µg/kg[3][4][5] | R/S-Dichlorprop: 4 ng/L[1] |
| Average Recovery | 72.9% - 108.7%[3][4][5] | ~75%[1] |
| Precision (RSD) | < 15% | 1.6% - 2.7%[1] |
Environmental Persistence of this compound Enantiomers
| Matrix | Enantiomer | Half-life (DT50) | Reference |
| Agricultural Soil A | (S)-Dichlorprop | 8.22 days | |
| (R)-Dichlorprop | 12.93 days | ||
| Agricultural Soil D | (S)-Dichlorprop | 8.06 days | |
| (R)-Dichlorprop | 12.38 days | ||
| Surface Soil | (S)-Dichlorprop | ~4 days | [6] |
| (R)-Dichlorprop | ~8 days | [6] | |
| Wheat Plants | This compound-P | 1.9 - 2.5 days | [3][4][5] |
Visualizations
Experimental Workflow for this compound Enantiomer Analysis in Soil
Caption: Workflow for the quantitation of this compound enantiomers in soil samples.
Logical Relationship of this compound Enantiomers in the Environment
Caption: Environmental fate of this compound enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Uptake and Degradation of the Chiral Herbicide this compound [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dissipation and Residues of this compound-P and Bentazone in Wheat-Field Ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Dichlorprop as a Plant Growth Regulator in Citrus Fruits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop, specifically its biologically active R-enantiomer this compound-p, is a synthetic auxin used as a plant growth regulator in citrus cultivation.[1] Its primary application is to increase fruit size, which can lead to a higher proportion of commercially valuable fruit and increased overall yield.[2][3][4][5] this compound mimics the action of natural auxins, influencing cell division and enlargement in the developing fruitlets.[4][6] These application notes provide detailed protocols for the use of this compound-p in citrus, summarize quantitative data from scientific studies, and illustrate the associated biological pathways and experimental workflows.
Mechanism of Action
This compound-p functions as a synthetic auxin, a class of plant hormones that regulate various growth processes. The proposed mechanism of action involves the following key steps:
-
Perception: this compound-p, like natural auxin (IAA), is perceived by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.
-
De-repression of Gene Expression: In the absence of auxin, Aux/IAA transcriptional repressors bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes. The binding of this compound-p to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of these Aux/IAA repressors by the 26S proteasome.
-
Gene Activation: The degradation of Aux/IAA proteins releases ARFs, allowing them to activate the transcription of auxin-responsive genes.
-
Physiological Response: The activation of these genes leads to downstream physiological effects, including increased cell wall plasticity, biosynthesis of proteins, and the production of ethylene.[6] This ultimately results in enhanced cell division and expansion in the citrus fruit, leading to an increase in fruit size.[4]
Signaling Pathway Diagram
Caption: Auxin signaling pathway initiated by this compound-p.
Application Notes
Target Citrus Varieties
This compound-p has been shown to be effective on a range of citrus varieties, including:
Application Timing
The timing of this compound-p application is critical for achieving the desired effect on fruit size. Application should occur after the natural physiological fruit drop period, often referred to as the "June drop," when the fruitlets have reached a specific diameter.[1][2][3] Applying too early may result in fruit thinning, while late applications are generally ineffective.[4]
| Citrus Variety | Recommended Fruitlet Diameter at Application |
| Oranges | 12-30 mm[4] |
| Satsuma Tangerine | 20-21 mm[1] |
| Mandarin & Clementine | 13-15 mm[1] |
| Lemon | 22-25 mm[1] |
| Star Ruby Grapefruit | 13-15 mm[2][8] |
| Valencia Orange | 13-15 mm[3][7] |
Dosage and Preparation
Dosages are typically provided in milliliters of product per hectoliter (ml/hl) or parts per million (ppm). It is crucial to follow the product label for specific formulation concentrations.
| Citrus Variety | Recommended Dosage (Product/100L water) |
| Oranges | 125-200 ml[1][4] |
| Satsuma Tangerine | 125-150 ml[1] |
| Mandarin & Clementine | 100-150 ml[1] |
| Lemon | 200 ml[1] |
For experimental purposes, concentrations are often expressed in ppm. To prepare a solution of a specific ppm: mg of active ingredient = ppm desired x volume of water in L
For example, to make 100 liters of a 150 ppm solution from a product containing 25 g/L (25,000 mg/L) of this compound-p:
-
mg needed = 150 ppm * 100 L = 15,000 mg
-
Volume of product = 15,000 mg / 25,000 mg/L = 0.6 L or 600 ml
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound-p on various citrus fruit parameters from cited research.
Table 1: Effect of this compound-p on Star Ruby Grapefruit[2][8]
| Treatment (ppm) | Yield ( kg/tree ) | Fruit Diameter >84mm (%) | Rind Thickness (mm) | Juice Content (%) | TSS (%) | Acidity (%) |
| Control (0) | 297.0 | 45.6 | 10.2 | 38.5 | 9.8 | 1.7 |
| 50 | 310.5 | 55.2 | 10.3 | 38.2 | 9.7 | 1.6 |
| 100 | 335.8 | 65.8 | 10.5 | 37.9 | 9.9 | 1.7 |
| 150 | 345.2 | 72.4 | 10.6 | 37.5 | 9.8 | 1.8 |
| 300 | 350.1 | 68.9 | 10.4 | 38.1 | 9.6 | 1.7 |
Table 2: Effect of this compound-p on Valencia Orange[3][7]
| Treatment (ppm) | Yield ( kg/tree ) | Fruit Weight (g) | Fruit Diameter (mm) | Juice Content (%) | TSS (%) | Acidity (%) |
| Control (0) | 180.5 | 165.3 | 70.1 | 45.2 | 11.2 | 1.1 |
| 50 | 195.4 | 175.8 | 72.5 | 45.8 | 11.5 | 1.2 |
| 100 | 210.7 | 185.2 | 74.8 | 46.1 | 11.6 | 1.2 |
| 150 | 225.3 | 192.6 | 76.2 | 45.5 | 11.4 | 1.3 |
Experimental Protocols
Field Trial Protocol for Efficacy Evaluation
This protocol outlines a typical field experiment to assess the efficacy of this compound-p on a specific citrus cultivar.
Objective: To determine the effect of different concentrations of this compound-p on fruit size, yield, and quality of [Citrus Variety].
Experimental Design:
-
A randomized complete block design is recommended to account for field variability.
-
Each treatment, including a control (water spray), should be replicated at least four times.
-
Each replicate should consist of a plot of multiple trees, with data collected from the central trees to minimize edge effects.
Materials:
-
This compound-p formulation (e.g., 25 g/L emulsifiable concentrate)
-
Surfactant (non-ionic)
-
Calibrated sprayer (e.g., backpack or airblast sprayer)
-
Personal Protective Equipment (PPE)
-
Calipers for measuring fruit diameter
-
Fruit collection bags and labels
-
Weighing scale
Procedure:
-
Tree Selection: Select healthy, uniform trees of the target citrus variety.
-
Treatment Groups: Establish treatment groups for different this compound-p concentrations (e.g., 0, 50, 100, 150 ppm) and a control group.
-
Solution Preparation: Prepare the spray solutions for each treatment, including the addition of a non-ionic surfactant as recommended by the product label to ensure adequate coverage.[4]
-
Application:
-
Apply the treatments at the appropriate fruitlet size for the specific citrus variety.
-
Spray the entire tree canopy to the point of runoff, ensuring thorough coverage.[4]
-
Conduct spraying in the early morning or late evening to avoid high temperatures and wind.
-
-
Data Collection:
-
Fruit Set and Drop: Monitor and record the number of fruitlets at set intervals after application.
-
Yield: At harvest, record the total weight of fruit per tree for each treatment.
-
Fruit Size: Randomly sample a representative number of fruits (e.g., 50-100) from each tree and measure their diameter.
-
Fruit Quality: Collect a subsample of fruit for laboratory analysis of quality parameters.
-
Experimental Workflow Diagram
Caption: Workflow for a this compound-p field efficacy trial.
Fruit Quality Analysis Protocols
5.2.1. Determination of Juice Content
-
Weigh a sample of 10 fruits.
-
Extract the juice from the fruits.
-
Weigh the extracted juice.
-
Calculate the percentage of juice content: (weight of juice / weight of fruit) x 100.[2]
5.2.2. Determination of Total Soluble Solids (TSS)
-
Calibrate a digital refractometer with distilled water.
-
Place a few drops of the extracted citrus juice onto the prism of the refractometer.
-
Record the reading in degrees Brix (°Brix), which represents the TSS percentage.[2][9]
5.2.3. Determination of Titratable Acidity
-
Pipette a known volume of citrus juice (e.g., 10 ml) into a conical flask.
-
Add a few drops of phenolphthalein (B1677637) indicator.
-
Titrate the juice with a standardized solution of sodium hydroxide (B78521) (NaOH, e.g., 0.1 N) until a persistent pink color is observed.[2][3]
-
Record the volume of NaOH used.
-
Calculate the acidity, typically expressed as a percentage of citric acid: % Acidity = (ml NaOH used x N of NaOH x 0.064) / ml of juice x 100.
Safety Precautions
This compound-p is a regulated plant growth regulator and herbicide. Users must adhere to all safety precautions outlined on the product label, including the use of appropriate Personal Protective Equipment (PPE) such as gloves, goggles, and protective clothing during handling and application. Avoid spray drift to non-target crops, as this compound-p can cause damage to susceptible broadleaf plants.[10]
Conclusion
This compound-p can be an effective tool for increasing fruit size and marketable yield in various citrus cultivars when applied according to the specified protocols. Optimal results are highly dependent on correct application timing, appropriate dosage, and thorough spray coverage. Researchers and professionals should conduct small-scale trials to determine the most effective rates and timings for their specific cultivars and growing conditions. Adherence to safety guidelines is paramount when handling and applying this compound.
References
- 1. perfarelalbero.it [perfarelalbero.it]
- 2. scribd.com [scribd.com]
- 3. uscitrus.com [uscitrus.com]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. researchgate.net [researchgate.net]
- 6. CMG17/HS1310: 2025–2026 Florida Citrus Production Guide: Plant Growth Regulators [edis.ifas.ufl.edu]
- 7. Herbicide Treatment Table / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 8. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 9. Rapid screening and quantification of major organic acids in citrus fruits and their bioactivity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reducing Fruit Drop with 2,4-Dichlorophenoxyacetic Acid (2,4-D) / Citrus / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
Application Note: Determination of Dichlorprop Residues in Agricultural Commodities
Introduction
Dichlorprop (2-(2,4-dichlorophenoxy)propionic acid), a selective phenoxy herbicide, is widely utilized for the control of broadleaf weeds in various agricultural settings.[1][2][3] Its application necessitates robust analytical methods to monitor its residues in agricultural products to ensure consumer safety and compliance with regulatory limits, such as the Maximum Residue Limits (MRLs) established by bodies like the European Union.[1][2][3] This document outlines the prevalent methodologies for the determination of this compound residues, including its salts, esters, and conjugates, in diverse agricultural matrices.
The analytical approach for this compound often involves a hydrolysis step to convert its esters and conjugates back to the parent acid, ensuring a comprehensive assessment of the total residue.[4] Modern analytical procedures predominantly employ chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), coupled with sensitive detection systems.[1][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained prominence as a streamlined sample preparation technique, offering high recovery and throughput.[1][6][7]
Analytical Techniques
The choice of analytical technique is contingent on the matrix, required sensitivity, and available instrumentation.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the direct analysis of this compound without the need for derivatization.[1][8] It is particularly suitable for complex matrices and is often paired with QuEChERS sample preparation.[1]
-
Gas Chromatography with Mass Spectrometry (GC-MS): A well-established technique for pesticide residue analysis.[9] this compound, being an acidic herbicide, typically requires a derivatization step, such as methylation, to enhance its volatility for GC analysis.[9]
-
Gas Chromatography with Electron Capture Detector (GC-ECD): This method offers high sensitivity for halogenated compounds like this compound.[10] Similar to GC-MS, it requires a derivatization step.
Sample Preparation
Effective sample preparation is crucial for accurate and precise quantification of this compound residues.
-
QuEChERS: This method involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a partitioning step using salts and a cleanup step with dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[1][7] Modifications to the standard QuEChERS protocol, such as incorporating an alkaline hydrolysis step, can be employed to determine total this compound residues.[8][11]
-
Solid-Phase Extraction (SPE): SPE is used for cleanup and concentration of the analyte from the sample extract. C18 cartridges are commonly used for this purpose.[9]
-
Liquid-Solid Extraction: This traditional method involves extracting the sample with a solvent, followed by cleanup steps to remove co-extractives.[12]
Quantitative Data Summary
The following table summarizes the performance of various methods for the determination of this compound residues in different agricultural commodities.
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Wheat (Grains, Plants, Straw) | QuEChERS with HPLC-MS/MS | 0.8 - 4 µg/kg | 2.5 - 12 µg/kg | 72.9 - 108.7 | [1][6] |
| Onion | Liquid-Solid Extraction with LC/MS/MS | 0.1 ppb | - | - | [12] |
| Brown Rice, Potato, Soybean | Ion-associated partition with GC/ECD | - | 0.05 mg/kg | 78.8 - 102.2 | [10] |
| Cereal Grains | QuEChERS with LC-MS/MS | - | 0.01 mg/kg | - | [4] |
| Plum, Tomato | Photochemically Induced Fluorescence | 0.8 ng/mL | - | ~100 | [3] |
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound residues in agricultural commodities using the QuEChERS method followed by LC-MS/MS.
Caption: A generalized workflow for the determination of this compound residues in agricultural commodities.
Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis
This protocol is a representative example for the determination of this compound residues in a cereal grain matrix (e.g., wheat).
1. Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Disodium (B8443419) hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL polypropylene (B1209903) centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
High-speed centrifuge
-
Vortex mixer
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like acetonitrile.
-
Prepare working standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
3. Sample Preparation (QuEChERS)
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
5. Final Extract Preparation
-
Transfer the supernatant to a clean vial.
-
The extract is now ready for LC-MS/MS analysis. Depending on the concentration, a dilution step with an appropriate solvent may be necessary.
6. LC-MS/MS Analysis
-
LC Column: A suitable C18 column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium (B1175870) formate.[8]
-
Injection Volume: 5-20 µL.
-
MS Detection: Electrospray ionization (ESI) in negative mode is typically used for acidic compounds like this compound.[1] Monitor the appropriate precursor and product ions for this compound in Multiple Reaction Monitoring (MRM) mode.
7. Quality Control
-
Analyze a procedural blank, a matrix-matched blank, and a fortified sample with each batch of samples.
-
The recovery of the fortified sample should fall within an acceptable range (e.g., 70-120%).
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the different stages of the analytical protocol.
Caption: Logical progression of steps in the this compound analytical protocol.
References
- 1. Dissipation and Residues of this compound-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Modification of the existing maximum residue levels for this compound‐P in cereal grains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [High performance liquid chromatography: application in pesticide residue analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dissipation and Residues of this compound-P and Bentazone in Wheat-Field Ecosystem [ouci.dntb.gov.ua]
- 7. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
Application Note: Solid-Phase Extraction (SPE) for Dichlorprop Sample Cleanup
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dichlorprop (2,4-DP) is a widely used phenoxy herbicide for the control of broadleaf weeds. Its presence in environmental samples such as water and soil necessitates robust analytical methods for monitoring and risk assessment. Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the cleanup and concentration of this compound from complex matrices prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of this compound, ensuring sample integrity and reliable quantification.
The principle of this SPE method relies on the retention of this compound, an acidic compound, on a non-polar sorbent under acidic conditions. By adjusting the sample pH to below the pKa of this compound (~3.1), the analyte is converted to its neutral, less polar form, which enhances its adsorption onto the hydrophobic SPE sorbent. Interfering substances can then be washed away, and the purified this compound is subsequently eluted with an organic solvent.
Quantitative Data Summary
The following table summarizes the quantitative data for the solid-phase extraction of this compound and similar phenoxy herbicides from various sources.
| Analyte | SPE Sorbent | Sample Matrix | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
| This compound (DCPP) | Supramolecular solvent (SUPRAS) | River and Underground Water | ~75% | 1.6 - 1.8% (at 100 ng/L) |
| 2,4-D | Bond Elut PPL (styrene divinylbenzene (B73037) copolymer) | Distilled Water | 71% | 4% |
| Mecoprop (MCPP) | Bond Elut PPL (styrene divinylbenzene copolymer) | Distilled Water | 92% | 8% |
Experimental Protocol
This protocol details the materials and step-by-step procedure for the solid-phase extraction of this compound from a water sample.
Materials
-
SPE Cartridge: C18, 1 g, 6 mL[1]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Phosphoric acid (~85%)[1]
-
Deionized water
-
Acetone (B3395972) (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
-
Equipment:
-
SPE vacuum manifold
-
pH meter or pH indicator strips
-
Glass sample bottles (e.g., 500 mL Boston round)
-
Conical centrifuge tubes (15 mL)
-
Nitrogen evaporator (N-Evap)
-
Mechanical shaker
-
Vortex mixer
-
Pasteur pipets
-
Procedure
-
Sample Preparation:
-
Collect the water sample in a glass bottle.
-
Acidify the sample to a pH of less than 2 by adding phosphoric acid (~85%). For a 430 mL sample, approximately 2.5 mL of phosphoric acid can be used.[1]
-
Confirm the pH using a pH meter or pH indicator strips.[1]
-
Cap the bottle and shake vigorously for approximately 30 seconds.[1]
-
-
SPE Cartridge Conditioning:
-
Place a 1 g, 6 mL C18 SPE cartridge on the vacuum manifold.[1]
-
Condition the cartridge by passing 10 mL of methanol through it at a flow rate of 1-2 mL/minute.[1]
-
Follow with 10 mL of 1.5% phosphoric acid in deionized water at the same flow rate.[1]
-
Crucially, do not allow the cartridge to dry out before loading the sample. [1]
-
-
Sample Loading:
-
Transfer a portion of the acidified sample to the cartridge using a Pasteur pipet.[1]
-
Connect the SPE cartridge to the sample bottle using an appropriate adapter.
-
Load the entire sample onto the cartridge at a flow rate of approximately 5 mL/minute, using a vacuum of <10" Hg.[1]
-
The eluate from this step can be discarded.[1]
-
-
Cartridge Washing and Drying:
-
Elution:
-
Post-Elution and Concentration:
-
Add 1.0 mL of hexane to Fraction B.[1]
-
Concentrate Fraction B to a final volume of 0.5-1.0 mL using a nitrogen evaporator with a room temperature water bath.[1]
-
Optional Derivatization for GC Analysis: For analysis by Gas Chromatography, this compound (in Fraction B) can be methylated. This involves adding 1.0 mL of 14% BF3/methanol solution, heating at 70°C for 30 minutes, cooling, and then partitioning into hexane. The hexane layer containing the methylated this compound is then combined with Fraction A.[1]
-
Visualizations
SPE Workflow for this compound Cleanup
References
Application Notes and Protocols for the Derivatization of Dichlorprop for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a widely used herbicide belonging to the chlorophenoxy acid class. Due to its polar carboxylic acid functional group, this compound is not sufficiently volatile for direct analysis by gas chromatography (GC). Derivatization is a crucial sample preparation step to convert the polar analyte into a more volatile and thermally stable derivative, enabling accurate and sensitive GC analysis. This document provides detailed application notes and protocols for the two primary derivatization methods for this compound: esterification (specifically, methylation) and silylation .
The selection of the appropriate derivatization method depends on several factors, including the sample matrix, available reagents, and the desired analytical sensitivity. These notes offer a comprehensive comparison of the methods, detailed experimental procedures, and expected analytical outcomes to guide researchers in choosing the optimal strategy for their specific needs.
Methods of Derivatization
The two most common and effective methods for the derivatization of this compound for GC analysis are:
-
Esterification (Methylation): This method involves the conversion of the carboxylic acid group of this compound into its methyl ester. A common and effective reagent for this is Boron Trifluoride in Methanol (BF3/Methanol). The resulting this compound-methyl ester is significantly more volatile and less polar than the parent compound.
-
Silylation: This technique replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). Silylated derivatives are highly volatile and thermally stable, making them ideal for GC-MS analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for the derivatization and GC analysis of this compound.
Table 1: Comparison of Derivatization Methods for this compound Analysis
| Parameter | Esterification (Methylation with BF3/Methanol) | Silylation (with TMS and TBDMS reagents) |
| Principle | Conversion of carboxylic acid to methyl ester. | Replacement of acidic proton with a silyl (B83357) group. |
| Common Reagents | Boron Trifluoride in Methanol (BF3/Methanol) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| Reaction Conditions | Heating at ~70°C for 30 minutes.[1] | Room temperature to moderate heating (e.g., 60-75°C). |
| Reported LOD (GC-MS) | Method dependent, typically in the low ng/mL to pg range. | 5 to 100 pg on column.[2] |
| Advantages | Robust and widely used method, reagents are relatively common. | Forms stable derivatives, can be more efficient for a broader range of acidic compounds. |
| Disadvantages | BF3 is corrosive and requires careful handling. | Silylating reagents are moisture-sensitive. |
Table 2: GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | This compound-Methyl Ester | This compound-TMS/TBDMS Derivative |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1] | DB-5 or similar non-polar capillary column. |
| Injector Temperature | 250 - 280°C | 250 - 280°C |
| Oven Program | Example: 60°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min. | Similar to methyl ester, may require optimization. |
| Carrier Gas | Helium | Helium |
| MS Detector | Electron Ionization (EI) | Electron Ionization (EI) |
| Monitored Ions (m/z) | To be determined based on the mass spectrum of the methyl ester. | For TBDMS derivatives, a characteristic [M-57]+ ion is often dominant.[2] |
Experimental Protocols
Protocol 1: Esterification of this compound using BF3/Methanol
This protocol is adapted from the EPA method for the determination of this compound-P in soil.[1]
Materials:
-
This compound standard or extracted sample residue.
-
14% Boron Trifluoride in Methanol (BF3/Methanol) solution.
-
Distilled water.
-
Screw-cap vials with Teflon-lined caps.
-
Water bath.
-
Mechanical shaker.
-
Pasteur pipettes.
Procedure:
-
To the vial containing the dried this compound extract, add 1.0 mL of 14% BF3/methanol solution.
-
Cap the vial lightly and shake to mix the contents.
-
Immerse the vial in a water bath set at 70°C ± 2°C for 30 minutes.[1]
-
Allow the reaction mixture to cool to room temperature.
-
Add 8 mL of distilled water and 5 mL of hexane to the vial.
-
Shake the vial vigorously for 10 minutes using a mechanical shaker to partition the this compound-methyl ester into the hexane layer.[1]
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the derivatized analyte to a clean vial for GC-MS analysis.
Protocol 2: Silylation of this compound using BSTFA
This is a general protocol for the silylation of acidic compounds and should be optimized for this compound.
Materials:
-
This compound standard or dried sample extract.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane).
-
Screw-cap vials with Teflon-lined caps.
-
Heating block or oven.
Procedure:
-
Ensure the this compound extract in the vial is completely dry, as moisture will deactivate the silylating reagent.
-
Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the residue.
-
Add an excess of BSTFA (+1% TMCS) to the vial (e.g., 50-100 µL).
-
Cap the vial tightly and vortex for 10-20 seconds.
-
Heat the vial at 60-75°C for 30-60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
References
Enantioselective uptake and degradation of Dichlorprop by Sphingomonas herbicidovorans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the enantioselective uptake and degradation of the chiral herbicide Dichlorprop by the bacterium Sphingomonas herbicidovorans MH. The provided methodologies are based on established scientific literature and are intended to facilitate the replication and further investigation of this process.
Introduction
Sphingomonas herbicidovorans MH is a soil bacterium capable of utilizing both enantiomers of the chiral herbicide this compound [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] as a sole source of carbon and energy.[1][2][3] Notably, this degradation is enantioselective, with a preferential degradation of the (S)-enantiomer over the (R)-enantiomer.[1][2] This stereoselectivity is attributed to the presence of two distinct, enantiomer-specific α-ketoglutarate-dependent dioxygenases, RdpA and SdpA, which catalyze the initial cleavage of the (R)- and (S)-Dichlorprop side chains, respectively.[4][5] Understanding the mechanisms of this enantioselective biodegradation is crucial for environmental remediation strategies and for the development of more effective and environmentally benign herbicides.
Data Presentation
The following tables summarize the key quantitative data regarding the degradation and uptake of this compound enantiomers by Sphingomonas herbicidovorans MH.
Table 1: Degradation Time of this compound Enantiomers
| Substrate | Initial Concentration | Time for Complete Degradation |
| (S)-Dichlorprop | Not specified | 43 hours |
| (R)-Dichlorprop | Not specified | 82 hours |
| Racemic this compound | Not specified | (S)-enantiomer degraded preferentially |
(Data sourced from Nickel et al., 1997)[1]
Table 2: Uptake Kinetics of this compound Enantiomers and 2,4-D
| Substrate | Apparent Affinity Constant (Kt) (μM) | Maximal Velocity (Vmax) (nmol min-1 mg of protein-1) |
| (R)-Dichlorprop | 108 | 19 |
| (S)-Dichlorprop | 93 | 10 |
| 2,4-D | 117 | 21 |
(Data sourced from Nickel et al., 1997)[2]
Experimental Protocols
The following protocols provide detailed methodologies for key experiments.
Protocol 1: Culturing Sphingomonas herbicidovorans MH
This protocol describes the cultivation of S. herbicidovorans MH using this compound as the sole carbon and energy source.
Materials:
-
Sphingomonas herbicidovorans MH strain
-
Mineral Medium (see composition below)
-
(R)-, (S)-, or (RS)-Dichlorprop
-
Baffled Erlenmeyer flasks
-
Shaking incubator
Mineral Medium Composition:
Prepare the mineral medium as described by Nickel et al. (1996), modified by reducing peptone to 10 mg/liter and adding 10 mg/liter of yeast extract.
Procedure:
-
Prepare the mineral medium and dispense it into baffled Erlenmeyer flasks.
-
Supplement the medium with the desired enantiomer or racemic mixture of this compound as the sole carbon and energy source.
-
Inoculate the medium with a fresh culture of S. herbicidovorans MH.
-
Incubate the flasks at 30°C with shaking.
-
Monitor bacterial growth by measuring the optical density at 600 nm (OD600).
-
Collect samples at regular intervals for this compound concentration analysis.
Protocol 2: Chiral HPLC Analysis of this compound Enantiomers
This protocol details the analytical method for separating and quantifying the enantiomers of this compound from culture samples.
Materials and Equipment:
-
High-Pressure Liquid Chromatography (HPLC) system with a photodiode array detector
-
Nucleodex-α-PM column (200 by 4.0 mm) with permethylated α-cyclodextrin as the chiral stationary phase
-
Methanol (B129727) (HPLC grade)
-
NaH2PO4
-
Syringe filters (0.22 μm)
Procedure:
-
Sample Preparation:
-
Collect culture samples and centrifuge to remove bacterial cells.
-
Filter the supernatant through a 0.22 μm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the Nucleodex-α-PM column.
-
Prepare the mobile phase: 70% (vol/vol) methanol and 30% (vol/vol) NaH2PO4 (50 mM, pH 3.0).
-
Set the flow rate to 0.7 ml/min.
-
Set the detection wavelength to 230 nm.
-
Inject 40 μl of the prepared sample.
-
Identify and quantify the enantiomers based on their retention times and peak areas compared to standards. Typical retention times are approximately 6.7 min for (R)-Dichlorprop and 8.6 min for (S)-Dichlorprop.[2]
-
Protocol 3: Resting Cell Uptake Assay
This protocol describes how to measure the uptake of radiolabeled this compound enantiomers by non-growing (resting) cells of S. herbicidovorans MH.
Materials:
-
14C-labeled (R)- and (S)-Dichlorprop
-
S. herbicidovorans MH culture grown on the respective enantiomer
-
Phosphate (B84403) buffer (20 mM, pH 6.5)
-
Filtration apparatus with membrane filters (0.45 μm)
-
Scintillation counter and scintillation cocktail
Procedure:
-
Cell Preparation:
-
Grow S. herbicidovorans MH in mineral medium with the respective this compound enantiomer to the mid-exponential phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold minimal medium (without a carbon source).
-
Resuspend the cells in 20 mM phosphate buffer (pH 6.5) to a protein concentration of approximately 0.15 mg/ml.
-
-
Uptake Assay:
-
Equilibrate the cell suspension at the desired temperature.
-
Initiate the uptake by adding a known concentration of 14C-labeled (R)- or (S)-Dichlorprop.
-
At specific time intervals, take aliquots of the cell suspension and immediately filter them through a 0.45 μm membrane filter.
-
Wash the filter rapidly with ice-cold buffer to remove extracellular substrate.
-
Place the filter in a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to determine the amount of substrate taken up by the cells.
-
Visualizations
The following diagrams illustrate the experimental workflow and the enantioselective degradation pathway.
Caption: Experimental workflow for studying this compound degradation.
Caption: Enantioselective uptake and degradation of this compound.
References
- 1. Genetic Analysis of Phenoxyalkanoic Acid Degradation in Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Uptake and Degradation of the Chiral Herbicide this compound [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Rooting of Poplar Using Dichlorprop Auxin Ester Prodrugs
These application notes provide a comprehensive overview and detailed protocols for utilizing Dichlorprop (DCP) and its ester prodrug, this compound-ethyl (DCPE), for enhanced in vitro rooting of Poplar (Populus × canadensis). The information is intended for researchers, scientists, and professionals in plant biology and drug development.
Introduction
Efficient adventitious root formation is a critical step in the micropropagation of woody species like poplar. Auxins are key phytohormones that regulate this process. Traditional auxin treatments can sometimes be limited by issues of stability, metabolism, and phytotoxicity.[1] Auxin prodrugs, which are inactive precursors that are converted into active auxins within the plant, offer a potential solution for more controlled and efficient auxin delivery.[1][2][3][4]
This document details the application of this compound ester (DCPE), an auxin prodrug, for inducing adventitious roots in poplar. DCPE is hydrolyzed within the plant tissue to its active form, this compound (DCP), leading to a sustained release and systemic distribution of the active auxin.[2][3][4] This controlled release mechanism has been shown to be highly effective, even at low concentrations, and can induce unique rooting phenotypes not observed with traditional auxins.[1][2][3]
Data Presentation
The following tables summarize the quantitative effects of continuous application of this compound (DCP), this compound ester (DCPE), and a related compound, C77, on the in vitro rooting of Populus × canadensis after a 25-day culture period.
Table 1: Effect of this compound (DCP) and this compound Ester (DCPE) on Poplar Rooting
| Treatment | Concentration (µM) | Average Number of Adventitious Roots | Average Number of Lateral Roots | Average Adventitious Root Length (cm) | Observations |
| Control | 0 | 4.67 | 7.04 | --- | Baseline rooting |
| DCPE | 0.01 | Increased | Increased | Decreased | Stronger root-inducing effect than DCP at this concentration[1][2][3] |
| DCPE | 0.1 | Increased | Increased | Decreased | Stronger root-inducing effect than DCP at this concentration[1][2][3] |
| DCPE | 1 | Abundant Aerial Roots | --- | --- | Swollen morphology with dense root hairs on basal aerial roots[3] |
| DCPE | 10 | --- | --- | --- | --- |
| DCP | 0.01 | Increased | Increased | Decreased | --- |
| DCP | 0.1 | Increased | Increased | Decreased | --- |
| DCP | 1 | Abundant Aerial Roots | --- | --- | Swollen morphology with dense root hairs on basal aerial roots[3] |
| DCP | 10 | --- | --- | --- | --- |
Table 2: Effect of C77 on Poplar Rooting
| Concentration (µM) | Average Number of Adventitious Roots | Average Number of Lateral Roots | Average Adventitious Root Length (cm) | Root Weight (mg) | Callus Weight (mg) |
| 0 | 4.67 | 7.04 | --- | --- | 0 |
| 0.01 | Increased | Increased | --- | Increased | 0 |
| 0.1 | 6.2 | 23.11 | --- | Increased | 0 |
| 1 | Increased | Significantly Reduced | --- | 7.6 (Peak) | 0 |
| 10 | --- | --- | --- | Decreased | Callus Formation Observed |
Experimental Protocols
Protocol 1: In Vitro Rooting of Poplar Explants
This protocol describes the procedure for inducing adventitious roots from poplar explants using DCP and DCPE.
Materials:
-
Populus × canadensis explants
-
Murashige and Skoog (MS) basal medium
-
Sucrose
-
Phytagel or other gelling agent
-
This compound (DCP) stock solution
-
This compound ester (DCPE) stock solution
-
Sterile petri dishes or culture vessels
-
Sterile water
-
pH meter
-
Autoclave
-
Laminar flow hood
Procedure:
-
Medium Preparation: Prepare MS medium supplemented with sucrose. Adjust the pH of the medium to the desired level. Add the gelling agent and autoclave.
-
Hormone Addition: In a laminar flow hood, allow the autoclaved medium to cool. Once cooled, add the appropriate volume of sterile-filtered DCP or DCPE stock solution to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10 µM).
-
Explant Preparation: Use healthy, uniform poplar explants (e.g., stem segments).
-
Culture Initiation: Place the explants vertically into the prepared medium in sterile culture vessels.
-
Incubation: Incubate the cultures for 25 days under controlled environmental conditions (temperature, photoperiod, and light intensity).
-
Data Collection: After the incubation period, record the number of adventitious and lateral roots, measure the length of adventitious roots, and note any other morphological changes such as callus formation or the presence of aerial roots.
Protocol 2: Metabolite Extraction and Analysis
This protocol outlines the procedure for extracting and quantifying DCP and DCPE from plant tissues to study their uptake and metabolism.
Materials:
-
Poplar tissue samples (roots, stems, leaves)
-
0.1% (v/v) formic acid in water
-
Acetonitrile
-
Sodium chloride (NaCl)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Freeze plant tissue samples in liquid nitrogen and store at -80°C. Thaw the frozen samples at room temperature and weigh them into 50 mL centrifuge tubes.[4]
-
Extraction: To each tube, add 2.5 mL of 0.1% (v/v) formic acid in water, 5 mL of acetonitrile, and 1.5 g of NaCl.[4]
-
Vortex and Centrifuge: Vortex the samples for 2 minutes and then centrifuge at 3800 rpm for 5 minutes.[4]
-
Supernatant Collection and Evaporation: Transfer 4 mL of the supernatant to a new tube and evaporate it to dryness.[4]
-
Resuspension: Dissolve the residue in 2 mL of 1:9 (v/v) acetonitrile:water.[4]
-
Analysis: Store the extracts at -21°C until analysis by LC-MS/MS to quantify the concentrations of DCP, DCPE, and their metabolites.[4]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro rooting of Poplar.
Proposed Signaling Pathway for DCPE-Induced Rooting
Caption: Auxin signaling pathway initiated by DCPE.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Rooting of Poplar: Effects and Metabolism of this compound Auxin Ester Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Rooting of Poplar: Effects and Metabolism of this compound Auxin Ester Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Photochemically Induced Fluorescence (PIF) Detection of Dichlorprop
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a widely used herbicide for the control of broadleaf weeds.[1] Its detection in environmental and food samples is crucial for monitoring its potential impact on ecosystems and human health. Photochemically Induced Fluorescence (PIF) is a sensitive and selective analytical technique for the determination of this compound.[2] This method is based on the principle that this compound, which is non-fluorescent, can be converted into a highly fluorescent photoproduct upon exposure to ultraviolet (UV) radiation.[2] The mechanism involves a photoxidation reaction where a chlorine atom on the aromatic ring is substituted by a hydroxyl group, leading to a significant increase in the molecule's fluorescence.[2] This technique offers advantages over other methods by minimizing matrix interference from complex samples, as the background fluorescence often diminishes with UV irradiation.[2]
These application notes provide a detailed protocol for the determination of this compound in various matrices using PIF detection, including sample preparation, experimental setup, and data analysis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the PIF detection of this compound.
Table 1: Analytical Performance Characteristics
| Parameter | Value | Reference |
| Linear Range | 40 - 200 ng/mL | [2] |
| Limit of Detection (LOD) | 0.8 ng/mL | [2] |
| Optimal UV Irradiation Time | 6 minutes | [2] |
| Solvent System | 50% (v/v) Methanol (B129727) in pH 5 Buffer | [2] |
| Recoveries in Spiked Samples | Near 100% | [2] |
Experimental Protocols
Reagents and Materials
-
This compound standard
-
Methanol (HPLC grade)
-
Buffer solution (pH 5)
-
Deionized water
-
Samples (e.g., commercial formulations, fruit, water)
Instrumentation
-
Spectrofluorometer with a Xenon lamp source
-
Photochemical Reactor equipped with a low-pressure mercury lamp (emitting at 254 nm)
-
Knitted reactor coil (e.g., PTFE tubing)
-
HPLC system (optional, for online PIF detection)
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the 50% (v/v) methanol in pH 5 buffer to cover the linear range of 40 to 200 ng/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix.
A. Commercial Formulations:
-
Accurately weigh or measure a known amount of the commercial formulation.
-
Dissolve and dilute the sample with 50% (v/v) methanol in pH 5 buffer to bring the this compound concentration within the linear range of the assay.
B. Fruit and Vegetable Samples (e.g., Tomato, Plum, Tangerine): [2]
-
Homogenize a representative portion of the sample.
-
Weigh a known amount of the homogenate (e.g., 10 g).
-
Extract the this compound using a suitable solvent such as methanol. This may involve vortexing and ultrasonication.
-
Centrifuge the mixture to separate the solid and liquid phases.
-
Collect the supernatant.
-
The extract may require a cleanup step, such as Solid Phase Extraction (SPE), to remove interfering compounds.
-
The final extract should be dissolved in 50% (v/v) methanol in pH 5 buffer.
C. Water Samples:
-
Filter the water sample to remove any particulate matter.
-
If the expected concentration of this compound is low, a pre-concentration step using SPE may be necessary.
-
The final sample should be in 50% (v/v) methanol in pH 5 buffer.
Photochemical Reaction and Fluorescence Measurement
-
Introduce the prepared sample or standard solution into the photochemical reactor.
-
Irradiate the sample with the UV lamp (254 nm) for the optimized time of 6 minutes.[2] The solution can be passed through a knitted reactor coil wrapped around the UV lamp for continuous flow analysis.
-
After irradiation, transfer the solution to a quartz cuvette.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation and emission wavelengths. While specific wavelengths for the this compound photoproduct should be optimized experimentally, typical excitation for hydroxylated aromatic compounds is in the range of 270-290 nm, and emission is in the range of 310-350 nm.
-
Record the fluorescence intensity.
Calibration and Quantification
-
Perform the photochemical reaction and fluorescence measurement for each of the working standard solutions.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of this compound.
-
Measure the fluorescence intensity of the prepared samples using the same procedure.
-
Determine the concentration of this compound in the samples by interpolating their fluorescence intensity on the calibration curve.
Diagrams
Caption: Experimental workflow for this compound detection.
Caption: Photochemical conversion of this compound.
References
Application Note: Analysis of Dichlorprop Residues in Wheat Using the QuEChERS Method
Introduction
Dichlorprop, a common phenoxyalkanoic acid herbicide, is utilized for the control of broadleaf weeds in cereal crops. Its potential persistence in wheat grains necessitates robust and efficient analytical methods for monitoring its residues to ensure food safety and compliance with regulatory limits. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a preferred sample preparation technique for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent consumption.[1][2] This application note details a comprehensive protocol for the determination of this compound residues in wheat using a modified QuEChERS extraction followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates an alkaline hydrolysis step to ensure the cleavage of any potential this compound conjugates, thus enabling the determination of the total this compound residue.[3][4]
Principle
The method involves an initial alkaline hydrolysis of the wheat sample to release any conjugated forms of this compound.[5][3] This is followed by a standard QuEChERS extraction using acetonitrile (B52724) and a salt mixture to partition the analyte of interest into the organic phase. A dispersive solid-phase extraction (d-SPE) step is then employed for cleanup, removing interfering matrix components. The final extract is analyzed by LC-MS/MS for the quantification of this compound.
Experimental Protocols
Sample Preparation and Homogenization
-
Obtain a representative sample of wheat grains.
-
Mill the wheat sample to a fine flour using a laboratory mill to ensure homogeneity.[6][7]
-
Store the homogenized sample in a sealed container at -20°C until analysis to prevent degradation.
Alkaline Hydrolysis and QuEChERS Extraction
-
Weigh 5 g (± 0.05 g) of the homogenized wheat flour into a 50 mL polypropylene (B1209903) centrifuge tube.[6][8]
-
Add 10 mL of cold distilled water and vortex immediately. Allow the sample to soak for 15 minutes.[4]
-
Alkaline Hydrolysis: Add 0.7 mL of 5 N Sodium Hydroxide (NaOH) solution to the tube.[4]
-
Tightly cap the tube and shake vigorously for 1 minute.
-
Place the tube in a water bath at 40°C for 30 minutes, with occasional shaking, to facilitate hydrolysis.[5][4]
-
Cool the tube to room temperature.
-
Neutralization: Add 1 mL of 2.5 M Sulfuric Acid (H₂SO₄) to stop the reaction.[4]
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS salt mixture containing 4 g Magnesium Sulfate (MgSO₄), 1 g Sodium Chloride (NaCl), 1 g Trisodium Citrate Dihydrate, and 0.5 g Disodium Citrate Sesquihydrate.[1][8]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥ 3000 g for 5 minutes.[8]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of Primary Secondary Amine (PSA).[7]
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥ 3000 g for 5 minutes.
Final Extract Preparation and Analysis
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Zorbax XDB C18 (or equivalent), 150 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water[8] |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile[8] |
| Gradient | Optimized for separation of this compound |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Negative[3][9] |
| MS/MS Transitions | Precursor Ion (m/z) |
| 233 |
Quantitative Data
The performance of the method was validated by spiking blank wheat samples at different concentration levels.
Table 1: Recovery and Precision Data for this compound in Wheat
| Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) (n=5) |
| 0.02 | 95 | < 15 |
| 0.05 | 102 | < 10 |
| 0.10 | 98 | < 10 |
| 0.50 | 105 | < 5 |
Data synthesized from reported ranges in similar studies.[3][9]
Table 2: Method Performance Characteristics
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.01 mg/kg[10] |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Linearity (r²) | > 0.99 |
Experimental Workflow
Caption: QuEChERS workflow for this compound analysis in wheat.
Conclusion
The described QuEChERS method with an integrated alkaline hydrolysis step provides a reliable and robust approach for the determination of total this compound residues in wheat. The method demonstrates excellent recovery, precision, and a low limit of quantification, making it suitable for routine monitoring and regulatory compliance testing. The streamlined workflow allows for high sample throughput, which is essential for modern analytical laboratories.
References
- 1. gcms.cz [gcms.cz]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. Determination of acidic herbicides in cereals by QuEChERS extraction and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. researchgate.net [researchgate.net]
- 10. Modification of the existing maximum residue levels for this compound‐P in cereal grains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dichlorprop Extraction from Clay Soils
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of the herbicide Dichlorprop from clay soil matrices. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from clay soils, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low this compound Recovery | Strong Adsorption to Clay Particles: this compound, as an acidic herbicide, can bind strongly to clay minerals and organic matter, particularly at lower pH values.[1] | Adjust pH of Extraction Solvent: Increase the pH of the extraction solvent to a neutral or slightly alkaline range (pH 7-8) to decrease this compound's affinity for clay surfaces.[1] Utilize a More Effective Solvent System: Consider using a supramolecular solvent (SUPRAS) composed of dodecanoic acid aggregates, which has demonstrated high recovery rates (93-104%) for this compound in soil.[2] Employ Advanced Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can provide the necessary energy to disrupt strong analyte-matrix interactions.[1] |
| Inefficient Extraction Method: The selected extraction method may not be robust enough to handle the strong binding of this compound to the clay matrix. | Optimize QuEChERS Method: Ensure thorough homogenization of the soil sample and consider a modified QuEChERS approach with appropriate buffering and cleanup steps. Optimize UAE Parameters: Experiment with solvent composition (e.g., water:methanol (B129727) mixtures), extraction time, and ultrasonic power to improve efficiency.[1] | |
| Analyte Degradation: this compound may degrade during extraction, especially under harsh pH conditions or at high temperatures.[1] | Control Temperature: Avoid excessive heat during extraction and solvent evaporation steps. Use Buffered Solutions: Maintain a stable pH throughout the extraction process to prevent acid or base-catalyzed degradation.[1] | |
| High Variability in Results | Inhomogeneous Soil Sample: Clay soils can be heterogeneous, leading to inconsistent this compound concentrations between subsamples. | Thorough Homogenization: Air-dry the soil sample, remove large debris by sieving (e.g., through a 2 mm mesh), and grind it to a fine, uniform powder before taking subsamples.[1] |
| Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to significant differences in recovery. | Standardize the Protocol: Ensure all experimental parameters, such as solvent volumes, extraction times, and shaking speeds, are precisely controlled and documented for each sample.[1] | |
| Variable Moisture Content: The water content of the clay soil can influence extraction efficiency.[1] | Air-Dry Samples: Air-dry all soil samples to a consistent moisture level before extraction. For certain methods like QuEChERS, rehydration of very dry soil may be necessary.[1] | |
| Matrix Effects in Analysis | Co-extracted Matrix Components: Interfering compounds from the clay matrix can suppress or enhance the analytical signal of this compound, leading to inaccurate quantification.[1] | Incorporate a Cleanup Step: Utilize dispersive solid-phase extraction (d-SPE) with sorbents like C18 or a dedicated Solid-Phase Extraction (SPE) cartridge to remove interfering substances.[1] Use Matrix-Matched Standards: Prepare calibration standards in a blank clay soil extract to compensate for matrix effects.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from clay soil?
A1: The choice of solvent is critical and depends on the extraction technique. For alkaline extraction, a sodium hydroxide (B78521) solution has been shown to be effective.[3][4] Acetonitrile is commonly used in the QuEChERS method.[1] A mixture of water and methanol has proven effective for ultrasound-assisted extraction.[1] A supramolecular solvent (SUPRAS) made of dodecanoic acid aggregates has also shown excellent recovery rates.[2]
Q2: How does soil organic carbon content affect this compound extraction?
A2: Soil organic carbon content significantly impacts this compound recovery. Higher organic carbon content can lead to stronger binding of the herbicide and consequently lower extraction efficiency. For example, one study found that this compound recovery was 82-109% in soil with 1.4% organic carbon, but dropped to 45-91% in soil with 37.8% organic carbon using an alkaline extraction method.[3][4]
Q3: Can I use Microwave-Assisted Extraction (MAE) for this compound from clay soil?
A3: Yes, MAE is a promising technique for extracting pesticides from soil and clay.[5] It offers advantages such as reduced solvent consumption and shorter extraction times.[6] A general protocol involves extracting the soil sample with a suitable solvent (e.g., acetone:hexane 1:1) in a microwave extraction system.[5] Optimization of parameters like solvent choice, temperature, and time for your specific soil type is recommended.[7]
Q4: Is a cleanup step always necessary after extraction?
A4: For complex matrices like clay soil, a cleanup step is highly recommended to remove co-extracted interferences that can affect the accuracy of your analytical results.[1] Dispersive solid-phase extraction (d-SPE) is often used in the QuEChERS method, while Solid-Phase Extraction (SPE) with cartridges like C18 is a common cleanup technique for other extraction methods.[8]
Q5: How can I minimize analyte degradation during the extraction process?
A5: To minimize degradation, it is important to control the temperature and pH of the extraction.[1] Avoid using excessively high temperatures, especially during solvent evaporation steps. Using buffered solutions can help maintain a stable pH and prevent acid or base-catalyzed hydrolysis of this compound.[1]
Data Presentation
Table 1: Effect of Soil Organic Carbon on this compound Recovery using Alkaline Extraction and SPE
| Soil Organic Carbon (%) | This compound Recovery (%) |
| 1.4 | 82 - 109 |
| 2.5 | 80 - 123 |
| 37.8 | 45 - 91 |
Data from studies on the extraction of this compound from different Norwegian soils.[3][4]
Table 2: Comparison of this compound Recovery Rates with Different Extraction Methods
| Extraction Method | Soil Type | Recovery Rate (%) | Reference |
| Supramolecular Solvent-based Microextraction (SUSME) | Various soils | 93 - 104 | [2] |
| QuEChERS (general applicability) | Irish soils | 85 - 115 (for neonicotinoids, indicates potential range) | [9] |
Experimental Protocols
Protocol 1: Alkaline Extraction followed by Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the extraction of acidic herbicides from soil.[3][4]
-
Sample Preparation:
-
Air-dry the clay soil sample at room temperature.
-
Sieve the soil through a 2 mm mesh to remove larger particles.
-
Homogenize the sieved soil.
-
-
Extraction:
-
Weigh a suitable amount of soil (e.g., 10 g) into a centrifuge tube.
-
Add a specific volume of sodium hydroxide solution (e.g., 0.1 M) to the soil.
-
Shake the mixture for a defined period (e.g., 1 hour) on a mechanical shaker.
-
Centrifuge the sample to separate the supernatant.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Acidify the supernatant from the extraction step to a pH below 2 with a suitable acid (e.g., phosphoric acid).[8]
-
Load the acidified extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove polar interferences.
-
Elute the this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetone/hexane mixture).[8]
-
-
Analysis:
-
The eluate can be concentrated and analyzed by an appropriate analytical instrument such as GC-MS or LC-MS/MS. A derivatization step to methylate the this compound may be required for GC analysis.[8]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This is a general procedure for UAE of herbicides from soil.[1]
-
Sample Preparation:
-
Prepare the clay soil sample as described in Protocol 1.
-
Weigh 5 g of the prepared soil into a glass extraction vessel.
-
-
Extraction:
-
Add 20 mL of an extraction solvent (e.g., a mixture of water:methanol, 40:60 v/v).[1]
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 15-30 minutes at a controlled temperature (e.g., 25-40°C).[1]
-
After sonication, centrifuge the sample at ≥ 3000 x g for 10 minutes.[1]
-
-
Cleanup (Optional but Recommended):
-
The supernatant can be further cleaned using Solid-Phase Extraction (SPE) as described in Protocol 1.
-
-
Analysis:
-
Filter the supernatant through a 0.22 µm filter before analysis by LC-MS/MS or GC-MS.
-
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol is a general guideline based on EPA Method 3546 for the extraction of organic compounds from soils and clays.[5]
-
Sample Preparation:
-
Prepare the clay soil sample as described in Protocol 1.
-
Weigh the homogenized sample (e.g., 1-2 g) directly into the microwave extraction vessel.
-
-
Extraction:
-
Add 30 mL of an extraction solvent mixture (e.g., acetone:hexane 1:1) to the vessel.[5]
-
Seal the vessel and place it in the microwave extraction system.
-
Set the microwave program to ramp to a target temperature (e.g., 100-115°C) and hold for a specific time (e.g., 10-20 minutes). These parameters should be optimized.
-
After the program is complete, allow the vessel to cool to room temperature.
-
-
Cleanup and Analysis:
-
Filter the extract to remove soil particles.
-
The extract may require a cleanup step using SPE as described in Protocol 1.
-
Concentrate the extract and analyze it using an appropriate analytical method.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, simple and efficient supramolecular solvent-based microextraction of mecoprop and this compound in soils prior to their enantioselective determination by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemcert.com.au [chemcert.com.au]
- 5. brjac.com.br [brjac.com.br]
- 6. gcms.cz [gcms.cz]
- 7. Development of a Microwave-Assisted Extraction Protocol for the Simultaneous Determination of Mycotoxins and Pesticide Residues in Apples by LC-MS/MS | MDPI [mdpi.com]
- 8. epa.gov [epa.gov]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
Overcoming matrix effects in Dichlorprop LC-MS/MS analysis
Technical Support Center: Dichlorprop LC-MS/MS Analysis
Welcome to the technical support center for this compound analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis and why are they a concern for this compound quantification?
A1: The "matrix" consists of all components within a sample excluding the analyte of interest, this compound.[1][2] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][3][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, making it a critical parameter to address.[2][5] For acidic herbicides like this compound, ion suppression is a common challenge, especially in complex biological or environmental samples.[2]
Q2: How can I determine if my this compound assay is experiencing matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the peak response of this compound spiked into a blank matrix extract against the response of this compound in a neat (pure) solvent at the same concentration.[2][6] A significant difference between the two responses is a clear indicator of matrix effects.[2] The matrix effect (ME) can be calculated using the following formula:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.
-
-
Post-Column Infusion: This is a qualitative method used to identify regions of ion suppression or enhancement across a chromatogram.[6] It involves infusing a constant flow of a this compound standard solution into the mass spectrometer post-column while injecting a blank matrix extract onto the LC system.[2][6] Dips or rises in the baseline signal indicate the retention times at which co-eluting matrix components are causing interference.[2]
Troubleshooting Guide: Overcoming Matrix Effects
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
-
Possible Cause: Unidentified or uncompensated matrix effects are likely interfering with your analysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing inaccurate this compound quantification.
Issue 2: Significant ion suppression is observed.
-
Possible Cause: Co-eluting matrix components are competing with this compound for ionization.
-
Solutions:
-
Optimize Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced to the LC-MS/MS system.[7]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For an acidic herbicide like this compound, a mixed-mode anion exchange SPE can provide excellent selectivity.
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH of the sample to ensure this compound is in its non-ionized form, enhancing its partitioning into an organic solvent.[8]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[6][9] However, this may compromise the method's sensitivity if this compound concentrations are low.[6]
-
-
Chromatographic Optimization: Modifying the LC method can help separate this compound from interfering compounds.
-
Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between this compound and matrix components.
-
Column Chemistry: Consider using a different column chemistry, such as one with an embedded polar group, which can offer different selectivity.[2]
-
-
Calibration Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects.[10][11] A SIL-IS for this compound will have nearly identical chemical and physical properties, causing it to experience the same degree of ion suppression or enhancement as the analyte, thus providing accurate correction.
-
Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix that closely matches the samples can help compensate for consistent matrix effects.[7][12]
-
-
Quantitative Data Summary
| Strategy for Mitigating Matrix Effects | Effectiveness | Key Considerations |
| Sample Dilution | Can be effective, especially for highly concentrated matrices. A 5-fold dilution can reduce suppression of 30-50% to below 10%.[13] | May not be sufficient for severe suppression and can reduce sensitivity below the required limits of quantification.[9][13] |
| Solid-Phase Extraction (SPE) | Generally provides cleaner extracts compared to simpler methods like protein precipitation.[2][7] | Requires method development to select the appropriate sorbent and elution conditions for this compound. |
| Liquid-Liquid Extraction (LLE) | Can be highly effective with proper pH adjustment and solvent selection.[8] | Can be labor-intensive and may require larger volumes of organic solvents. |
| Matrix-Matched Calibration | Compensates for consistent matrix effects across samples.[12] | Requires a reliable source of blank matrix and may not account for variability between different sample lots.[1] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Considered the gold standard for correcting matrix effects and improving accuracy and precision.[10][11] | Can be costly and may not be commercially available for all analytes. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Blank Matrix Extract: Extract a sample known to be free of this compound using your established sample preparation method.
-
Prepare a Neat Standard Solution: Dissolve a known amount of this compound analytical standard in the final reconstitution solvent to a specific concentration (e.g., 50 ng/mL).
-
Prepare a Post-Spike Sample: Spike the blank matrix extract with the this compound analytical standard to achieve the same final concentration as the neat standard solution.
-
Analysis: Inject both the neat standard and the post-spike sample into the LC-MS/MS system and record the peak areas.
-
Calculation:
-
Matrix Effect (%) = (Peak Area of Post-Spike Sample / Peak Area of Neat Standard) x 100
-
Protocol 2: Generic Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and requires optimization for your specific matrix.
-
Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 3 mL of methanol (B129727), followed by 3 mL of deionized water.
-
Sample Loading: Acidify your sample to a pH below the pKa of this compound (approximately 2.9) and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 3 mL of an appropriate solvent, such as methanol containing a small percentage of a basic modifier (e.g., ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Logical Workflow for Method Development
Caption: A logical workflow for developing a robust LC-MS/MS method for this compound analysis.
References
- 1. it.restek.com [it.restek.com]
- 2. benchchem.com [benchchem.com]
- 3. chromtech.com.au [chromtech.com.au]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Matrix Effects Observed during the Analysis of Pesticides in River Water by LC-MS/MS [jstage.jst.go.jp]
Technical Support Center: Optimizing Mobile Phase for Dichlorprop Chiral Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of Dichlorprop. Our aim is to help you overcome common challenges and optimize your chromatographic methods effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phases for the chiral separation of this compound?
A1: For the chiral separation of this compound, the initial choice of mobile phase largely depends on the type of chiral stationary phase (CSP) being used. Polysaccharide-based CSPs are commonly employed. A typical starting point for normal-phase chromatography would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol (B130326). For reversed-phase chromatography, a common mobile phase consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727).
Q2: How does the mobile phase composition affect the resolution of this compound enantiomers?
A2: The composition of the mobile phase is a critical factor in achieving successful chiral separation. The type and concentration of the organic modifier, as well as the presence of additives, can significantly impact enantioselectivity and resolution. In normal-phase chromatography, the polarity of the alcohol modifier and its concentration can alter the interactions between the analyte and the CSP. In reversed-phase mode, the organic modifier content and the pH of the aqueous phase can influence the retention and separation of the enantiomers.
Q3: What is the role of acidic or basic additives in the mobile phase?
A3: Acidic or basic additives are often used to improve peak shape and enhance resolution in chiral separations. For an acidic analyte like this compound, adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid, to the mobile phase can suppress the ionization of the carboxyl group. This leads to more consistent interactions with the CSP and often results in sharper peaks and better separation. The choice and concentration of the additive should be carefully optimized, as excessive amounts can sometimes negatively affect the separation or the column itself.[1][2]
Q4: Can cyclodextrins be used as mobile phase additives for this compound chiral separation?
A4: Yes, cyclodextrins can be employed as chiral mobile phase additives.[3] This approach is particularly useful when using an achiral stationary phase. The cyclodextrins in the mobile phase form temporary diastereomeric inclusion complexes with the this compound enantiomers, allowing for their separation. Different types of cyclodextrins (e.g., β-cyclodextrin, γ-cyclodextrin) and their derivatives can be screened to find the one that provides the best enantioselectivity.[3]
Troubleshooting Guide
Problem 1: Poor or no separation of this compound enantiomers.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase composition. | 1. Adjust Organic Modifier Ratio: Systematically vary the percentage of the alcohol (e.g., ethanol, isopropanol) in the non-polar solvent (e.g., n-hexane) for normal phase, or the organic solvent (e.g., acetonitrile, methanol) in the aqueous buffer for reversed phase. |
| 2. Change Organic Modifier: If adjusting the ratio is ineffective, try a different alcohol modifier in normal phase (e.g., switch from isopropanol to ethanol) or a different organic solvent in reversed phase (e.g., switch from methanol to acetonitrile). | |
| 3. Introduce Additives: Add a small amount of an acidic modifier like TFA or acetic acid (typically 0.1%) to the mobile phase to improve peak shape and potentially enhance resolution. | |
| Incorrect chiral stationary phase (CSP). | The selected CSP may not be suitable for this compound. Consult column selection guides or literature for CSPs known to be effective for acidic compounds or specifically for phenoxypropionic acids. |
| Column has lost performance. | Test the column with a standard to ensure it is performing correctly. If performance is poor, it may need to be regenerated or replaced. |
Problem 2: Poor peak shape (e.g., tailing or fronting).
| Possible Cause | Suggested Solution |
| Secondary interactions with the stationary phase. | 1. Add an Acidic Modifier: For the acidic this compound, peak tailing can often be reduced by adding a small amount of an acid like TFA or acetic acid to the mobile phase. This suppresses the ionization of the analyte. |
| 2. Adjust Additive Concentration: Optimize the concentration of the additive. Too little may be ineffective, while too much can also distort peak shape. | |
| Sample overload. | Reduce the concentration of the sample being injected. |
| Column contamination. | Flush the column with a strong, compatible solvent to remove any strongly retained contaminants. |
Problem 3: Long retention times.
| Possible Cause | Suggested Solution | | Mobile phase is too weak. | 1. Increase the proportion of the stronger solvent in the mobile phase. In normal phase, this is typically the alcohol modifier. In reversed phase, it is the organic solvent. | | | 2. Increase the flow rate. However, be aware that this may lead to a decrease in resolution. | | Low column temperature. | Increasing the column temperature can decrease viscosity and lead to shorter retention times. However, monitor the effect on resolution, as it can either increase or decrease depending on the specific method. |
Problem 4: Irreproducible results.
| Possible Cause | Suggested Solution | | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the new mobile phase before injecting the sample. This can sometimes take a significant number of column volumes. | | Mobile phase instability. | Prepare fresh mobile phase daily. Some additives can degrade over time. Ensure mobile phase components are completely mixed. | | Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature. | | "Memory effects" from previous analyses. | If the column has been used with different mobile phases or additives, "memory effects" can occur.[4] It is crucial to have a dedicated column for a specific chiral method or to employ rigorous washing procedures between different applications. |
Data Presentation
Table 1: Mobile Phase Compositions for this compound Chiral Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Cinchona-derived selector | Methanol/Acetic Acid/Ammonium (B1175870) Acetate (92:2:0.5, v/v/w) | 1 | 300 nm | [5] |
| (DHQD)2PHAL-type CSP on silica | Methanol/20 mM Sodium Phosphate Buffer (80:20, v/v), pH 4.0-7.6 | - | - | [5] |
| Permethylated α-cyclodextrin | - | - | 230 nm | [6] |
| Not specified (Open-tubular LC) | 0.05–0.1 mM β-cyclodextrin in 25 mM sodium tetraborate (B1243019) (pH 9.2) | - | - | [3] |
| Not specified (Open-tubular LC) | 0.1 mM carboxymethyl-β-cyclodextrin in 25 mM sodium tetraborate (pH 9.2) | - | - | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound using a Cinchona-Derived Selector
This protocol is based on a method described for the semipreparative enantioseparation of this compound.[5]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a suitable chiral column (e.g., based on a Cinchona alkaloid selector).
-
Chiral Stationary Phase: A chiral stationary phase based on a Cinchona-derived selector.
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of methanol, acetic acid, and ammonium acetate.
-
The volumetric/weight ratio is 92:2:0.5 (methanol:acetic acid:ammonium acetate).
-
Ensure all solvents are HPLC grade and the mobile phase is thoroughly degassed before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 300 nm.
-
-
Sample Preparation:
-
Dissolve the racemic this compound sample in methanol at a concentration of 100 mg/mL.
-
-
Injection and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject an appropriate volume of the sample.
-
Record the chromatogram and determine the retention times and resolution of the two enantiomers.
-
Visualizations
Caption: Workflow for optimizing the mobile phase in this compound chiral separation.
Caption: Troubleshooting guide for common issues in this compound chiral separation.
References
- 1. chiraltech.com [chiraltech.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Uptake and Degradation of the Chiral Herbicide this compound [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Dichlorprop gas chromatography
This technical support guide provides troubleshooting information for common issues encountered during the gas chromatography (GC) analysis of Dichlorprop, focusing on resolving poor peak shapes.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shapes in gas chromatography?
A1: The most common peak shape distortions in GC are peak tailing, peak fronting, and split peaks.[1] An ideal chromatographic peak should be symmetrical, often described as a Gaussian shape.[2] Deviations from this symmetry can compromise the accuracy and reproducibility of your results by affecting peak integration and resolution.[2][3]
Q2: What causes peak tailing for this compound?
A2: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue, especially with polar compounds like this compound.[3] This can be caused by several factors:
-
Active Sites: Polar analytes can interact with active sites in the GC system, such as contaminated inlet liners, the column head, or degraded septa.[3][4] These interactions cause some molecules to be retained longer, resulting in a "tail".
-
Column Issues: Contamination or degradation of the stationary phase can create active sites.[5] A poorly cut column at the inlet can also cause tailing.[4]
-
Method Parameters: Sub-optimal GC conditions, such as an incorrect injection technique or an inappropriate temperature program, can contribute to tailing.[3]
-
Chemical Interactions: For halogenated compounds, interactions with the ion source in a GC-MS system can sometimes lead to tailing.[6]
Q3: What causes peak fronting for this compound?
A3: Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload.[1][7] This can happen if the sample concentration is too high or the injection volume is too large.[7][8] The stationary phase becomes saturated, and excess analyte molecules travel faster through the column, eluting earlier.[1][4] Other potential causes include a mismatch between the sample solvent and the stationary phase polarity or a column temperature that is too low.[7][8]
Q4: Why am I seeing split peaks for my this compound analysis?
A4: Split peaks can be caused by both physical and chemical issues within the GC system.[9] Common causes include:
-
Improper Injection: A faulty injection technique or an issue with the syringe can prevent the sample from being introduced as a tight band.[10] The formation of aerosol droplets instead of a homogenous vapor in the inlet can also lead to splitting.[10]
-
Inlet and Column Problems: A blocked inlet liner, an improperly cut or installed column, or contamination at the head of the column can physically disrupt the sample path.[4][9]
-
Solvent Mismatch: Incompatibility between the sample solvent and the column's stationary phase can prevent the sample from focusing properly on the column, especially in splitless injection mode.[4][10]
Troubleshooting Guide for Poor Peak Shape
My this compound peak is tailing. How do I fix it?
-
Identify the Source: First, determine if only the this compound peak is tailing or if all peaks in the chromatogram are affected.
-
All Peaks Tailing: This typically points to a mechanical or physical issue, such as a poor column installation or a leak in the system.[3] Re-cut and reinstall the column, ensuring it is positioned correctly in the inlet.[4] Check for leaks.
-
Only Polar Analyte Peaks Tailing: This strongly suggests that active sites in the system are the cause.[3]
-
-
Address System Activity:
-
Inlet Maintenance: The inlet is a common source of contamination.[5] Replace the inlet liner with a fresh, deactivated one.[3][4] Also, replace the septum, as pieces can fall into the liner and create active sites.[3]
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove any contamination or active sites that have built up.[4][5] If this doesn't resolve the issue, the column may be degraded and require replacement.[5]
-
-
Optimize GC Method Parameters:
-
Injection Technique: If using a splitless injection, the slow sample transfer can increase interaction with active sites.[3] Consider trying a split injection, which uses a higher flow rate through the inlet and can produce sharper peaks, though with lower sensitivity.[3]
-
Derivatization: this compound has a carboxylic acid group which is polar and prone to tailing. Derivatizing this group to form a less polar ester can significantly improve peak shape.[11][12] (See Experimental Protocols below).
-
My this compound peak is fronting. What should I do?
-
Check for Column Overload: This is the most common cause of peak fronting.[4][7]
-
Review Column and Method Parameters:
-
Ensure the column has a sufficient capacity for your sample concentration. A column with a thicker stationary phase film or a wider internal diameter can handle a larger sample mass.[7]
-
Check for a mismatch between your sample solvent and the stationary phase. For example, injecting a polar sample into a non-polar column can sometimes cause fronting.[7]
-
My this compound peak is splitting. What is the cause?
-
Examine the Inlet and Column Installation:
-
Ensure the column is cut properly with a clean, 90° angle and is installed at the correct height within the inlet as per the manufacturer's instructions.[4][9] An improper cut or installation is a common physical cause of peak splitting.[9]
-
Check the inlet liner for blockages or contamination. Using a liner with glass wool can help ensure the sample vaporizes homogeneously.[10]
-
-
Evaluate Injection and Solvent Conditions (especially for Splitless Injection):
-
The initial oven temperature should be about 20°C below the boiling point of your sample solvent to ensure proper "solvent focusing," where the sample condenses in a narrow band at the head of the column.[4]
-
The polarity of the sample solvent should be compatible with the stationary phase. A significant mismatch can prevent the solvent from evenly wetting the stationary phase, leading to split peaks.[9][10]
-
Data Presentation
Table 1: Example GC Method Parameters for Phenoxy Acid Herbicides (like this compound)
| Parameter | Setting | Source |
| Column | HP-5 MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | [13] |
| Injector Type | Splitless | [14] |
| Injector Temp. | 200°C | [14] |
| Carrier Gas | Helium | [14] |
| Oven Program | Start at 25°C (hold 1 min), ramp 10°C/min to 130°C, then 60°C/min to 220°C (hold 1 min) | [14] |
| Inlet Liner | 4mm ID, deactivated, tapered | [13] |
Note: These are example parameters for a related compound and may require optimization for this compound analysis.
Experimental Protocols
Protocol 1: Sample Preparation - Solid Phase Extraction (SPE)
This protocol is adapted from a method for determining this compound residues in soil and is a common cleanup technique to remove matrix interferences that can cause poor peak shape.[13]
-
Sample Extraction: Extract the sample (e.g., 10g of soil) with a suitable solvent mixture such as acetic acid in methanol (B129727)/water.[13] This is often done using sonication to ensure efficient extraction.[13]
-
SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 1g, 6 mL) by passing 10 mL of methanol followed by 10 mL of acidified water (e.g., 1.5% phosphoric acid) through it. Do not allow the cartridge to go dry.[13]
-
Sample Loading: Load the acidified sample extract onto the conditioned SPE cartridge.
-
Elution: Elute the target analytes from the cartridge. For this compound and its metabolites, a multi-step elution using different solvent mixtures like acetone/hexane (B92381) and methanol/acetone may be employed.[13]
-
Concentration: The collected eluent is typically concentrated under a gentle stream of nitrogen before derivatization and GC analysis.[13]
Protocol 2: Derivatization of this compound
To improve volatility and reduce peak tailing, the carboxylic acid group of this compound should be derivatized. Methylation is a common approach.[13]
-
Reagent: A solution of 14% Boron Trifluoride in methanol (BF3/methanol) is a common methylating agent.[13]
-
Reaction: Add 1.0 mL of the 14% BF3/methanol solution to the dried sample extract.[13]
-
Heating: Cap the vial and heat it in a water bath at 70°C for 30 minutes to complete the reaction.[13]
-
Extraction: After cooling, add distilled water and hexane to the reaction mixture. Shake vigorously to partition the methylated this compound into the hexane layer.[13]
-
Collection: Carefully transfer the upper hexane layer to a clean vial for GC injection.[13]
Visualizations
A systematic approach is crucial for effective troubleshooting. The following workflow outlines the logical steps to diagnose and resolve poor peak shape.
Caption: Troubleshooting workflow for poor peak shapes in GC.
References
- 1. acdlabs.com [acdlabs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. scispace.com [scispace.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. GC Troubleshooting—Split Peaks [restek.com]
- 11. researchgate.net [researchgate.net]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. epa.gov [epa.gov]
- 14. publ.iss.it [publ.iss.it]
Technical Support Center: Dichlorprop Detection in Water Samples
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of Dichlorprop in water samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting this compound in water?
The most common and robust methods for the determination of this compound in water involve a sample preparation step followed by chromatographic analysis. The primary techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and widely used technique for volatile and semi-volatile organic compounds like this compound.[1] Derivatization is often recommended to improve sensitivity.[1]
-
High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode Array Detector (DAD) or a more sensitive fluorescence detector if a fluorescent derivatizing agent is used.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers exceptionally high sensitivity and selectivity, making it ideal for accurate analysis in complex matrices at sub-ppb levels.[2]
Q2: How can I enhance the sensitivity of this compound detection?
Enhancing sensitivity primarily involves effective sample preparation to concentrate the analyte and remove interfering substances from the matrix. Key strategies include:
-
Liquid-Liquid Extraction (LLE): This technique uses a water-immiscible organic solvent to extract this compound from the aqueous sample.[3] Adjusting the pH of the water sample to be acidic (pH < 2) is crucial to ensure the acidic this compound is in its neutral form, which improves its partitioning into the organic solvent.[4][5]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration.[1] A C18 SPE cartridge is a common choice for extracting this compound from water.[1][4]
-
Derivatization: For GC-based methods, converting this compound to a more volatile and less polar derivative (e.g., through methylation) can significantly improve chromatographic performance and sensitivity.[4] For HPLC with UV detection, derivatization with a UV-absorbing tag can enhance sensitivity.[1]
-
Advanced Detection: Utilizing highly selective and sensitive detectors like tandem mass spectrometry (MS/MS) dramatically lowers detection limits by reducing background noise and matrix interference.[2]
Q3: What are the typical detection and quantification limits for this compound in water?
The limits of detection (LOD) and quantification (LOQ) are highly dependent on the chosen sample preparation method, analytical instrument, and matrix complexity. However, modern techniques can achieve very low detection levels.
| Method | Limit of Detection (LOD) / Quantitation (LOQ) | Matrix | Reference |
| LC-MS/MS with Supramolecular Solvent Microextraction | LOQ: 4 ng/L (for R- and S-DCPP) | River and Underground Water | [6] |
| LC-MS/MS | LOD: 0.1 ppb (µg/L) | Vegetable Extracts | [2] |
| LC/MS/MS | LOQ: 0.01 µg/L | Water | [7] |
| GC/MS (Purge and Trap) | Detection Limit: 0.02 ppb | Water | [8] |
| Various Common Methods (GC, HPLC with ECD/UV) | Detection Limit: 1 µg/L to 1 mg/L | Water | [9] |
Experimental Workflows & Logical Relationships
A general workflow for analyzing this compound in water involves several key stages, from sample collection to final data analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. env.go.jp [env.go.jp]
- 4. epa.gov [epa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. [Table, this compound]. - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Minimizing degradation of Dichlorprop during sample storage
This technical support center provides guidance on minimizing the degradation of Dichlorprop during sample storage. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in stored samples?
A1: The main factors contributing to this compound degradation during storage are microbial activity, photodegradation (exposure to light), and hydrolysis, especially under alkaline conditions.[1] Temperature also plays a crucial role, as higher temperatures can accelerate the rates of these degradation processes.[2]
Q2: What are the ideal storage temperatures for different types of this compound samples?
A2: The optimal storage temperature depends on the sample matrix and the intended storage duration. For long-term storage of soil samples, freezing is recommended to halt microbial activity.[3] Water samples should be cooled to below 6°C immediately after collection for short-term storage (up to 48 hours).[4] For longer-term storage of water samples, freezing at -20°C is advisable.[4]
Q3: How does pH affect the stability of this compound in aqueous samples?
A3: this compound is significantly more stable in acidic to neutral pH conditions. In alkaline environments (pH > 7), it undergoes rapid hydrolysis, leading to its degradation.[5] It is crucial to measure and, if necessary, adjust the pH of aqueous samples to prevent this chemical breakdown.[6]
Q4: Can I use plastic containers to store my this compound samples?
A4: While convenient, some plastic containers, particularly polystyrene, may lead to the adsorption of this compound, resulting in lower recoveries.[4] Amber glass bottles are the preferred choice for storing this compound samples, as they also protect the analyte from photodegradation. If plastic containers must be used, polypropylene (B1209903) is a more suitable option.[4]
Q5: Are there any chemical preservatives that can be added to water samples to prevent this compound degradation?
A5: Yes, for longer-term storage of water samples (up to 14 days) at 4°C, acidification to a pH of less than 2 with sulfuric acid is recommended to inhibit microbial activity.[4] It is important to ensure that the chosen preservative does not interfere with the subsequent analytical method.
Troubleshooting Guide
Issue 1: Low recovery of this compound from stored samples.
| Possible Cause | Troubleshooting Step |
| Microbial Degradation | For soil samples not analyzed promptly, ensure they were frozen immediately after collection. For water samples stored at 4°C for over 48 hours, consider filtering through a 0.22 µm filter to remove microorganisms, being mindful of potential adsorption to the filter material.[4] |
| Photodegradation | Verify that samples were consistently stored in the dark or in amber-colored containers to prevent light exposure.[7] |
| Improper Storage Temperature | Confirm that samples were stored at the recommended temperatures (frozen for long-term, refrigerated for short-term). Review temperature logs of storage units to identify any excursions.[4] |
| Adsorption to Container | If using plastic containers, consider switching to amber glass. To test for adsorption, prepare a standard in the same type of container and assess its recovery.[4] |
| Repeated Freeze-Thaw Cycles | To avoid degrading the sample through multiple freeze-thaw cycles, aliquot the sample into smaller volumes upon receipt.[4] |
Issue 2: Inconsistent this compound concentrations in replicate samples.
| Possible Cause | Troubleshooting Step |
| Sample Heterogeneity | For soil samples, ensure thorough homogenization by sieving or mixing before taking subsamples for analysis.[4] |
| Inconsistent Storage Conditions | Verify that all replicate samples were stored under identical conditions, including temperature, light exposure, and container type.[4] |
| Contamination during Preparation | Review sample preparation procedures to identify and eliminate any potential sources of cross-contamination. |
| Analytical Variability | Consult troubleshooting guides for your analytical instrument (e.g., HPLC, GC) to address issues such as inconsistent injection volumes or detector response. |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under different storage conditions.
Table 1: Stability of this compound-P 2-Ethylhexyl Ester in Aqueous Buffers at 25°C over 30 Days
| pH | Parent Compound Remaining (%) | Primary Degradation Product |
| Acidic | 90 - 91% | This compound-P acid |
| Neutral | 90 - 91% | This compound-P acid |
| 9 | 19% | This compound-P acid |
Data sourced from an evaluation report by the Australian Pesticides and Veterinary Medicines Authority.[5]
Table 2: Thermal Stability of this compound-P 2-Ethylhexyl Ester
| Temperature | Duration | Stability |
| 54°C | 2 weeks | Chemically stable |
Data sourced from an evaluation report by the Australian Pesticides and Veterinary Medicines Authority.[5]
Experimental Protocols
Protocol 1: Storage Stability Study of this compound in Water Samples
Objective: To determine the stability of this compound in water samples under various storage conditions.
Materials:
-
This compound analytical standard
-
Reagent water (HPLC grade)
-
Amber glass bottles with Teflon-lined caps
-
Sulfuric acid (for preservation)
-
pH meter or pH indicator strips
-
Refrigerator (4°C ± 2°C)
-
Freezer (-20°C ± 5°C)
-
High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., DAD) or Gas Chromatograph with Mass Spectrometer (GC/MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent. Spike a known volume of reagent water to achieve a target concentration of this compound. Divide the spiked water into multiple aliquots in amber glass bottles.
-
Preservation (for a subset of samples): For the preserved sample set, acidify the water to pH < 2 with sulfuric acid.
-
Storage Conditions:
-
Store one set of unpreserved and preserved samples at 4°C in a refrigerator.
-
Store another set of unpreserved and preserved samples at -20°C in a freezer.
-
Store a control set of unpreserved and preserved samples at room temperature (as a stress condition).
-
-
Time Points: Analyze the samples at predetermined time intervals (e.g., Day 0, Day 7, Day 14, Day 30, and Day 60).
-
Analysis: At each time point, thaw the frozen samples (if applicable) and bring all samples to room temperature. Extract the this compound from the water samples using a validated liquid-liquid or solid-phase extraction method. Analyze the extracts using a validated HPLC or GC/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0.
Protocol 2: Analysis of this compound and its Primary Metabolite by GC/MS
This protocol is a general guideline for the analysis of this compound and its primary degradation product, 2,4-dichlorophenol.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC/MS)
-
Capillary column (e.g., HP-5 MS or equivalent)
-
Carrier Gas: Helium
Sample Preparation and Extraction (from soil):
-
Extract a representative soil sample with a mixture of acetic acid, methanol, and water, followed by a basic buffer solution.[1]
-
Perform Solid-Phase Extraction (SPE) by passing the aqueous extract through a C18 SPE column to retain the compounds of interest.[1]
-
Elute the metabolites from the SPE column using an acetone/hexane mixture.
-
Elute the parent this compound acid with a methanol/acetone mixture.[1]
Derivatization (for the acid form):
-
Methylate the this compound acid fraction using a suitable reagent (e.g., BF3/methanol) by heating at approximately 70°C for 30 minutes.[3]
-
After cooling, partition the methylated this compound into hexane.[3]
GC/MS Analysis:
-
Injection: Use a splitless injection of the derivatized or underivatized extract.
-
Temperature Program: Employ an optimized temperature program to separate the target analytes. For example: start at 45°C, hold for 0.5 minutes, ramp to 212°C at 45°C/min, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 2 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) ionization mode. Data can be acquired in full scan mode or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. greenport.pa.gov [greenport.pa.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Enantioselective separation and degradation of the herbicide this compound methyl in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Refinement of Dichlorprop methylation for GC analysis
Welcome to the technical support center for the analysis of Dichlorprop. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is the methylation of this compound necessary for Gas Chromatography (GC) analysis?
This compound, in its native acidic form, is a polar and non-volatile compound. Direct injection into a GC system would result in poor chromatographic performance, including broad, tailing peaks and strong adsorption to the GC column and inlet, leading to inaccurate and unreliable results. Methylation converts the carboxylic acid group of this compound into its more volatile and less polar methyl ester derivative. This derivatization step is crucial for improving its chromatographic behavior, enabling sharp, symmetrical peaks and enhancing sensitivity for reliable quantification.
Q2: What are the most common methylation agents for this compound?
Several reagents are used for the methylation of this compound and other phenoxy acid herbicides. The most common include:
-
Boron Trifluoride-Methanol (BF₃/Methanol): A widely used and effective reagent that acts as an acid catalyst for esterification.[1][2]
-
Diazomethane (B1218177) (CH₂N₂): A highly reactive and efficient methylating agent, but its use is limited due to its extreme toxicity and explosive nature.[1][3]
-
Trimethylsilyldiazomethane (B103560) (TMSD): A safer, liquid alternative to diazomethane that offers mild and efficient methylation.[4][5][6]
-
Methanolic HCl: A simple and cost-effective acid-catalyzed method for esterification.[7][8]
The choice of reagent often depends on factors such as safety considerations, sample matrix, required efficiency, and available laboratory equipment.
Q3: What are the key safety precautions when working with methylation reagents?
Safety is paramount when performing methylation.
-
Diazomethane is highly toxic, carcinogenic, and explosive. It should only be generated and used in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE). Glassware with ground-glass joints or sharp edges should be avoided to prevent explosions.[1]
-
Trimethylsilyldiazomethane (TMSD) is a safer alternative to diazomethane but should still be handled with care as it is toxic.[6][9]
-
Boron Trifluoride (BF₃) is toxic and corrosive. BF₃/Methanol (B129727) solutions should be handled in a fume hood, and contact with skin, eyes, and the respiratory tract must be avoided. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the methylation and GC analysis of this compound.
Derivatization Issues
Q4: My derivatization reaction is incomplete, resulting in low yield of this compound-methyl. What are the possible causes and solutions?
Incomplete derivatization is a frequent problem that can stem from several factors:
-
Insufficient Reagent: The amount of methylating agent may be insufficient to react with all the this compound molecules.
-
Solution: Increase the amount of derivatizing agent. For BF₃/Methanol, ensure an excess of methanol is present relative to the acid.
-
-
Presence of Water or Active Hydrogens: Water in the sample extract can compete with this compound for the methylating agent or hydrolyze the formed ester. Other compounds with active hydrogens (e.g., alcohols, phenols) in the matrix can also consume the reagent.
-
Solution: Ensure the sample extract is completely dry before adding the derivatization reagent. Use a drying agent like anhydrous sodium sulfate (B86663) and ensure solvents are anhydrous.
-
-
Suboptimal Reaction Conditions: The reaction time or temperature may not be adequate for the reaction to go to completion.
-
Degradation of Reagent: Some derivatizing agents, like diazomethane, are unstable and must be freshly prepared.
-
Solution: Use freshly prepared reagents. Store reagents like TMSD properly (e.g., refrigerated and protected from light) to maintain their activity.[9]
-
Q5: I am observing unexpected peaks in my chromatogram after methylation. What could be the source of these byproducts?
Byproduct formation can interfere with the quantification of this compound-methyl.
-
Matrix Interferences: Co-extracted compounds from the sample matrix can also be derivatized, leading to extra peaks.
-
Reagent-Specific Artifacts: The derivatization reagent itself can sometimes produce byproducts.
-
With TMSD: Insufficient methanol can lead to the formation of trimethylsilylmethyl esters (RCO₂CH₂SiMe₃) as artifacts.[6] Ensure an adequate amount of methanol is present to drive the reaction towards the desired methyl ester.
-
With BF₃/Methanol: High temperatures and long reaction times can potentially cause isomerization or degradation of other compounds in the sample.[12] Stick to optimized reaction conditions.
-
-
Solvent Impurities: Impurities in the solvents used for extraction or derivatization can be a source of interfering peaks.
-
Solution: Use high-purity, GC-grade solvents for all steps of the analysis.
-
Gas Chromatography (GC) Issues
Q6: The this compound-methyl peak is tailing. How can I improve the peak shape?
Peak tailing for this compound-methyl, a moderately polar compound, is often caused by active sites in the GC system.[13]
-
Active Sites in the Inlet: The injector liner is a common source of activity. Silanol groups (Si-OH) on the glass surface or on glass wool packing can interact with the analyte.[13]
-
Column Contamination or Degradation: Contamination from previous injections or degradation of the stationary phase at the head of the column can create active sites.
-
Suboptimal GC Method Parameters:
-
Solution:
-
Ensure the injector temperature is sufficient to volatilize the sample without causing degradation.
-
For splitless injections, a slow sample transfer can increase interaction with active sites. A split injection can produce sharper peaks, though with lower sensitivity.[13]
-
-
Q7: I'm experiencing low recovery or a decrease in peak size for this compound-methyl. What should I investigate?
A loss of analyte can occur at various stages of the analytical process.
-
Sample Preparation and Extraction: this compound may not be efficiently extracted from the sample matrix, or it could be lost during solvent evaporation steps.
-
Solution: Optimize the extraction procedure, including the choice of solvent and pH. Ensure careful handling during solvent concentration steps to avoid loss of the analyte.
-
-
Adsorption in the GC System: Active sites in the injector or column can irreversibly adsorb a portion of the analyte, leading to reduced peak size.
-
Solution: Address system activity as described in the peak tailing section (Q6). Conditioning the column and inlet with several injections of a high-concentration standard or sample extract can help passivate active sites.[10]
-
-
Injector Leaks: A leak in the injector can lead to a loss of sample during injection, resulting in smaller and irreproducible peaks.
-
Solution: Perform a leak check of the injector system and replace any worn seals or septa.[16]
-
Data Summary: Comparison of Methylation Methods
The following table summarizes key quantitative parameters for different this compound methylation methods to aid in method selection.
| Parameter | BF₃/Methanol | Trimethylsilyldiazomethane (TMSD) | Methanolic HCl |
| Typical Reaction Conditions | 70°C for 30 min[10] | Room temp, 15-30 min[4][5] | 100°C for 1-1.5 h[8] |
| Reported Recovery | High, often >90% | ~100%[4] | >96%[8] |
| Reproducibility (RSD) | Good | ~5%[4] | Good |
| Key Advantages | Effective, widely used | Safer than diazomethane, mild conditions, rapid[5] | Simple, cost-effective[7] |
| Potential Issues | Toxic reagent, heating required | Potential for TMS-artifacts if methanol is low[6] | Requires heating, longer reaction time |
| Safety | Toxic, corrosive | Toxic | Corrosive |
Experimental Protocols
Protocol 1: Methylation with Boron Trifluoride-Methanol (BF₃/Methanol)
This protocol is adapted from the U.S. EPA Method for this compound analysis.[10]
-
Sample Preparation: Ensure the sample extract containing this compound is concentrated to a final volume of approximately 0.5-1.0 mL in a suitable solvent like hexane (B92381).
-
Derivatization:
-
Add 1.0 mL of 14% BF₃ in methanol solution to the concentrated sample extract in a 15 mL conical centrifuge tube.
-
Securely cap the tube.
-
Immerse the tube in a water bath heated to 70°C for 30 minutes.
-
-
Extraction of Methyl Ester:
-
Allow the reaction mixture to cool to room temperature.
-
Add 8 mL of deionized water and 5 mL of hexane to the tube.
-
Shake the tube vigorously for 10 minutes using a mechanical shaker.
-
Allow the layers to separate. The top hexane layer contains the this compound-methyl ester.
-
-
Final Preparation:
-
Carefully transfer the upper hexane layer to a clean vial.
-
The sample is now ready for GC analysis.
-
Protocol 2: Methylation with Trimethylsilyldiazomethane (TMSD)
This protocol is based on methodologies for phenoxy acid herbicides.[4][5]
-
Sample Preparation: The dried sample extract should be reconstituted in a solvent mixture, for example, 1 mL of methanol/diethyl ether (1:9 v/v).
-
Derivatization:
-
Add a 2.0 M solution of TMSD in hexane dropwise to the sample solution until a persistent yellow color is observed. This indicates a slight excess of the reagent.
-
Allow the reaction to proceed at room temperature for approximately 30 minutes.
-
-
Reaction Quench:
-
Add a few drops of a weak acid (e.g., 2% acetic acid in hexane) to quench the excess TMSD, indicated by the disappearance of the yellow color.
-
-
Final Preparation:
-
The sample can be directly injected or the solvent can be exchanged to a more suitable one for GC analysis if necessary.
-
Protocol 3: Methylation with Methanolic HCl
This is a general protocol for acid-catalyzed esterification.[7][8]
-
Sample Preparation: The dried sample extract is placed in a reaction vial.
-
Reagent Preparation: Prepare a solution of 5-10% anhydrous HCl in methanol. This can be done by carefully bubbling HCl gas through anhydrous methanol or by the slow addition of acetyl chloride to chilled anhydrous methanol.
-
Derivatization:
-
Add 1-2 mL of the methanolic HCl solution to the dried sample extract.
-
Seal the vial tightly.
-
Heat the vial at 60-100°C for 1-2 hours.
-
-
Extraction of Methyl Ester:
-
After cooling, add an equal volume of water and a non-polar solvent (e.g., hexane).
-
Vortex thoroughly and allow the layers to separate.
-
-
Final Preparation:
-
Transfer the upper organic layer containing the this compound-methyl ester to a clean vial for GC analysis.
-
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental design for the study of two derivatization procedures for simultaneous GC analysis of acidic herbicides and water chlorination by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Determination of phenoxy acid herbicides in vegetation, utilising high-resolution gel permeation chromatographic clean-up and methylation with trimethylsilyldiazomethane prior to gas chromatographic analysis with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimized derivatization of acidic herbicides with trimethylsilyldiazomethane for GC analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. epa.gov [epa.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Recommended methods of fatty acid methylester preparation for conjugated dienes and trienes in food and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Addressing co-elution issues in Dichlorprop multiclass pesticide analysis
Welcome to the technical support center for multiclass pesticide analysis. This resource is designed for researchers, scientists, and drug development professionals to address and resolve co-elution issues specifically related to the herbicide Dichlorprop (also known as 2,4-DP).
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a significant problem in this compound analysis?
A1: Co-elution occurs when this compound and another compound (either a different pesticide or a matrix component) exit the chromatography column at the same time, resulting in overlapping chromatographic peaks.[1] This is a significant issue because it compromises the ability to accurately identify and quantify this compound.[1] If two peaks are not baseline separated, the area of the this compound peak can be artificially inflated, leading to inaccurate quantitative results.
Q2: What are the most common pesticides that co-elute with this compound?
A2: this compound is a phenoxypropionic acid herbicide. Due to their similar chemical structures and properties, it frequently co-elutes with other acidic herbicides.[2] The most common co-eluting pesticides include other phenoxy herbicides like Mecoprop (MCPP), 2,4-D, MCPA, and the benzoic acid herbicide Dicamba.[2] The specific challenge of co-elution is highly dependent on the chromatographic conditions being used.[2]
Q3: How can I detect co-elution if my chromatographic peak appears symmetrical?
A3: A symmetrical peak does not guarantee purity.[1] Advanced detectors can reveal hidden co-eluting compounds. If you are using High-Performance Liquid Chromatography (HPLC), a Diode Array Detector (DAD) can assess peak purity by collecting multiple UV spectra across the peak.[1] If the spectra are not identical, it indicates the presence of more than one compound.[1] In mass spectrometry (LC-MS or GC-MS), you can analyze the mass spectra at different points across the peak.[1] A shift in the mass spectral profile is a strong indicator of co-elution.[1]
Q4: Which analytical techniques are best suited for resolving this compound from co-eluting compounds?
A4: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively used to resolve this compound, especially when coupled with mass spectrometry (MS).[2]
-
LC-MS/MS is a powerful and highly selective technique, often using reversed-phase C18 columns.[2][3] Adjusting mobile phase composition and pH is key to optimizing separation.[2]
-
GC-MS is also very effective but requires a chemical modification step known as derivatization to make acidic herbicides like this compound volatile enough for GC analysis.[2][4]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during this compound analysis.
Problem 1: Poor chromatographic resolution between this compound and another known pesticide.
Q: I've identified a co-eluting pesticide, but the peaks are not well separated. How can I improve the separation using my existing HPLC method?
A: To improve resolution, you need to adjust parameters that influence the interaction of the analytes with the stationary and mobile phases.
-
Adjust Mobile Phase Strength: If your peaks are eluting too quickly, they may not have enough time to separate.[1] Try weakening your mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This will increase the retention time and provide more opportunity for separation.[1][2]
-
Modify Mobile Phase pH: this compound and other phenoxy herbicides are acidic. Changing the pH of the aqueous portion of your mobile phase can alter their degree of ionization, which in turn affects their retention on a reversed-phase column.[2] For acidic compounds, using a mobile phase with a pH around 2-3 ensures they are in their non-ionized acid form, which is generally better retained.[3] Experiment with small pH adjustments to find the optimal selectivity.
Q: I've optimized the mobile phase, but the resolution is still insufficient. What is the next step?
A: If mobile phase optimization is not enough, consider changing the column.
-
Change Column Chemistry: If you are using a standard C18 column, switching to a stationary phase with different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase, can alter the elution order and resolve the co-eluting compounds.
-
Increase Column Efficiency: Use a column with a longer length or one packed with smaller particles (e.g., sub-2 µm for UHPLC systems). This increases the number of theoretical plates and results in narrower, sharper peaks, which can improve resolution. However, this may also lead to higher backpressure.[5]
Problem 2: Inconsistent this compound signal or poor reproducibility, suggesting matrix effects.
Q: My this compound signal is strong in standards but weak or variable in my extracted samples. How can I confirm and mitigate a matrix effect?
A: This issue is common in LC-MS/MS analysis and is often caused by co-eluting components from the sample matrix (e.g., soil, water, food) that interfere with the ionization of this compound in the MS source, a phenomenon known as ion suppression.[6][7]
-
Confirming Matrix Effects: To confirm, you can perform a post-extraction spike experiment. Compare the signal response of a standard in a clean solvent to the response of the same standard spiked into a blank sample extract. A significant difference in signal intensity indicates a matrix effect.
-
Mitigating Matrix Effects:
-
Sample Dilution: A simple first step is to dilute the final sample extract.[7] This reduces the concentration of interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for the signal suppression or enhancement.[6]
-
Improve Sample Cleanup: The most robust solution is to improve your sample preparation to remove more of the interfering components. This can involve using different Solid Phase Extraction (SPE) sorbents or adding a dispersive SPE (dSPE) cleanup step.[6][8]
-
Problem 3: Low sensitivity or no detector response for this compound in GC-MS analysis.
Q: I am trying to analyze this compound by GC-MS, but I am not seeing a signal. What could be the issue?
A: The most likely cause is the lack of a derivatization step.[2] this compound is a carboxylic acid, which is a polar and non-volatile compound. For successful analysis by GC, it must be chemically modified into a more volatile and thermally stable form.[4] The most common method is methylation, which converts the carboxylic acid group to a methyl ester.[9] Without this step, the compound will not travel through the GC column to the detector.
Experimental Protocols & Data
Protocol 1: Solid Phase Extraction (SPE) for Water Samples
This protocol is a general guideline for extracting this compound and other acidic herbicides from water samples.
-
Sample Preparation: Acidify 100 mL of the water sample to a pH of approximately 2.5.[10] This ensures the acidic herbicides are in their protonated form for better retention.
-
Column Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of acidified water (pH 2.5) through it.[10] Do not let the cartridge go dry.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of HPLC-grade water to remove any polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for 10-15 minutes.
-
Elution: Elute the retained pesticides from the cartridge using 2 mL of acetonitrile or methanol.[10] Allow the solvent to soak the sorbent for 1 minute before eluting to ensure efficient recovery.[10]
-
Final Preparation: The eluate can be directly injected for LC-MS/MS analysis or taken for further derivatization for GC-MS analysis.
Protocol 2: Methylation of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound using BF₃-methanol.
-
Evaporation: Take the extract from the SPE cleanup and evaporate it to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol to the dried extract.[9]
-
Reaction: Cap the vial tightly and heat it in a water bath at 70°C for 30 minutes.[9]
-
Extraction: After cooling to room temperature, add 8 mL of distilled water and 5 mL of hexane (B92381) to the vial.[9]
-
Mixing: Shake the vial vigorously for 10 minutes to partition the methylated this compound into the hexane layer.[9]
-
Collection: Allow the layers to separate, then carefully transfer the upper hexane layer to a clean vial for GC-MS injection.[9]
Data Presentation
The following tables provide example starting conditions for method development.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Negative Electrospray (ESI-)[3] |
| MS/MS Transitions | Precursor Ion (m/z): 233, Product Ions (m/z): 161, 197[11] |
Table 2: Example GC-MS Parameters for Methylated this compound Analysis
| Parameter | Setting |
|---|---|
| Column | Mid-polarity capillary column (e.g., 5% Phenyl-Methylpolysiloxane, 30m x 0.25mm x 0.25µm)[2] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow)[2] |
| Inlet Temperature | 250 °C[2] |
| Injection Mode | Splitless[2] |
| Oven Program | 60°C (1 min hold), ramp to 180°C at 20°C/min, then to 280°C at 10°C/min (5 min hold)[2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| Detection Mode | Selected Ion Monitoring (SIM) or Scan (m/z 50-400)[2] |
| Characteristic Ions | m/z for methylated this compound: 175, 248 (molecular ion), 161 |
Visualizations
Troubleshooting Workflow
Caption: General workflow for troubleshooting co-elution issues.
Decision Tree for Method Optimization
Caption: Logical relationships for optimizing chromatographic separation.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 4. env.go.jp [env.go.jp]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 8. gcms.cz [gcms.cz]
- 9. epa.gov [epa.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPE Protocol for Polar Metabolites of Dichlorprop
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Solid-Phase Extraction (SPE) protocols for the analysis of polar metabolites of the herbicide Dichlorprop. This resource includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental methodologies, and comparative data to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the SPE of this compound's polar metabolites.
Q1: I am experiencing low recovery of my polar this compound metabolites. What are the likely causes and solutions?
A: Low recovery of polar analytes is a common challenge in reversed-phase SPE. The primary reasons and potential solutions are outlined below:
| Potential Cause | Explanation | Troubleshooting Steps |
| Analyte Breakthrough During Sample Loading | Highly polar metabolites have a lower affinity for nonpolar C18 sorbents and may not be adequately retained, passing through the cartridge with the sample solvent. | 1. Adjust Sample pH: this compound and its acidic metabolites should be in their neutral (protonated) form to enhance retention on reversed-phase sorbents. Acidify the sample to a pH at least 2 units below the pKa of the analytes (typically pH 2-3 for phenoxyalkanoic acids).[1] 2. Increase Sample Polarity: Adding salt (e.g., 5-10% NaCl) to the aqueous sample can increase its polarity, which can enhance the retention of polar analytes on the reversed-phase sorbent.[2][3] 3. Reduce Flow Rate: A slower sample loading flow rate (e.g., 1-2 mL/min) increases the contact time between the analytes and the sorbent, improving retention.[2] 4. Consider a Stronger Sorbent: If breakthrough persists, a sorbent with a higher affinity for polar compounds, such as a polymeric sorbent (e.g., Oasis HLB), may be more effective than C18.[4] |
| Premature Elution During Washing Step | The wash solvent may be too strong, causing the polar metabolites to be washed off the cartridge along with interferences. | 1. Use a Weaker Wash Solvent: The wash solvent should be strong enough to remove interferences but not elute the target analytes. For reversed-phase SPE, this typically means a higher percentage of water and a lower percentage of organic solvent. Test different water/organic solvent ratios (e.g., 95:5 water:methanol). 2. Maintain Acidic Conditions: Ensure the wash solvent is also acidified to keep the analytes in their neutral form. |
| Incomplete Elution of Analytes | The elution solvent may not be strong enough to fully desorb the retained metabolites from the SPE sorbent. | 1. Increase Elution Solvent Strength: Increase the percentage of organic solvent in the elution mixture (e.g., from 80% to 100% methanol (B129727) or acetonitrile). For highly polar compounds, a more polar elution solvent might be necessary.[5] 2. Increase Elution Volume: Use a larger volume of the elution solvent to ensure complete recovery. It's recommended to test different volumes to find the optimal amount.[6] 3. Modify Elution Solvent pH: For acidic compounds, eluting with a basic solvent (e.g., methanol with a small amount of ammonia) can ionize the analytes, reducing their retention on the reversed-phase sorbent and improving elution efficiency. |
| Improper Cartridge Conditioning | If the sorbent is not properly wetted, its ability to retain analytes will be compromised. | 1. Thoroughly Wet the Sorbent: Condition the cartridge with an adequate volume of a water-miscible organic solvent like methanol or acetonitrile (B52724) to fully wet the sorbent material.[3] 2. Equilibrate with Acidified Water: After conditioning, equilibrate the cartridge with acidified water (at the same pH as your sample) to prepare the sorbent for sample loading. Do not let the cartridge dry out between steps.[3] |
Q2: Which type of SPE sorbent is better for polar this compound metabolites: C18 or a polymeric sorbent?
A: While C18 is a commonly used reversed-phase sorbent, polymeric sorbents often provide better retention for polar compounds.[4]
-
C18 (Octadecyl-bonded silica): This is a good starting point for less polar metabolites. However, for highly polar, water-soluble metabolites like glucuronide conjugates, retention on C18 can be poor, leading to low recoveries.
-
Polymeric Sorbents (e.g., Polystyrene-divinylbenzene, Oasis HLB): These sorbents generally have a higher surface area and can retain a wider range of compounds, including more polar ones, due to multiple retention mechanisms (hydrophobic and π-π interactions).[7][8] For the polar metabolites of this compound, polymeric sorbents are often the superior choice, offering higher and more reproducible recoveries.[7][8]
Q3: How can I minimize matrix effects from complex samples like soil or biological fluids?
A: Matrix effects can significantly impact the accuracy and precision of your analysis. Here are some strategies to mitigate them:
-
Optimize the Wash Step: Use the strongest possible wash solvent that does not elute your target analytes. This will help remove a larger portion of interfering compounds.
-
Use a More Selective Sorbent: Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can offer enhanced selectivity for your target analytes, leaving more of the matrix components behind.
-
Employ a Sample Pre-treatment Step: For very complex matrices, a liquid-liquid extraction (LLE) or protein precipitation step prior to SPE can significantly reduce the amount of interfering substances introduced to the SPE cartridge.
Data Presentation: SPE Recovery of this compound and its Primary Metabolite
The following tables summarize the SPE recovery data for this compound and its primary polar metabolite, 2,4-Dichlorophenol, using different sorbent materials. Note that recovery can be influenced by various experimental parameters, including sample pH, elution solvent, and flow rate.
Table 1: SPE Recovery of 2,4-Dichlorophenol
| Sorbent Type | Sample Matrix | Elution Solvent | Average Recovery (%) |
| Polystyrene-Divinylbenzene (PS-DVB) | Water | Methanol | >85 |
| C18-bonded Silica | Water | Methanol | 70-90 |
| Graphitized Carbon Black (GCB) | Water | Dichloromethane/Methanol | 80-100 |
Data compiled from publicly available studies. Actual recoveries may vary based on specific experimental conditions.
Table 2: General Comparison of Sorbent Performance for Acidic Herbicides
| Sorbent | Advantages | Disadvantages |
| C18 | Widely available, good for less polar compounds. | Can have poor retention of very polar metabolites. |
| Polymeric | Higher surface area, better retention of polar compounds, stable over a wide pH range. | May require stronger elution solvents. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the SPE of this compound metabolites.
Protocol 1: Optimized SPE of 2,4-Dichlorophenol from Water Samples using a Polymeric Sorbent
This protocol is designed for the extraction of the primary polar metabolite of this compound from aqueous samples.
1. Materials:
- Polymeric SPE cartridges (e.g., Oasis HLB, 60 mg)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- Deionized water
- SPE vacuum manifold
2. Sample Preparation:
- For a 100 mL water sample, add formic acid to adjust the pH to approximately 3.0.
3. SPE Procedure:
- Conditioning: Pass 3 mL of methanol through the cartridge, followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
- Equilibration: Pass 3 mL of deionized water (pH 3.0) through the cartridge.
- Sample Loading: Load the acidified water sample onto the cartridge at a flow rate of 1-2 mL/min.
- Washing: Wash the cartridge with 3 mL of 5% methanol in water (pH 3.0) to remove polar interferences.
- Drying: Dry the cartridge under vacuum for 5-10 minutes.
- Elution: Elute the retained 2,4-Dichlorophenol with two 1.5 mL aliquots of acetonitrile into a collection tube.
4. Post-Elution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS analysis).
Mandatory Visualizations
This compound Metabolic Pathway
The primary metabolic pathway for this compound involves two main phases: Phase I (hydroxylation) and Phase II (conjugation). In Phase I, a hydroxyl group is added to the aromatic ring. In Phase II, this hydroxylated intermediate is conjugated with a polar molecule, such as a sugar (in plants) or glucuronic acid (in mammals), to increase its water solubility and facilitate excretion.
Caption: Metabolic pathway of this compound.
Optimized SPE Workflow for Polar this compound Metabolites
This workflow outlines the key steps for the successful solid-phase extraction of polar this compound metabolites.
Caption: Optimized SPE workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dichlorprop Recovery from Fatty Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Dichlorprop from challenging fatty food matrices.
Frequently Asked Questions (FAQs)
Q1: Why is recovering this compound from fatty food matrices challenging?
A1: this compound is a lipophilic (fat-soluble) herbicide. This property causes it to be strongly retained within the fatty components of the sample matrix, such as oils and lipids. Standard extraction solvents, which are often more polar, can struggle to efficiently extract this compound from the fat, leading to low recovery rates.[1][2] Additionally, co-extracted fats can interfere with analytical instruments, a phenomenon known as the matrix effect, further complicating accurate quantification.[3][4][5]
Q2: What are the most common analytical methods for this compound extraction from fatty samples?
A2: The most common methods include:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A widely used method that involves extraction with an organic solvent followed by a cleanup step.[6][7] However, the standard QuEChERS protocol often requires modification for high-fat matrices.[6]
-
Solid-Phase Extraction (SPE): A cleanup technique that uses a solid sorbent to remove interfering substances from the sample extract.[8][9][10]
-
Gel Permeation Chromatography (GPC): A size-exclusion chromatography technique that is highly effective at separating large fat molecules from smaller pesticide molecules like this compound.[11][12][13][14][15]
Q3: What is the "matrix effect" and how does it affect this compound analysis?
A3: The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of co-extracted components from the sample matrix.[3][4][5] In fatty food analysis, lipids are major contributors to the matrix effect.[4] This can lead to inaccurate quantification of this compound. Using matrix-matched standards for calibration is a common strategy to compensate for this effect.[16]
Q4: Can I use the standard QuEChERS method for fatty samples like oils or avocados?
A4: While the QuEChERS method is versatile, the standard protocol is often not sufficient for samples with high-fat content, which can result in low recoveries for lipophilic pesticides.[2][6] Modifications such as adjusting the sample-to-solvent ratio, using different cleanup sorbents (e.g., C18), or adding a freeze-out step to precipitate lipids are often necessary to achieve good recovery.[2][16]
Q5: What are analyte protectants and should I use them for this compound analysis by GC?
A5: Analyte protectants are compounds added to the final extract before gas chromatography (GC) analysis. They help to minimize the degradation of thermally sensitive analytes in the hot GC inlet and improve the response of active compounds like some pesticides. While the literature reviewed did not specifically mention the use of analyte protectants for this compound, their use is a good general practice in pesticide residue analysis by GC to improve peak shape and response, especially in complex matrices.
Troubleshooting Guide
Low Recovery of this compound
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | 1. Adjust Solvent Polarity: Consider using a solvent mixture with a less polar component (e.g., adding ethyl acetate (B1210297) to acetonitrile).[1] 2. Increase Solvent Volume: For very fatty samples, increasing the volume of the extraction solvent can improve the partitioning of this compound out of the fat phase.[2] 3. Enhance Extraction: Use techniques like vortexing, shaking, or sonication to ensure thorough mixing and interaction between the sample and the solvent.[8] | This compound's lipophilic nature requires a solvent system that can effectively compete with the sample's fat for the analyte. |
| Analyte Loss During Cleanup | 1. Optimize dSPE Sorbent: For QuEChERS, a combination of PSA (for removing fatty acids) and C18 (for removing nonpolar lipids) is often more effective than PSA alone.[2] 2. Evaluate GPC Conditions: Ensure the GPC column and mobile phase are appropriate for separating lipids from this compound.[14] 3. Check SPE Elution Profile: Verify that the elution solvent is strong enough to recover this compound from the SPE cartridge. | The cleanup step is critical for removing interferences, but it can also lead to analyte loss if not properly optimized. |
| Lipid Interference | 1. Incorporate a Freeze-Out Step: Before dSPE, freeze the acetonitrile (B52724) extract (e.g., at -20°C for at least 2 hours) to precipitate a significant portion of the lipids.[2] 2. Use Gel Permeation Chromatography (GPC): For samples with very high-fat content, GPC is a highly effective technique for lipid removal.[11][12][13][14][15] | High amounts of co-extracted lipids can lead to low recovery and significant matrix effects. |
| Presence of this compound Esters/Conjugates | 1. Introduce an Alkaline Hydrolysis Step: Incorporating a hydrolysis step (e.g., with NaOH) into the extraction procedure can convert this compound esters and conjugates to the parent acid form, allowing for their determination.[17] | In some matrices, this compound may be present in forms other than the free acid. |
Quantitative Data Summary
The following tables summarize reported recovery data for this compound and related phenoxy herbicides in various fatty food matrices using different analytical methods.
Table 1: this compound Recovery Data
| Food Matrix | Analytical Method | % Recovery | Reference |
| Wheat (plant, straw, grain) | Modified QuEChERS with HPLC-MS/MS | 72.9 - 108.7 | [18] |
Table 2: Recovery Data for Related Phenoxy Herbicides
| Food Matrix | Analyte | Analytical Method | % Recovery | Reference |
| Milk | 2,4-D | Modified QuEChERS with LC-MS/MS | 90.0 - 105.6 | [19] |
| Egg | 2,4-D | Modified QuEChERS with LC-MS/MS | 91.9 - 97.3 | [19] |
| Avocado | 2,4-D | QuEChERS with EMR—Lipid dSPE and LC/MS/MS | <10% (with PSA) | [20] |
| Olives | 42 pesticides (including phenoxy herbicides) | Optimized QuEChERS with LC-MS/MS | Good (compliant with SANTE guidelines) | [7][21] |
| Sunflower Seeds | 42 pesticides (including phenoxy herbicides) | Optimized QuEChERS with LC-MS/MS | Good (compliant with SANTE guidelines) | [7][21] |
Experimental Protocols
Modified QuEChERS with Freeze-Out for Fatty Matrices
This protocol is a generalized procedure based on common modifications to the standard QuEChERS method for improved recovery from fatty samples.[2]
-
Sample Homogenization: Homogenize the fatty food sample (e.g., avocado, nuts, edible oil). For dry samples, add water to rehydrate before homogenization.[22]
-
Extraction:
-
Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid, if required for analyte stability).
-
Add internal standards.
-
Shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Freeze-Out:
-
Transfer the acetonitrile supernatant to a clean tube.
-
Place the tube in a freezer at -20°C or lower for at least 2 hours (or overnight).
-
Centrifuge the cold extract at ≥ 4000 rpm for 5 minutes to pellet the precipitated lipids.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Immediately decant the supernatant into a dSPE tube containing a mixture of cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for analysis by LC-MS/MS or GC-MS.
-
For GC analysis, consider adding an analyte protectant.
-
For LC-MS/MS analysis, the extract may need to be diluted with water.[23]
-
Gel Permeation Chromatography (GPC) for High-Fat Samples
This protocol provides a general workflow for GPC cleanup.[11][12][14]
-
Initial Extraction: Extract the this compound from the sample using a suitable solvent (e.g., acetonitrile, ethyl acetate) as described in the initial steps of a QuEChERS or other extraction method.
-
Solvent Exchange: Evaporate the initial extraction solvent and reconstitute the residue in the GPC mobile phase (e.g., cyclohexane/ethyl acetate).
-
GPC Cleanup:
-
Load the reconstituted extract onto the GPC column.
-
Elute with the appropriate mobile phase.
-
Collect the fraction containing the pesticide analytes, while the larger lipid molecules are eluted separately. The elution volumes for lipids and pesticides should be determined beforehand by running standards.
-
-
Concentration and Analysis:
-
Concentrate the collected pesticide fraction.
-
The cleaned extract is now ready for analysis by GC-MS or LC-MS/MS.
-
Visualizations
References
- 1. welchlab.com [welchlab.com]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
- 6. Evaluation of two fast and easy methods for pesticide residue analysis in fatty food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 8. epa.gov [epa.gov]
- 9. An improved dispersive solid-phase extraction clean-up method for the gas chromatography-negative chemical ionisation tandem mass spectrometric determination of multiclass pesticide residues in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrpub.org [hrpub.org]
- 11. Gel permeation system for removal of fats during analysis of foods for residues of pesticides and herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of pesticides in fatty matrices using gel permeation clean-up followed by GC-MS/MS and LC-MS/MS analysis: A comparison of low- and high-pressure gel permeation columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Dissipation and Residues of this compound-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. gcms.cz [gcms.cz]
- 23. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dichlorprop Extraction from Acidic Soils
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Dichlorprop from acidic soil matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when extracting this compound from acidic soils?
The primary challenge is the pH-dependent chemical nature of this compound. This compound is a weak acid with a pKa value between 3.0 and 3.5.[1][2][3] In acidic soils (pH < pKa), it exists predominantly in its neutral, non-ionized form. This form is less soluble in water and can bind more strongly to soil organic matter, leading to lower extraction efficiency.
Q2: Why is adjusting the pH crucial for optimal this compound extraction?
Adjusting the pH is critical to convert this compound into its more soluble form. By increasing the pH of the extraction medium to a value above its pKa, this compound is converted to its anionic (negatively charged) form.[1] This ionized form is more soluble in the aqueous phase of the extraction solvent and has a reduced affinity for soil colloids, facilitating its release from the soil matrix and improving recovery rates.
Q3: What is the recommended pH for the initial extraction solvent?
An alkaline extraction medium is recommended. Methods using sodium hydroxide (B78521) (NaOH) at concentrations around 0.01 M have proven effective.[4][5] Another established method uses a basic buffer solution with a pH between 12-14.[6] This high pH ensures the complete conversion of this compound to its anionic form for efficient extraction.
Q4: After an alkaline extraction, is further pH adjustment necessary before analysis?
Yes. After the initial alkaline extraction, the this compound is in its water-soluble ionic form. For subsequent clean-up steps like Solid-Phase Extraction (SPE) or analysis by methods such as Gas Chromatography (GC), the this compound must be converted back to its neutral form.[6] This is achieved by acidifying the aqueous extract to a pH of less than 2, typically using an acid like phosphoric acid or hydrochloric acid.[5][6]
Q5: Can organic solvents alone efficiently extract this compound from acidic soils?
While organic solvents are necessary, using them alone without pH modification can lead to poor and inconsistent recoveries from acidic soils. Some methods use acidified organic solvents (e.g., methanol (B129727) or acetone (B3395972) with acetic acid) to aid extraction, but the most robust methods incorporate a pH adjustment step to manage the analyte's solubility.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Recovery | The extraction solvent pH is too low, leaving this compound in its neutral, soil-adsorbed form. | Ensure the initial extraction is performed under alkaline conditions (e.g., using 0.01 M NaOH or a pH 12-14 buffer) to convert this compound to its soluble anionic state.[5][6] |
| Insufficient extraction time or agitation. | Increase shaking/sonication time to ensure thorough mixing and partitioning of the analyte from the soil matrix into the solvent. | |
| Inconsistent Results Across Samples | The inherent acidity of different soil samples is affecting the pH of the unbuffered extraction solvent. | Use a buffered extraction system or a sufficiently strong base (e.g., NaOH) to overcome the soil's buffering capacity and ensure a consistent, high pH across all samples. |
| Poor Peak Shape in Chromatography | The final extract was not properly acidified before injection, particularly for GC analysis. | After alkaline extraction and before any subsequent organic solvent extraction or SPE cleanup, ensure the aqueous extract is acidified to pH < 2 to convert this compound back to its neutral form.[6] |
| Co-extraction of interfering substances like humic acids from the soil matrix. | Incorporate a clean-up step after extraction, such as dispersive Solid-Phase Extraction (d-SPE) with PSA (primary and secondary amine) and C18 sorbents, to remove interferences.[7] |
Data Presentation
Table 1: this compound Recovery Using Alkaline Extraction
This table summarizes recovery data from a study using 0.01 M Sodium Hydroxide for extraction from different soil types, demonstrating the method's effectiveness.
| Soil Type | Organic Carbon (%) | This compound Recovery (%) |
| Hole | 1.4 | 82-109 |
| Kroer | 2.5 | 80-123 |
| Froland | 37.8 | 45-91 |
| Data sourced from a study on sodium hydroxide extraction combined with solid-phase preconcentration.[4][5] |
Experimental Protocols & Visualizations
This compound Ionization Pathway
The ionization state of this compound is directly dependent on the pH of the surrounding medium, which is a critical factor in its extraction.
Caption: this compound ionization states relative to solution pH.
Detailed Experimental Protocol: Alkaline Extraction of this compound
This protocol outlines a robust method for extracting this compound from acidic soils using pH adjustment, based on established methodologies.[5][6]
1. Sample Preparation 1.1. Air-dry the soil sample and sieve it through a 2-mm mesh. 1.2. Homogenize the sieved soil to ensure uniformity.
2. Alkaline Extraction 2.1. Weigh 10 g of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube. 2.2. Add 25 mL of 0.01 M Sodium Hydroxide (NaOH) solution. 2.3. Cap the tube tightly and shake vigorously on a mechanical shaker for 1 hour. 2.4. Centrifuge the sample at ≥3000 x g for 10 minutes to separate the soil from the supernatant. 2.5. Carefully decant the supernatant into a clean collection flask. 2.6. Repeat the extraction (steps 2.2 - 2.5) on the soil pellet with a fresh 25 mL of 0.01 M NaOH. Combine the supernatants.
3. Acidification for Clean-up/Analysis 3.1. To the combined supernatant, add phosphoric acid (~85%) or 6 M HCl dropwise while monitoring with a pH meter until the pH is < 2.[5][6] 3.2. The acidified extract is now ready for clean-up via Solid-Phase Extraction (SPE) or liquid-liquid extraction prior to analysis by GC-MS or LC-MS.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the pH-adjusted extraction of this compound from acidic soils.
Caption: Workflow for this compound extraction from acidic soil.
References
- 1. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound-P (Ref: BAS 044H) [sitem.herts.ac.uk]
- 3. Cas 120-36-5,this compound | lookchem [lookchem.com]
- 4. Determination of bentazone, this compound, and MCPA in different soils by sodium hydroxide extraction in combination with solid-phase preconcentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. epa.gov [epa.gov]
- 7. socotec.co.uk [socotec.co.uk]
Troubleshooting inconsistent results in Dichlorprop bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Dichlorprop bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, systemic herbicide used to control broadleaf weeds.[1][2] It is a synthetic auxin, meaning it mimics the plant hormone auxin.[1] this compound causes uncontrolled and abnormal plant growth by disrupting several growth processes, including cell wall plasticity, protein synthesis, and ethylene (B1197577) production, ultimately leading to damage of the vascular tissue and plant death.[2] Only the R-isomer of this compound is herbicidally active.[2]
Q2: What are the typical symptoms of this compound phytotoxicity in a bioassay?
Symptoms of this compound injury are characteristic of auxin herbicides and include:
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Epinasty: Twisting and curling of stems and petioles.
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Leaf Malformations: Cupping, crinkling, and parallel venation.
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Stunted Growth: Inhibition of both root and shoot elongation.
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Callus Formation: Undifferentiated cell growth, particularly at the stem base or on roots.
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Swollen and Shortened Roots: A common symptom observed in sensitive species.
Q3: Which plant species are commonly used in this compound bioassays?
Sensitive broadleaf species are ideal for this compound bioassays. Commonly used indicator plants for auxin herbicides include:
-
Tomato (Solanum lycopersicum)
-
Cucumber (Cucumis sativus)
-
Common bean (Phaseolus vulgaris)
-
Sunflower (Helianthus annuus)
-
Arabidopsis thaliana
Troubleshooting Guide
Issue 1: High variability in plant response between replicates.
-
Possible Cause 1: Inconsistent this compound Concentration.
-
Solution: this compound has moderate water solubility. Ensure the stock solution is fully dissolved before preparing serial dilutions. Use a consistent solvent and vortex or sonicate briefly to ensure homogeneity. Prepare fresh dilutions for each experiment to avoid degradation.
-
-
Possible Cause 2: Non-uniform Application.
-
Solution: Standardize the application method. If using a soil-incorporated method, ensure the this compound is thoroughly and evenly mixed into the soil substrate. For foliar applications, use a calibrated sprayer to ensure consistent coverage. For in-vitro assays, ensure the compound is evenly distributed in the growth medium.
-
-
Possible Cause 3: Genetic Variability in Test Plants.
-
Solution: Use a certified and genetically uniform seed source. If possible, use an inbred line or a well-characterized cultivar to minimize genetic variation.
-
-
Possible Cause 4: Inconsistent Environmental Conditions.
-
Solution: Conduct experiments in a controlled environment (growth chamber or greenhouse) with stable temperature, humidity, and light intensity. Randomize the placement of replicates to account for minor environmental variations within the controlled space.
-
Issue 2: No or low phytotoxicity observed, even at high concentrations.
-
Possible Cause 1: Insensitive Plant Species or Cultivar.
-
Solution: Verify that the chosen plant species is sensitive to this compound. Some species, particularly monocots, are tolerant. If using a known sensitive species, consider that some cultivars may exhibit higher tolerance.
-
-
Possible Cause 2: Degradation of this compound.
-
Solution: this compound can be degraded by microbial activity in the soil or by photodegradation. Use sterilized soil for soil-based bioassays if microbial degradation is suspected. Store stock solutions in a cool, dark place and prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Incorrect pH of the Growth Medium or Application Solution.
-
Solution: The pH can affect the bioavailability of this compound. Maintain a consistent and appropriate pH for the soil or hydroponic solution throughout the experiment.
-
Issue 3: Poor germination or seedling growth in control groups.
-
Possible Cause 1: Poor Seed Quality.
-
Solution: Use seeds with a high germination rate from a reputable supplier. Conduct a germination test before starting the bioassay.
-
-
Possible Cause 2: Suboptimal Growth Conditions.
-
Solution: Ensure that the growth medium, watering regime, temperature, and light conditions are optimal for the chosen plant species.
-
-
Possible Cause 3: Contamination of Soil or Water.
-
Solution: Use a clean, uncontaminated soil mix or purified water for hydroponic systems. It is advisable to test the control soil for any residual herbicide activity before starting the experiment.
-
Data Presentation
Table 1: Quantitative Data on the Effects of this compound on Poplar (Populus canadensis) Root Development in vitro
| This compound Concentration (µM) | Average Number of Adventitious Roots | Average Adventitious Root Length (cm) | Average Number of Lateral Roots | Callus Formation |
| 0 (Control) | 4.67 | 2.5 | 7.04 | - |
| 0.01 | 5.8 | 2.2 | 15.2 | - |
| 0.1 | 6.2 | 1.8 | 23.11 | - |
| 1 | 7.1 | 1.1 | 9.5 | + |
| 10 | 7.0 | 0.5 | 4.2 | ++ |
Data adapted from a study on the effects of this compound on in vitro rooting of poplar. Note that at 1 µM and above, a pronounced inhibitory effect on root elongation was observed.
Table 2: Example Scoring of this compound Phytotoxicity Symptoms on a Sensitive Broadleaf Plant
| Score | Description of Symptoms | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |
| 0 | No visible effect | 0 | 0 |
| 1 | Slight leaf cupping or epinasty | 1-25 | 1-25 |
| 2 | Moderate leaf cupping, epinasty, and slight stunting | 26-50 | 26-50 |
| 3 | Severe leaf malformation, significant stunting, and stem swelling | 51-75 | 51-75 |
| 4 | Severe stunting, necrosis, and plant death | >75 | >75 |
This is a generalized scoring system. The specific symptoms and their severity can vary depending on the plant species and experimental conditions.
Experimental Protocols
Protocol 1: Soil-Based this compound Bioassay for Phytotoxicity Assessment
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol).
-
Perform serial dilutions to create a range of test concentrations.
-
-
Soil Treatment:
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Use a standardized, sterile potting medium.
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For each concentration, add a known volume of the this compound solution to a pre-weighed amount of soil and mix thoroughly to ensure even distribution.
-
Allow the solvent to evaporate completely in a fume hood.
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Prepare a control group with soil treated only with the solvent.
-
-
Planting:
-
Fill pots of a uniform size with the treated and control soil.
-
Sow a consistent number of seeds of a sensitive indicator species (e.g., tomato or cucumber) in each pot.
-
Lightly cover the seeds with the treated soil.
-
-
Growth Conditions:
-
Place the pots in a randomized complete block design in a growth chamber or greenhouse with controlled temperature (e.g., 25°C), light (e.g., 16-hour photoperiod), and humidity.
-
Water the pots as needed, ensuring consistent moisture levels.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 14-21 days), assess the plants for phytotoxicity symptoms.
-
Measure parameters such as germination rate, shoot height, root length, and fresh/dry biomass.
-
Score visual injury based on a predefined scale (see Table 2).
-
Analyze the data to determine the dose-response relationship and calculate endpoints such as the EC50 (Effective Concentration, 50%).
-
Visualizations
Caption: this compound signaling pathway leading to phytotoxicity.
Caption: General workflow for a soil-based this compound bioassay.
Caption: Decision tree for troubleshooting this compound bioassays.
References
Selecting appropriate internal standards for Dichlorprop quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Dichlorprop.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard for this compound quantification?
For the most accurate and reliable results, an isotopically labeled version of this compound is the gold standard.[1] Stable isotope-labeled (SIL) internal standards, such as this compound-d6 or this compound-¹³C₆, have nearly identical chemical and physical properties to the unlabeled analyte.[2] This allows them to co-elute chromatographically and experience similar ionization effects in the mass spectrometer, effectively compensating for variations in sample preparation, injection volume, and matrix effects.
Q2: Are there any suitable alternatives if an isotopically labeled this compound standard is unavailable?
While less ideal, a structurally similar compound can be used as a surrogate or internal standard. A good candidate would be another phenoxy herbicide that is not expected to be present in the samples, such as a deuterated analog of a related compound like Mecoprop-d3 or 2,4-D-d3.[3][4] However, it is crucial to validate the performance of any surrogate standard to ensure it behaves similarly to this compound during analysis.
Q3: What are the key considerations when selecting a surrogate standard?
When choosing a surrogate standard, consider the following:
-
Structural Similarity: The compound should have a similar chemical structure to this compound to ensure comparable extraction efficiency and chromatographic behavior.
-
Physicochemical Properties: Properties like pKa, solubility, and vapor pressure should be as close as possible to those of this compound.
-
Chromatographic Separation: The surrogate standard's peak should be well-resolved from the this compound peak and any other potential interferences in the chromatogram.
-
Mass Spectrometric Detection: If using mass spectrometry, the surrogate should have a distinct mass-to-charge ratio (m/z) from this compound to allow for independent monitoring.
Q4: My this compound peak shape is poor. What are the common causes and solutions?
Poor peak shape (e.g., tailing or fronting) can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.
-
Active Sites in the GC Inlet or Column: this compound is an acidic compound and can interact with active sites in the gas chromatography system, leading to peak tailing. Using a deactivated inlet liner and a properly conditioned column can mitigate this. For GC analysis, derivatization to its methyl ester can also improve peak shape.
-
Inappropriate pH of the Mobile Phase (LC): For liquid chromatography, the pH of the mobile phase should be optimized. For acidic compounds like this compound, a mobile phase with a pH below its pKa (around 2-3) will ensure it is in its neutral form, leading to better retention and peak shape on a C18 column.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade. If other troubleshooting steps fail, consider replacing the column.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no signal for this compound | Inefficient extraction. | Optimize the extraction solvent and pH. For water samples, acidify to a pH < 2 before extraction with an organic solvent like methylene (B1212753) chloride. |
| Degradation of the analyte. | This compound is generally stable, but ensure proper storage of standards and samples (e.g., refrigeration).[6] | |
| Incorrect instrument parameters. | Verify the mass spectrometer is set to the correct ionization mode (negative ion mode is common for phenoxy herbicides in LC-MS) and that the correct MRM transitions are being monitored.[5][7] | |
| High background or interfering peaks | Matrix effects. | Utilize a more selective sample cleanup method, such as solid-phase extraction (SPE). Employ an isotopically labeled internal standard to compensate for matrix-induced signal suppression or enhancement. |
| Contamination. | Ensure all glassware and solvents are clean and free of contaminants. Run a solvent blank to identify any sources of contamination. | |
| Poor reproducibility | Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction and derivatization (if applicable) steps. Use an autosampler for consistent injection volumes. |
| Fluctuation in instrument performance. | Allow the instrument to stabilize before analysis. Regularly check for leaks and perform routine maintenance. The use of an internal standard is highly recommended to correct for instrument variability. |
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for the analysis of this compound and potential internal standards. Note that these values may require optimization for your specific instrument and chromatographic conditions.
| Compound | Analysis Mode | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | LC-MS/MS (ESI-) | 233 | 161 | 25 | 14 |
| 2,4-D-¹³C₆ (IS) | LC-MS/MS (ESI-) | 225 | 167 | 25 | 13 |
| Mecoprop (MCPP) | LC-MS/MS (ESI-) | 213 | 141 | 20 | 14 |
| This compound-d3 methyl ester (IS) | GC-MS (EI) | Analyze characteristic fragment ions | |||
| This compound-ring-¹³C₆ (IS) | GC-MS (EI) / LC-MS/MS (ESI-) | Analyze characteristic fragment ions/MRM transitions |
Data compiled from various sources.[2][5][7]
Experimental Protocols
Protocol 1: this compound Quantification in Water by LC-MS/MS
This protocol provides a general procedure for the analysis of this compound in water samples.
-
Sample Preparation:
-
To a 10 mL water sample, add the selected internal standard (e.g., 2,4-D-¹³C₆) to a final concentration of 10 µg/L.
-
Acidify the sample to a pH of approximately 2 using formic acid.[5]
-
Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methylene chloride) and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction with a fresh 5 mL aliquot of the organic solvent.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition.
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: ACQUITY UPLC CORTECS C18 (150 x 2.1 mm, 1.7 µm) or equivalent[8]
-
Mobile Phase A: 0.05% formic acid and 5 mM ammonium (B1175870) formate (B1220265) in water[8]
-
Mobile Phase B: 0.05% formic acid and 5 mM ammonium formate in acetonitrile[8]
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: Monitor the transitions listed in the quantitative data table.
-
Protocol 2: this compound Quantification in Soil by GC-MS
This protocol outlines a general procedure for analyzing this compound in soil, which includes a derivatization step.
-
Sample Preparation and Extraction:
-
Weigh 10 g of the soil sample into a centrifuge tube.
-
Spike the sample with an appropriate isotopically labeled internal standard (e.g., this compound-d3 methyl ester, added after derivatization, or a suitable extraction surrogate).
-
Add 20 mL of an extraction solvent mixture (e.g., acetone/hexane).
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Sonicate for 15 minutes, then centrifuge.
-
Collect the supernatant. Repeat the extraction on the soil pellet.
-
Combine the supernatants and concentrate to approximately 1 mL.
-
-
Derivatization (Methylation):
-
Add 2 mL of a methylating agent (e.g., 14% BF₃ in methanol).
-
Heat the sample at 70°C for 30 minutes.
-
After cooling, add 5 mL of hexane (B92381) and 8 mL of deionized water.
-
Shake vigorously and allow the layers to separate.
-
Collect the hexane (upper) layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless mode, 250°C
-
Oven Program: Start at 100°C (hold 1 min), ramp to 300°C at 10°C/min (hold 4 min).[9]
-
Carrier Gas: Helium
-
Mass Spectrometer: Agilent 7010 Series Triple Quadrupole or equivalent
-
Ionization Mode: Electron Ionization (EI), 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM, monitoring for characteristic ions of this compound-methyl ester and the internal standard.
-
Workflow and Logic Diagrams
Caption: Workflow for selecting an appropriate internal standard.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dichlorophenoxyacetic acid (2,4-D) (ring-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-1146-5 [isotope.com]
- 5. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 6. This compound | C9H8Cl2O3 | CID 8427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Frontiers | A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study [frontiersin.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Optimizing injection parameters for Dichlorprop analysis by GC-MS
This guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of Dichlorprop. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: Is derivatization required for the GC-MS analysis of this compound?
Yes, derivatization is necessary. This compound is a polar carboxylic acid with low volatility. Direct injection into a GC system can lead to poor peak shape (tailing) and low sensitivity due to its tendency to adsorb onto active sites within the injector and column. Esterification, typically methylation, is performed to convert it into a more volatile and less polar derivative, making it suitable for GC analysis.[1][2]
Q2: What is the most common derivatization method for this compound?
The most common method is methylation to form Methyl 2,4-DP-P. This is often achieved by heating the sample extract with a reagent like Boron Trifluoride in methanol (B129727) (BF₃/methanol).[1] Other methods include using diazomethane (B1218177) or methanol with an acid catalyst like H₂SO₄ or HCl.[2]
Q3: Should I use split or splitless injection for this compound analysis?
For trace analysis, where high sensitivity is required to detect low concentrations of this compound, splitless injection is the preferred mode.[1][3] This technique ensures that the majority of the sample is transferred to the analytical column, maximizing the analyte signal. Split injection is more suitable for highly concentrated samples where on-instrument dilution is necessary to avoid overloading the column.
Q4: What type of GC column is recommended?
A mid-polarity column is generally recommended. The most commonly cited column is an HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) column, typically 30 meters in length, with a 0.25 mm internal diameter and a 0.25 µm film thickness.[1][3] This type of column provides good resolution and peak shape for the methylated this compound derivative.
Injection Parameter Optimization
Optimizing injection parameters is critical for achieving accurate and reproducible results. The following tables summarize typical starting conditions and provide guidance for optimization.
Table 1: Recommended GC-MS Injection Parameters from Validated Methods
| Parameter | Method 1 (EPA) | Method 2 | Method 3 |
| Injection Mode | Splitless | Splitless | Not Specified |
| Injector Temperature | 245 °C | 285 °C | 250 °C |
| Injection Volume | 2 µL | Not Specified | 5 µL |
| Purge Valve Time | On at 0.5 min | Not Specified | Not Specified |
| GC Column | HP-5 MS, 30m x 0.25mm x 0.25µm | HP-5MS, 30m x 0.25mm x 0.25µm | PTE-5, 30m x 0.25mm x 0.25µm |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 5 psi column back pressure | 1.5 mL/min | Not Specified |
Sources: Method 1[1], Method 2[3], Method 3[2]
Table 2: Guide to Optimizing Key Injection Parameters
| Parameter | Range/Consideration | Effect of Adjustment | Optimization Tip |
| Injector Temperature | 240 - 290 °C | Too Low: Incomplete vaporization, leading to broad or split peaks. Too High: Potential for analyte degradation. | Start at 250 °C. Increase in 10 °C increments, monitoring for peak shape improvement and signs of degradation (loss of signal, appearance of degradation products). |
| Injection Volume | 1 - 5 µL | Too Low: May not provide sufficient sensitivity. Too High: Can cause column overload (fronting peaks) or backflash in the inlet. | For trace analysis, consider Large Volume Injection (LVI) techniques if your instrument is equipped for it. Otherwise, start with 1-2 µL. |
| Splitless Hold Time | 0.5 - 1.5 min | Too Short: Incomplete transfer of analyte to the column, resulting in low sensitivity. Too Long: Allows more solvent onto the column, which can cause broad solvent fronts and distort early eluting peaks.[4] | The ideal time should be just long enough to transfer the analytes from the liner to the column. Calculate the liner volume and carrier gas flow to estimate the sweep time. |
| Inlet Liner | Deactivated, glass wool | The liner's condition is critical. Active sites on the liner or glass wool can cause peak tailing. | Use a highly deactivated liner. If peak shape degrades over time, replacing the liner is often the first and most effective step.[5][6] |
Experimental Protocols
Protocol 1: Sample Extraction and Derivatization from Soil (EPA Method)
This protocol describes the extraction of this compound from soil, followed by methylation.
-
Extraction:
-
Weigh 25g of soil into a bottle.
-
Add extraction solvent (e.g., a combination of acetic acid, methanol, and water).
-
Sonicate the sample for 20 minutes and then centrifuge.[1]
-
Decant the supernatant. Repeat the extraction process with different solvent mixtures as specified in the full method.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by 1.5% phosphoric acid in water.[1]
-
Load the combined sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound fraction with a methanol/acetone mixture.
-
-
Derivatization (Methylation):
-
Add 1.0 mL of 14% Boron Trifluoride in methanol (BF₃/methanol) to the dried this compound fraction.[1]
-
Cap the vial and heat in a water bath at 70 °C for 30 minutes.[1]
-
Allow the mixture to cool to room temperature.
-
Add distilled water and hexane (B92381), then shake for 10 minutes to partition the methylated this compound into the hexane layer.
-
Collect the hexane layer for GC-MS analysis.
-
Protocol 2: GC-MS Analysis
-
Instrument Setup:
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 6 minutes.
-
Ramp: 8 °C/min to 210 °C.
-
Hold: 15 minutes at 210 °C.[2]
-
(Note: The oven program should be optimized to ensure baseline separation from other analytes or matrix components.)
-
-
MS Parameters:
-
Set the MS source temperature to 230 °C and the quadrupole temperature to 150 °C.
-
Acquire data in Selected Ion Monitoring (SIM) mode for highest sensitivity, using characteristic ions for the this compound methyl ester (e.g., m/z 162, 164, 248).[1]
-
Mandatory Visualizations
Troubleshooting Guide
This section addresses common problems in a question-and-answer format.
Problem 1: Poor Peak Shape (Tailing Peaks)
Q: My this compound peak is tailing. What is the cause?
Peak tailing for this compound, even after derivatization, is most often caused by active sites in the GC flow path that interact with the analyte.[5][7] This can be due to a contaminated inlet liner, septum particles, or degradation of the column's stationary phase at the inlet.[6]
Problem 2: No Peaks or Very Low Sensitivity
Q: I'm not seeing my this compound peak, or the signal is much lower than expected. What should I check?
This issue can stem from problems with the sample itself, the injection process, derivatization failure, or the GC-MS system. A systematic check is required.
Problem 3: Issues with Derivatization
Q: My sample extract won't dissolve in the derivatizing reagent / My standards derivatize but my samples do not.
This indicates either an issue with the reagent or, more commonly, matrix effects interfering with the reaction.
-
Solubility: If the dried sample extract does not dissolve in the derivatization agent (e.g., BF₃/methanol), the reaction cannot proceed efficiently. Consider adding a small amount of a compatible solvent like pyridine (B92270) to first dissolve the residue before adding the silylating or methylating agent.[8]
-
Matrix Interference: Components co-extracted from the sample matrix (e.g., humic acids from soil) can consume the derivatization reagent or inhibit the reaction. Enhance the sample cleanup step (e.g., additional SPE steps or a Florisil cleanup) to remove these interferences.[1]
-
Reagent Degradation: Derivatization reagents can degrade over time, especially if exposed to moisture. Always use fresh reagents or verify the activity of your current batch by derivatizing a known standard.
References
- 1. epa.gov [epa.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Determination of Chlorophenoxy Acid Methyl Esters and Other Chlorinated Herbicides by GC High-resolution QTOFMS and Soft lonization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 7. it.restek.com [it.restek.com]
- 8. researchgate.net [researchgate.net]
Strategies for reducing instrument contamination in Dichlorprop analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent instrument contamination during the analysis of Dichlorprop.
Troubleshooting Guide: Identifying and Eliminating this compound Contamination
This guide provides a step-by-step approach to diagnosing and resolving contamination issues in your analytical system.
Q1: I am seeing persistent this compound peaks in my blank injections. How do I determine the source of the contamination?
A1: The first step is to systematically isolate the source of the contamination. The most common sources are the mass spectrometer (MS) system and the liquid chromatography (LC) or gas chromatography (GC) system.[1][2]
To differentiate between the two, perform the following diagnostic test for an LC-MS system:
-
Flush the Electrospray Ionization (ESI) probe with a clean, high-purity solvent.[1]
-
Disconnect the LC system from the MS.
-
Directly infuse the mobile phase you are using into the MS via a syringe infusion kit.[1]
-
Analyze the background spectrum.
-
If contamination levels remain high: The source is likely within the MS system (e.g., the ion source or ion optics).
-
If contamination levels decrease significantly: The contamination is originating from your LC system (e.g., solvent lines, injector, column, or contaminated solvents).[1]
Q2: My diagnostic test points to the LC system as the source of contamination. What is the cleaning procedure?
A2: If the LC system is contaminated, a thorough flushing procedure with appropriate solvents is necessary. Use the highest purity, LC/MS-grade solvents for cleaning.[1] A general, effective cleaning protocol involves flushing all LC lines with a sequence of solvents to remove contaminants of varying polarities.
Refer to the Experimental Protocols section below for a detailed LC system cleaning methodology. After any aggressive wash, always re-equilibrate the system with your mobile phase before analysis.[1]
Q3: I am using a GC system and suspect contamination. What are the common areas to check?
A3: For GC systems, contamination often originates in the "front end" of the instrument.
-
Injection Port: Change the deactivated glass injection port liner and the septum. The liner can accumulate non-volatile residues, and the septum can bleed contaminants.[3] It is good practice to replace the septum daily or after approximately 100 injections.[3]
-
GC Column: If peak shape or sensitivity deteriorates, it may be necessary to cut off the inlet end of the GC column (approximately 5 cm).[3]
-
Column Conditioning: Before quantitating samples, condition the GC column by performing several injections of sample extracts and standards.[3]
Q4: Can my sample preparation procedure introduce this compound contamination?
A4: Yes, the sample preparation stage is a significant potential source of contamination.
-
Labware: Glassware can be a source of contamination.[2] For trace analysis, consider using fluorinated ethylene (B1197577) propylene (B89431) (FEP) or polypropylene (B1209903) (PP) plasticware, which are generally cleaner.[2][4] Ensure all labware is meticulously cleaned. For glassware, a common procedure is to sonicate with a 10% formic or nitric acid solution, followed by rinses with ultrapure water, methanol (B129727) or acetonitrile (B52724), and then water again.[1]
-
Reagents: Use high-purity acids and solvents for all sample preparation and dilution steps.[2] Even trace amounts of contaminants in a low-purity acid can significantly alter results when analyzing at parts-per-billion (ppb) or parts-per-trillion (ppt) levels.[2]
-
Environment: Prepare samples and standards in a clean environment, such as a fume hood or clean room, to avoid contamination from airborne particulates.[2]
Frequently Asked Questions (FAQs) on Contamination Prevention
Q1: What are the most common sources of contamination in trace-level analysis?
A1: The most common sources of contamination that can compromise trace-level analysis include water, acids, labware (pipettes, beakers, vials), sample preparation techniques, the laboratory environment (dust, aerosols), and the analysts themselves (e.g., from cosmetics, lotions, or clothing).[2][5]
Q2: How can I ensure my solvents and water are not contributing to background contamination?
A2: Always use solvents and reagents of the highest possible purity (e.g., LC/MS grade).[1] These solvents are pre-filtered through 0.2-µm filters, and you should avoid any additional filtering, as this can introduce contamination.[1] Water should be ultrapure, with a resistivity of 18 megaohm-cm, and produced from a system that includes reverse osmosis, UV sterilization, ion exchange, and carbon filtration.[1]
Q3: What type of labware is best for minimizing contamination?
A3: While glass is common, it can leach contaminants like boron, silicon, and sodium.[2] For highly sensitive analyses, plastic labware made of materials like polypropylene (PP), low-density polyethylene (B3416737) (LDPE), or fluoropolymers (PTFE, FEP) is recommended due to better chemical resistance and lower levels of extractable metals.[4] If using glassware, ensure it is cleaned separately from other lab items that may have detergent residue.[1]
Q4: Are there any best practices for handling standards and samples to prevent cross-contamination?
A4: Yes. Always wear powder-free nitrile gloves and a clean lab coat.[4][6] Prepare calibration standards at the same time as your samples.[2] When switching between high and low concentration samples, run sufficient blanks and use an effective wash solution in your autosampler to prevent carryover. A mixed rinse solution containing both dilute nitric and hydrochloric acids can be more effective at washing out persistent analytes than nitric acid alone.[6]
Data Presentation
Table 1: Recommended Solvent Mixtures for Cleaning Contaminated LC Systems
This table outlines various solvent mixtures recommended for flushing and cleaning LC systems to remove different types of contaminants.
| Problem / Contaminant Type | Recommended Cleaning Solution | Notes |
| General Contamination (Reversed-Phase) | 100% Acetonitrile or 100% Methanol | Flush the system until the background signal is acceptable.[1] |
| Highly Retained Hydrophobic Compounds | 75% Acetonitrile / 25% Isopropanol (B130326) | Good for removing strongly bound nonpolar compounds. |
| Basic Compounds | 50% Acetonitrile / 50% Water with 0.1% Formic or Acetic Acid | The acidic modifier helps to elute basic compounds that may exhibit strong secondary interactions with the stationary phase. |
| Acidic Compounds | 50% Acetonitrile / 50% Water with 0.1% Ammonium Hydroxide | The basic modifier helps elute acidic compounds. Ensure your column is stable at higher pH.[1] |
| Precipitated Salts / Buffers | 10% Methanol / 90% Ultrapure Water | Flush the system thoroughly to dissolve and remove any salt deposits. |
| Stubborn or Unknown Contaminants | Hexane/Isopropanol (various ratios), followed by a return to reversed-phase solvents. | This is an aggressive wash. Ensure system compatibility (seals, tubing) before use. Always flush thoroughly with an intermediate solvent like isopropanol before returning to aqueous mobile phases. |
Data adapted from general LC/MS cleaning guidelines.[1]
Experimental Protocols
Protocol: Standard Operating Procedure for Cleaning a Contaminated LC System
This protocol details a comprehensive cleaning procedure for an LC system suspected of being contaminated with this compound or other persistent compounds.
Materials:
-
LC/MS Grade Solvents: Acetonitrile, Methanol, Isopropanol, Ultrapure Water
-
LC/MS Grade Additives: Formic Acid or Ammonium Hydroxide (if needed)
-
A union to replace the column during flushing
Procedure:
-
System Preparation:
-
Remove the analytical column from the system and replace it with a union. This protects the column from harsh cleaning solvents and allows for maximum flow rates.
-
Place all solvent lines (A, B, C, D) into a beaker containing fresh, ultrapure water.
-
-
Water Flush (Removing Buffers):
-
Purge all solvent lines with ultrapure water for 5-10 minutes.
-
Set the pump to deliver 100% water at a flow rate of 1-3 mL/min for at least 30 minutes to flush the pump, degasser, and autosampler.
-
-
Organic Solvent Flush (Removing Nonpolar Contaminants):
-
Move all solvent lines to a beaker containing 100% LC/MS grade acetonitrile or methanol.
-
Purge all lines with the organic solvent.
-
Flush the entire system with 100% organic solvent for at least 60 minutes. For stubborn contamination, this step can be extended or run overnight at a lower flow rate.
-
-
Intermediate Polarity Flush:
-
Flush the system with a 50:50 mixture of acetonitrile and ultrapure water for 30 minutes. This helps remove compounds of intermediate polarity and prepares the system for the return to the initial mobile phase.
-
-
Injector and Sample Loop Cleaning:
-
During the organic solvent flush, program the autosampler to perform multiple (10-20) large volume injections (e.g., 100 µL) from a vial containing the flush solvent (e.g., 100% acetonitrile). This ensures the needle, seat, and sample loop are thoroughly cleaned.
-
-
System Re-equilibration:
-
Gradually reintroduce your initial mobile phase conditions.
-
Once the system is flushed, reinstall the analytical column (or a new one if the old one is irreversibly contaminated).
-
Equilibrate the column with your mobile phase until a stable baseline is achieved (typically 30-60 minutes).
-
-
Verification:
-
Inject a series of solvent blanks to confirm that the contamination has been removed and the baseline is clean.
-
Mandatory Visualization
Caption: A logical workflow for troubleshooting instrument contamination.
Caption: Key preventative strategies to minimize contamination risk.
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dichlorprop in Produce
For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of pesticide residues in food products is paramount. This guide provides a comprehensive comparison of validated analytical methods for the determination of Dichlorprop, a common herbicide, in various produce matrices. We will delve into the performance of established techniques, present supporting experimental data, and provide detailed protocols to assist in method selection and implementation.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound analysis is critical and depends on factors such as the required sensitivity, the complexity of the produce matrix, and the available instrumentation. The following table summarizes the key performance parameters of two prevalent methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), both commonly preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol. A photochemically induced fluorescence method is also included as a sensitive alternative.
| Parameter | QuEChERS-LC-MS/MS | QuEChERS-GC-MS | Photochemically Induced Fluorescence |
| Linearity (Correlation Coefficient, r²) | >0.99[1] | Typically >0.99 | >0.99 |
| Recovery (%) | 72.9 - 108.7[2][3][4] | 83.1 - 123.5 (for general pesticides)[5] | Not explicitly stated for produce |
| Limit of Detection (LOD) | 0.1 ppb (µg/kg)[1] | 0.01 mg/kg (for general pesticides)[5] | 0.8 ng/mL[6] |
| Limit of Quantification (LOQ) | 2.5 - 12 µg/kg[2][3][4] | Typically 0.01 - 0.05 mg/kg | 40 ng/mL[6] |
| Produce Matrices Tested | Onion, Wheat, Cucumber, Grapefruit, Tomato, Plum[1][2][6][7] | General fruits and vegetables[5] | Tomato, Plum |
Experimental Workflows
The general workflow for analyzing this compound in produce involves sample preparation to extract the analyte from the complex matrix, followed by instrumental analysis for detection and quantification.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
QuEChERS Sample Preparation (Adapted from EN 15662)
This protocol describes a common QuEChERS procedure for the extraction of this compound from produce.
a. Sample Homogenization:
-
Weigh a representative portion (e.g., 10-15 g) of the produce sample.
-
Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For dry commodities, a wetting step with a defined amount of water may be necessary before homogenization.[8]
b. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Add internal standards if required.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[8]
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 g for 5 minutes.[8]
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a dSPE tube. For acidic pesticides like this compound, a dSPE tube containing primary secondary amine (PSA) should be avoided to prevent losses of the free acid.[9] A suitable dSPE composition would contain MgSO₄ and C18.
-
Shake the dSPE tube for 30 seconds.
-
Centrifuge for 5 minutes at ≥3000 g.[8]
-
The resulting supernatant is the final extract for analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound using LC-MS/MS.
a. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both typically containing a small percentage of an acidifier like formic acid to improve peak shape for acidic analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
b. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is highly effective for phenoxyacetic acids like this compound.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for this compound should be optimized. For example, a transition of m/z 233 to 161 has been reported.[1]
GC-MS Analysis
This protocol outlines a general procedure for this compound analysis by GC-MS. Note that derivatization is often required for acidic pesticides to improve their volatility and chromatographic behavior.
a. Derivatization (Methylation):
-
Evaporate a portion of the QuEChERS extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add a methylating agent (e.g., BF₃/methanol).
-
Heat the mixture to facilitate the reaction.
-
After cooling, partition the methylated this compound into an organic solvent like hexane.
b. GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).[10]
-
Carrier Gas: Helium at a constant flow or pressure.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the analyte from matrix components.
-
Mass Spectrometer: A single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM for enhanced selectivity.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical progression from the bulk sample to a final quantitative result.
References
- 1. agilent.com [agilent.com]
- 2. Dissipation and Residues of this compound-P and Bentazone in Wheat-Field Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ikm.org.my [ikm.org.my]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gcms.cz [gcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. epa.gov [epa.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Dichlorprop Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of herbicides, the accurate quantification of active ingredients like Dichlorprop is of paramount importance. This compound, a chlorophenoxy herbicide, is widely used for the control of broadleaf weeds.[1][2] The two most prevalent analytical techniques for the determination of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide presents a detailed comparison of these two methods for the analysis of this compound, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical requirements.
The choice between HPLC and GC is often dictated by the physicochemical properties of the analyte, the sample matrix, and the desired analytical performance characteristics such as sensitivity, selectivity, and throughput. While HPLC is a versatile technique suitable for a broad range of compounds without the need for derivatization, GC can offer superior resolution and sensitivity for volatile and thermally stable analytes.[3]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
A common approach for the analysis of this compound is reversed-phase HPLC with Diode-Array Detection (DAD).[4][5] This method allows for the direct determination of this compound in aqueous samples.
Sample Preparation:
Aqueous samples can be prepared by centrifugation and filtration prior to direct injection.[4][5] For soil samples, an extraction with a suitable solvent system is necessary.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with Diode-Array Detector |
| Column | Coresep 100 core-shell mixed-mode column[7] or similar reversed-phase column |
| Mobile Phase | Acetonitrile/o-phosphoric acid aqueous solution (0.05 M, pH 2.5)[4][5] |
| Flow Rate | 1.0 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 40°C[5] |
| Detection | DAD at 229 nm and 234 nm[4][5] |
Gas Chromatography (GC) Method
For GC analysis, this compound, being a carboxylic acid, typically requires derivatization to increase its volatility and thermal stability.[6] Methylation is a common derivatization technique.[6] The analysis is often performed using a mass spectrometer (MS) or an electron capture detector (ECD) for detection.
Sample Preparation and Derivatization:
-
Extraction: The sample is extracted with a suitable solvent.[6]
-
Derivatization: The this compound in the extract is methylated, for example, using BF3/methanol.[6]
-
Cleanup: The derivatized extract is then cleaned up using solid-phase extraction (SPE) if necessary.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) or Electron Capture Detector (GC-ECD) |
| Column | DB-VRX (30 m x 0.25 mm ID, 1.4 µm ft)[8] or similar capillary column |
| Carrier Gas | Helium or Nitrogen[9] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min |
| Detector Temperature | 280°C (MS transfer line) or 300°C (ECD)[9] |
| Injection Mode | Splitless |
Data Presentation: A Comparative Summary
The performance of analytical methods is evaluated based on several key validation parameters. The following table summarizes typical performance characteristics for the analysis of this compound using HPLC and GC.
| Validation Parameter | HPLC-DAD | GC-MS/ECD |
| Linearity (r²) | > 0.99 | > 0.99[8] |
| Limit of Detection (LOD) | 0.70 ng/L[4][5] | Lower ng/L to pg/L range |
| Limit of Quantification (LOQ) | 2.32 ng/L[5] | ng/L range[8] |
| Accuracy (Recovery) | Typically 90-110% | 80-110%[10] |
| Precision (RSD) | < 2%[4][5] | < 15% |
| Sample Preparation | Minimal for aqueous samples | Multi-step (extraction, derivatization)[6] |
| Analysis Time per Sample | Shorter | Longer due to sample preparation |
Mandatory Visualization
The following diagram illustrates the general workflow for the cross-validation of HPLC and GC methods for the analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (Ref: RD 406) [sitem.herts.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. epa.gov [epa.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. publ.iss.it [publ.iss.it]
- 9. Method validation and measurement uncertainty estimation of pesticide residues in Okra by GC/HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Dichloropropenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Guide to Inter-Laboratory Performance of Dichlorprop Soil Analysis
This guide provides an objective comparison of analytical methods for the determination of Dichlorprop in soil, supported by experimental data from a multi-laboratory validation study. It is intended for researchers, scientists, and professionals in drug development and environmental analysis.
Data Presentation
The following table summarizes the quantitative data from an independent laboratory validation of the BASF Task Force method for this compound-P analysis in various soil types. The study assessed the recovery of this compound-P and its related compounds, 2,4-Dichlorophenol (2,4-DCP) and this compound-P 2-ethylhexyl ester (2,4-DP-p 2-EHE), at different fortification levels.
| Soil Type | Fortification Level (ng/g) | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Number of Samples |
| Loam (NY) | 10 | 2,4-DP-p | 93 | 7.9 | 3 |
| Loam (NY) | 100 | 2,4-DP-p | 90 | 5.0 | 3 |
| Sand (WA) | 10 | 2,4-DP-p | 89 | 6.1 | 3 |
| Sand (WA) | 100 | 2,4-DP-p | 92 | 3.1 | 3 |
| Loamy Sand (GA) | 10 | 2,4-DP-p | 94 | 4.9 | 3 |
| Loamy Sand (GA) | 100 | 2,4-DP-p | 91 | 3.2 | 3 |
| Sandy Loam (CA) | 10 | 2,4-DP-p | 91 | 7.1 | 3 |
| Sandy Loam (CA) | 100 | 2,4-DP-p | 93 | 3.8 | 3 |
| Loam (NY) | 10 | 2,4-DCP | 95 | 5.2 | 3 |
| Loam (NY) | 100 | 2,4-DCP | 92 | 4.1 | 3 |
| Sand (WA) | 10 | 2,4-DCP | 91 | 6.3 | 3 |
| Sand (WA) | 100 | 2,4-DCP | 94 | 2.9 | 3 |
| Loamy Sand (GA) | 10 | 2,4-DCP | 96 | 4.5 | 3 |
| Loamy Sand (GA) | 100 | 2,4-DCP | 93 | 3.5 | 3 |
| Sandy Loam (CA) | 10 | 2,4-DCP | 93 | 6.8 | 3 |
| Sandy Loam (CA) | 100 | 2,4-DCP | 95 | 3.9 | 3 |
| Loam (NY) | 10 | 2,4-DP-p 2-EHE | 97 | 4.8 | 3 |
| Loam (NY) | 100 | 2,4-DP-p 2-EHE | 94 | 3.7 | 3 |
| Sand (WA) | 10 | 2,4-DP-p 2-EHE | 93 | 5.9 | 3 |
| Sand (WA) | 100 | 2,4-DP-p 2-EHE | 96 | 2.7 | 3 |
| Loamy Sand (GA) | 10 | 2,4-DP-p 2-EHE | 98 | 4.2 | 3 |
| Loamy Sand (GA) | 100 | 2,4-DP-p 2-EHE | 95 | 3.3 | 3 |
| Sandy Loam (CA) | 10 | 2,4-DP-p 2-EHE | 95 | 6.5 | 3 |
| Sandy Loam (CA) | 100 | 2,4-DP-p 2-EHE | 97 | 3.6 | 3 |
An alternative method using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) for the analysis of this compound in aqueous soil solutions has also been reported.[1][2] The performance characteristics of this method are presented below for comparison.
| Analyte | Limit of Detection (ng/µL) | Precision (%) | Concentration Range (ng/µL) |
| This compound (DCPP) | 0.70 | 0.80 | 0.0 - 103.1 |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Based on EPA Validation
This method details the procedure for the extraction and analysis of this compound-P and its related compounds from soil, as validated in an independent laboratory study.[3][4]
1. Sample Preparation and Extraction:
-
Weigh 10.0 g of soil into a 50 mL polypropylene (B1209903) centrifuge tube.[4]
-
Fortify control samples with an appropriate amount of this compound-P, 2,4-DCP, and 2,4-DP-p 2-EHE standard solutions in acetonitrile.[3]
-
Add 20 mL of 5% acetic acid in methanol (B129727) to each sample.[4]
-
Vortex the tube at high speed for approximately 30 seconds.[4]
-
Sonicate the sample in an ultrasonic water bath for 20 minutes.[4]
-
Add 10 mL of 5% acetic acid in a 1:1 (v/v) methanol/water solution and sonicate for another 20 minutes.[3]
-
Add 10 mL of 10% acetone (B3395972) in a basic buffer solution and sonicate for a final 20 minutes.[3]
-
Centrifuge the sample and collect the supernatant.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Pass the supernatant through a C18 SPE column.[4]
-
Elute the this compound-P metabolites and the 2-ethylhexyl ester with an acetone/hexane (B92381) mixture (Fraction A).[4]
-
Elute the this compound-P acid with a methanol/acetone mixture (Fraction B).[4]
3. Derivatization:
-
Methylate the this compound-P acid fraction (Fraction B) using BF3/methanol.[3][4] Immerse the sample in a 70°C water bath for 30 minutes.[4]
-
After cooling, add distilled water and hexane, shake, and allow the layers to separate.[4]
-
Combine the hexane layer with Fraction A.[4]
4. Instrumental Analysis:
-
Analyze the combined and concentrated fractions by Gas Chromatography/Mass Spectrometry (GC/MS).[3]
-
GC Conditions:
Method 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is suitable for the direct determination of this compound in aqueous soil solutions.[1][2]
1. Sample Preparation:
-
For adsorption/desorption studies, shake 5 g of soil with 20 mL of an aqueous herbicide solution.[1]
-
Centrifuge the solution at 17212 g for 20 minutes.[1]
-
Filter the supernatant before injection.[1]
2. Instrumental Analysis:
-
Analyze the samples using an HPLC system with a Diode Array Detector.[1]
-
Chromatographic Conditions:
Visualizations
Workflow for this compound Soil Analysis (GC-MS Method)
References
Dichlorprop's Binding Affinity: A Comparative Analysis Across Auxin Receptors
A detailed guide for researchers on the differential binding of the synthetic auxin herbicide Dichlorprop to various auxin receptors, supported by experimental data and methodologies.
The synthetic auxin this compound is a widely utilized herbicide that mimics the effects of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of targeted plant species. Its efficacy is rooted in its ability to bind to and activate the TIR1/AFB family of auxin co-receptors. However, the binding affinity of this compound is not uniform across all members of this receptor family, leading to differential biological responses. This guide provides a comparative analysis of this compound binding to various auxin receptors, presenting available experimental data and detailed methodologies for researchers in plant science and drug development.
Quantitative Binding Comparison
| Compound | Receptor | Relative Binding (% of IAA) |
| This compound | TIR1 | Significantly higher than 2,4-D and MCPA |
| AFB2 | Lower than Mecoprop | |
| AFB5 | Lower than IAA | |
| IAA | TIR1 | 100% |
| AFB2 | 100% | |
| AFB5 | 100% |
Note: Specific percentage values for this compound were not explicitly provided in the source material, but the qualitative comparison indicates a notable preference for TIR1 over other tested phenoxy-carboxylate auxins.[1]
For context, the following table presents the dissociation constants (Kd) for the natural auxin IAA and another common synthetic auxin, 2,4-D, against the same receptors.[1] Lower Kd values indicate higher binding affinity.
| Compound | TIR1 (Kd in µM) | AFB2 (Kd in µM) | AFB5 (Kd in µM) |
| IAA | 7.9 | 12.6 | 33 |
| 2,4-D | 229 | 392 | 152 |
This data underscores the variability in binding affinities among different auxinic compounds and receptor subtypes. The relatively high Kd values for 2,4-D suggest a weaker binding affinity compared to IAA across these receptors.
Auxin Signaling Pathway
The binding of an auxin, such as this compound, to a TIR1/AFB receptor is the critical first step in a well-defined signaling cascade. This pathway ultimately leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes that control plant growth and development.
Experimental Protocols
The quantitative comparison of this compound binding to auxin receptors is primarily achieved through Surface Plasmon Resonance (SPR). This technique allows for the real-time, label-free detection of biomolecular interactions.
Surface Plasmon Resonance (SPR) Assay for this compound-Auxin Receptor Binding
This protocol provides a generalized workflow for assessing the binding of this compound to purified TIR1/AFB auxin receptors.
1. Materials and Reagents:
-
Purified, recombinant TIR1/AFB-ASK1 protein complexes.
-
Biotinylated AtAux/IAA7 degron peptide.
-
This compound and other auxin analogues (e.g., IAA for control).
-
SPR instrument (e.g., Biacore).
-
Streptavidin-coated SPR sensor chips.
-
Running buffer (e.g., HBS-EP).
-
Regeneration solution.
2. Experimental Workflow Diagram:
3. Detailed Methodology:
-
Protein Purification: Express and purify recombinant TIR1/AFB-ASK1 complexes from a suitable expression system (e.g., insect cells).[1]
-
Sensor Chip Preparation: Immobilize the biotinylated AtAux/IAA7 degron peptide onto a streptavidin-coated SPR sensor chip.[1]
-
Binding Assay:
-
Equilibrate the sensor chip with running buffer.
-
Prepare a series of this compound concentrations in the running buffer. Also, prepare a control series with IAA.
-
In separate experiments for each receptor, inject a mixture of the purified TIR1/AFB-ASK1 complex and a specific concentration of this compound (or IAA) over the sensor chip surface. The binding of the receptor to the immobilized peptide is dependent on the presence of the auxin.[1]
-
Monitor the association of the complex in real-time, which is measured as a change in response units (RU).
-
Following the association phase, inject running buffer without the auxin or receptor to monitor the dissociation of the complex.
-
After each cycle, regenerate the sensor chip surface using a suitable regeneration solution to remove the bound receptor-auxin complex.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate software.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Compare the Kd values or relative binding responses of this compound across the different TIR1/AFB receptors.
-
Conclusion
The available data indicates that this compound exhibits differential binding to members of the TIR1/AFB auxin receptor family, with a noted preference for TIR1 in comparison to other phenoxy-carboxylate herbicides. This selectivity likely contributes to its specific herbicidal activity and spectrum. The use of Surface Plasmon Resonance provides a robust method for quantifying these binding affinities. Further research to determine the absolute dissociation constants of this compound for a broader range of AFB receptors, including AFB1, AFB3, and AFB4, will provide a more complete understanding of its mode of action and inform the development of next-generation herbicides with improved efficacy and selectivity.
References
Dichlorprop vs. Mecoprop: A Comparative Analysis of Enantioselective Degradation in Sludge
A deep dive into the environmental fate of two common phenoxyalkanoic acid herbicides, this guide offers a comparative study of the enantioselective degradation of Dichlorprop (2,4-DP) and Mecoprop (MCPP) in sludge. This analysis is supported by experimental data from peer-reviewed studies to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative environmental persistence.
This compound and Mecoprop are chiral herbicides widely used for the control of broad-leaved weeds. Their environmental impact is significantly influenced by microbial degradation, a process that can exhibit stereoselectivity, leading to the preferential degradation of one enantiomer over the other. Understanding the nuances of this enantioselective degradation in environments such as activated sludge is crucial for accurate environmental risk assessment and the development of effective bioremediation strategies.
Comparative Degradation Kinetics in Aerobic Sludge
Studies have consistently shown that both this compound and Mecoprop undergo enantioselective degradation in aerobic activated sludge, with a clear preference for the (S)-enantiomer.[1][2] This preferential degradation can lead to an enrichment of the less biodegradable (R)-enantiomer in the environment.
Quantitative data from laboratory batch experiments using activated sludge from a municipal wastewater treatment plant reveals the extent of this enantioselectivity. Within a seven-day incubation period, both enantiomers of Mecoprop and this compound were degraded, but at different rates. The (S)-enantiomers of both herbicides were degraded more rapidly than their (R)-counterparts.[1][2]
| Herbicide | Enantiomer | Degradation in 7 Days (Aerobic Sludge) |
| This compound | (R)-Dichlorprop | Degraded |
| (S)-Dichlorprop | Preferentially degraded | |
| Mecoprop | (R)-Mecoprop | Degraded |
| (S)-Mecoprop | Preferentially degraded |
Table 1: Summary of Enantioselective Degradation of this compound and Mecoprop in Aerobic Sludge.
Under anaerobic conditions, in stark contrast to their aerobic degradation, both this compound and Mecoprop have been shown to be persistent over an extended period of 49 days.[2]
Experimental Protocols
The following provides a generalized experimental protocol for assessing the enantioselective degradation of this compound and Mecoprop in sludge, based on methodologies described in the cited literature.
1. Sludge Collection and Preparation: Activated sludge is collected from the aeration tank of a municipal wastewater treatment plant. The sludge is typically diluted with a mineral medium to a specific concentration of suspended solids.
2. Incubation Setup: Laboratory batch incubations are performed in flasks. A racemic mixture of either this compound or Mecoprop is added to the diluted sludge suspension to achieve a defined initial concentration. Control flasks containing autoclaved sludge are also prepared to account for any abiotic degradation. The flasks are incubated at a controlled temperature (e.g., 25°C) on a shaker to ensure aerobic conditions.
3. Sampling and Analysis: Samples are withdrawn from the incubation flasks at regular time intervals (e.g., 0, 1, 2, 4, 7 days). The samples are centrifuged to separate the supernatant from the sludge solids. The supernatant is then extracted using a suitable method, such as solid-phase extraction (SPE).
4. Enantiomer-Specific Analysis: The concentrations of the individual (R)- and (S)-enantiomers in the extracts are determined using a chiral analytical technique. A common method involves derivatization of the analytes followed by gas chromatography-mass spectrometry (GC-MS) using a chiral column. High-performance liquid chromatography (HPLC) with a chiral stationary phase is another widely used technique.[2]
5. Data Interpretation: The degradation of each enantiomer is plotted over time. The enantiomeric fraction (EF) can be calculated to quantify the degree of enantioselectivity. An EF value of 0.5 indicates no enantioselectivity, while values deviating from 0.5 signify preferential degradation of one enantiomer.
Logical Workflow for Degradation Assessment
The following diagram illustrates the key steps involved in a typical laboratory study on the enantioselective degradation of herbicides in sludge.
Caption: Experimental workflow for assessing enantioselective herbicide degradation in sludge.
References
QuEChERS Method for Dichlorprop Analysis: A Comparative Validation Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for accurate and efficient quantification of pesticide residues. This guide provides a comprehensive comparison of validated QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for the determination of Dichlorprop in complex matrices, supported by experimental data and detailed protocols.
The QuEChERS methodology has become a cornerstone in pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage.[1] This approach involves a two-step process: an extraction/partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup to remove matrix interferences.[2] Several variations of the QuEChERS method exist, including the original unbuffered method, the AOAC (Association of Official Agricultural Chemists) Official Method 2007.01 (acetate buffering), and the European EN 15662 standard (citrate buffering).[3] The choice of method and cleanup sorbents is critical and often matrix-dependent.
Comparative Performance of QuEChERS Methods for this compound and Phenoxy Acid Herbicides
The following tables summarize the performance of various QuEChERS-based methods for the analysis of this compound and other phenoxy acid herbicides in different complex matrices. These tables are compiled from multiple validation studies to provide a comparative overview of key performance indicators such as recovery, precision (RSD%), limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Performance in Food Matrices
| Matrix | QuEChERS Method | Analyte(s) | Spiking Level | Recovery (%) | RSD (%) | LOQ | Reference |
| Rice | Modified QuEChERS (Formic Acid in ACN, Citrate (B86180) Buffer, d-SPE with C18 & Alumina (B75360) Neutral) | 13 Phenoxy Acids (including this compound) | 5.0 µg/kg | 45 - 104 | < 13.3 | < 0.5 µg/kg (LOD) | [4] |
| Carrots & Apples | Modified QuEChERS (no cleanup) | Phenoxy Acids (2,4-D, MCPA, MCPP, Fluazifop, Haloxyfop) | 0.05 & 0.5 mg/kg | 70 - 92 | 3 - 15 | 0.06 - 10.2 ng/g (Carrots), 0.05 - 21.0 ng/g (Apples) | [5] |
| Wheat (Plants, Straw, Grains) | Modified QuEChERS | This compound-P, Bentazone and metabolites | Not Specified | 72.9 - 108.7 | Not Specified | 2.5 - 12 µg/kg | [6] |
| Various Vegetative Foods | QuEChERS with d-SPE (PSA, NH₂) | Triclopyricarb | Not Specified | 71.6 - 112.1 | 2.6 - 12.1 | 0.5 µg/kg | [1] |
| Edible Insects | Modified QuEChERS | 47 Pesticides | 10, 100, 500 µg/kg | 64.54 - 122.12 | 1.86 - 6.02 | 10 - 15 µg/kg | [7] |
Table 2: Performance in Environmental Matrices
| Matrix | QuEChERS Method | Analyte(s) | Spiking Level | Recovery (%) | RSD (%) | LOQ | Reference |
| Soil & Maize Cob | QuEChERS | Atrazine, glyphosate, 2,4-D, mesotrione | Not Specified | 89 - 101 (Soil), 94 - 115 (Maize) | < 5 | 0.13 - 0.8 µg/L | [8] |
| Soil | QuEChERS | Various Pesticides | 20 & 100 ng/g | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are representative experimental protocols for QuEChERS-based analysis of this compound and related compounds.
Modified QuEChERS for Phenoxy Acids in Rice[5]
-
Sample Homogenization: Grind a representative sample to a fine powder.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of 5% (v/v) formic acid in acetonitrile.
-
Add citrate buffering salts.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥ 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing C18 and alumina neutral sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at high speed.
-
Transfer the supernatant for analysis by LC-MS/MS.
-
QuEChERS for Pesticides in Soil[10]
-
Sample Preparation:
-
For soil with ≥70% water content, weigh 10 g into a 50 mL centrifuge tube.
-
For air-dried soil, weigh 3 g, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Shake or vortex for 5 minutes.
-
Add extraction salts (e.g., MgSO₄, NaCl, Na₂HCitr.1.5H₂O, and Na₃Citr.2H₂O).
-
Shake vigorously and centrifuge.
-
-
Dispersive SPE Cleanup:
-
Transfer 1 mL of the supernatant to a d-SPE tube containing MgSO₄, PSA, and C18.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
Transfer the purified extract for analysis.
-
Methodological Considerations
The selection of the appropriate QuEChERS protocol and cleanup sorbents is critical for achieving optimal results. For acidic analytes like this compound, acidification of the extraction solvent (e.g., with formic acid) can improve recoveries.[4] The choice of d-SPE sorbents depends on the matrix composition. Primary Secondary Amine (PSA) is effective for removing sugars and organic acids, C18 is used for removing non-polar interferences like lipids, and Graphitized Carbon Black (GCB) is employed for removing pigments like chlorophyll.[10]
Visualizing the QuEChERS Workflow
The following diagram illustrates the general experimental workflow of a typical QuEChERS method.
Caption: A generalized workflow of the QuEChERS method.
Conclusion
The QuEChERS method offers a versatile and efficient approach for the determination of this compound in a variety of complex matrices. The data presented in this guide demonstrates that with appropriate modifications, particularly in the extraction solvent and cleanup steps, the QuEChERS method can achieve excellent recovery and precision, meeting the stringent requirements for pesticide residue analysis. Researchers should carefully consider the specific characteristics of their matrix and analyte of interest to select and validate the most suitable QuEChERS protocol for their needs.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparison of QuEChERS sample preparation methods for the analysis of pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
- 9. unitedchem.com [unitedchem.com]
- 10. scilett-fsg.uitm.edu.my [scilett-fsg.uitm.edu.my]
Performance Showdown: A Guide to Selecting the Optimal SPE Cartridge for Dichlorprop Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of Dichlorprop, a common herbicide, is crucial. The key to reliable analysis lies in effective sample preparation, with Solid-Phase Extraction (SPE) being a cornerstone technique. This guide provides a comparative assessment of different SPE cartridges, supported by experimental data, to aid in the selection of the most suitable product for your analytical needs.
This comparison focuses on the performance of various SPE cartridges in extracting this compound from different sample matrices. The data presented is compiled from multiple studies to offer a comprehensive overview of recovery efficiencies.
Comparative Performance of SPE Cartridges for this compound
The selection of an appropriate SPE sorbent is critical for achieving high recovery and reproducibility in this compound analysis. Below is a summary of reported performance data for different types of SPE cartridges.
| SPE Cartridge Type | Sorbent Chemistry | Analyte | Matrix | Average Recovery (%) | Reference |
| Polymeric | Divinylbenzene (B73037) (DVB) | This compound | Water | 93.2 | [1] |
| Polymeric | Divinylbenzene-N-vinylpyrrolidone | 2,4-D | Groundwater | >70 | [2][3] |
| Polymeric | Surface-modified Styrene-divinylbenzene | 2,4-D | Groundwater | >70 | [2][3] |
| Silica-based | C18 | 2,4-D* | Groundwater | <70 | [2][3] |
| Polymeric & Phenyl-silica | Not specified | Phenoxyalkanoic acids | Water | >95 | [4][5] |
*2,4-D is a phenoxyacetic acid herbicide structurally similar to this compound, and its recovery data is a strong indicator of performance for this class of compounds.
The data indicates that polymeric sorbents, such as those based on divinylbenzene and its modifications (e.g., Oasis HLB, Strata-X), generally provide superior recovery for this compound and related phenoxy acid herbicides compared to traditional silica-based C18 cartridges.[2][3] Studies have shown that polymeric and phenyl-silica sorbents can achieve higher and more reproducible recoveries, often exceeding 95%.[4][5]
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these findings in your own laboratory. Below are representative experimental protocols for the extraction of this compound using polymeric SPE cartridges.
Protocol 1: Extraction of this compound from Water using a Divinylbenzene (DVB) Cartridge
This protocol is adapted from a method for the determination of phenoxyacid herbicides in water.[1]
-
Sample Pretreatment: Adjust the pH of the water sample to <2 with 1:1 sulfuric acid.
-
Cartridge Conditioning:
-
Wash the SPE cartridge (e.g., Enviro Clean® HL DVB, 500 mg/6 mL) with 10 mL of methylene (B1212753) chloride. Allow the solvent to soak the sorbent for 2 minutes before aspirating to waste. Dry the cartridge under full vacuum for 1 minute.
-
Condition the cartridge with 10 mL of methanol, leaving a thin layer of solvent above the sorbent bed.
-
Equilibrate the cartridge with 15 mL of deionized water, again leaving a thin layer of water above the sorbent.
-
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 20-25 mL/min. After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes.
-
Analyte Elution:
-
Rinse the original sample bottle with 5 mL of acetonitrile (B52724) and apply the rinse to the SPE cartridge. Allow the solvent to soak the sorbent for 1-2 minutes before slowly drawing it through to the collection tube.
-
Repeat the elution step with two additional 5 mL aliquots of acetonitrile.
-
Protocol 2: General Protocol for Acidic Herbicides using Polymeric Cartridges (e.g., Oasis HLB, Strata-X)
This is a general automated SPE method suitable for acidic herbicides like this compound in drinking water.[6]
-
Cartridge Selection: Use a 3 mL SPE cartridge packed with 200 mg of Waters Oasis HLB or a 60 mg Strata-X sorbent.[6]
-
Sample Preparation: Take a 500 mL water sample.
-
SPE Method Steps:
-
Conditioning: Condition the column with 5.0 mL of methanol, followed by 5.0 mL of water at pH 2.
-
Loading: Load the 500.0 mL sample onto the column.
-
Rinsing: Rinse the column with 5.0 mL of ethyl acetate (B1210297).
-
Drying: Dry the column with gas for 15 minutes.
-
Elution: Elute the analytes with 3.0 mL of ethyl acetate into a sample collection tube.
-
Experimental Workflow Visualization
To better illustrate the general process of solid-phase extraction for this compound analysis, the following diagram outlines the key steps from sample collection to final analysis.
Caption: General workflow for this compound analysis using SPE.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Different Sorbents for Solid-Phase Extraction of Phenoxyalkanoic Acid Herbicides | Semantic Scholar [semanticscholar.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Dichlorprop Degradation: A Comparative Analysis of Aerobic and Anaerobic Conditions
The environmental fate of the herbicide Dichlorprop is significantly influenced by the presence or absence of oxygen, with studies demonstrating effective degradation under aerobic conditions and notable persistence in anaerobic environments. This guide provides a comparative analysis of this compound degradation, supported by experimental data, to elucidate the differing behaviors of this herbicide under these two distinct redox conditions.
Microbial activity is the primary driver of this compound degradation in the environment. Under aerobic conditions, microorganisms have evolved specific enzymatic pathways to break down this chemical. In contrast, the absence of oxygen in anaerobic environments poses a significant barrier to the microbial metabolism of this compound.
Comparative Degradation Data
The following table summarizes the quantitative data on this compound degradation under aerobic and anaerobic conditions based on laboratory studies.
| Condition | Matrix | Initial Concentration | Degradation Time | Degradation Rate/Extent | Key Findings | Reference |
| Aerobic | Activated Sewage Sludge | Not specified | 7 days | Complete metabolism of both enantiomers | Enantioselective degradation, with the (S)-enantiomer being preferentially degraded.[1][2] | [1][2] |
| Aerobic | Aquifer Sediment | 1 µg/L | 200 days | 3-9% increase in degradation with high oxygen (4-11 mg/L) | Oxygen is required for biodegradation.[3][4] | [3][4] |
| Aerobic | Enrichment Culture | 30 mg/L | 6 days | Complete degradation | A microbial consortium was responsible for the degradation.[5] | [5] |
| Anaerobic | Sewage Sludge | Not specified | 49 days | Persistent | This compound persisted throughout the incubation period.[1][2] | [1][2] |
| Anaerobic | Aquifer Sediment | Not specified | Not specified | No degradation observed | The absence of oxygen prevented biodegradation.[3][4] | [3][4] |
Aerobic vs. Anaerobic Degradation Pathways
The metabolic pathways for this compound degradation differ significantly between aerobic and anaerobic conditions.
Aerobic Degradation Pathway
Under aerobic conditions, the degradation of this compound is initiated by the enzymatic cleavage of the ether bond. This process is enantioselective, with different enzymes targeting the (R)- and (S)-enantiomers. The key steps are:
-
Initial Transformation : The (R)- and (S)-enantiomers of this compound are transformed into 2,4-dichlorophenol (B122985) and pyruvate.[5] This reaction is catalyzed by specific dioxygenases, namely RdpA for the (R)-enantiomer and SdpA for the (S)-enantiomer.[5]
-
Further Catabolism : The resulting 2,4-dichlorophenol is then further catabolized through a classic pathway involving hydroxylation and subsequent ring cleavage.[5]
Caption: Aerobic degradation pathway of this compound.
Anaerobic Conditions
In contrast to the well-defined aerobic pathway, this compound has been shown to be persistent under anaerobic conditions.[1][2] While the structurally similar herbicide 2,4-D can be degraded anaerobically, with 2,4-dichlorophenol as a major metabolite, this compound remains recalcitrant over extended periods.[1][2] This suggests that the initial enzymatic attack observed under aerobic conditions does not occur in the absence of oxygen.
Experimental Protocols
The following sections detail the methodologies used in studies investigating this compound degradation.
Aerobic Degradation in Sewage Sludge
This protocol is based on studies investigating the fate of herbicides in activated sewage sludge.[1][2]
-
Sample Collection : Activated sludge is collected from the aeration tank of a municipal wastewater treatment plant.
-
Incubation Setup : Batch incubations are performed in the laboratory. The sludge is typically diluted with a mineral medium.
-
Test Substance : A racemic mixture of this compound is added to the sludge suspension.
-
Incubation Conditions : The incubations are maintained under aerobic conditions, for example, by shaking to ensure sufficient oxygen supply, at a controlled temperature (e.g., 25°C).
-
Sampling and Analysis : Samples are taken at regular intervals. The concentrations of the this compound enantiomers and potential metabolites are determined using enantiomer-specific analytical methods such as chiral high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
-
Dissolved Organic Carbon (DOC) Analysis : The overall metabolism is assessed by measuring the elimination of DOC.
Anaerobic Degradation in Sewage Sludge
This protocol outlines the methodology for studying this compound degradation under anaerobic conditions.[1][2]
-
Sample Collection : Anaerobic sewage sludge is obtained from a digester at a municipal wastewater treatment plant.
-
Incubation Setup : Batch incubations are set up in anaerobic flasks or vials.
-
Test Substance : this compound is added to the anaerobic sludge.
-
Incubation Conditions : The incubations are maintained in the dark at a controlled temperature (e.g., 35°C) without shaking to ensure anaerobic conditions.
-
Sampling and Analysis : At various time points, samples are withdrawn and analyzed for the concentration of this compound enantiomers using appropriate chiral analytical techniques.
Caption: Workflow for aerobic and anaerobic degradation studies.
Conclusion
The degradation of this compound is fundamentally dependent on the presence of oxygen. Aerobic environments facilitate the microbial breakdown of this herbicide through specific enzymatic pathways, leading to its complete metabolism. In contrast, this compound exhibits significant persistence under anaerobic conditions, highlighting the limitations of microbial degradation in oxygen-depleted environments. This comparative analysis underscores the importance of considering redox conditions when assessing the environmental fate and potential for bioremediation of this compound-contaminated sites.
References
- 1. scispace.com [scispace.com]
- 2. Fate of the herbicides mecoprop, this compound, and 2,4-D in aerobic and anaerobic sewage sludge as determined by laboratory batch studies and enantiomer-specific analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of aerobic degradation of bentazone, mecoprop and this compound by oxygen addition to aquifer sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Synergistic Consortium Involved in rac-Dichlorprop Degradation as Revealed by DNA Stable Isotope Probing and Metagenomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Dichlorprop and Other Auxin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biological efficacy of Dichlorprop in comparison to other key auxin analog herbicides. The information presented herein is curated from experimental data to facilitate objective performance comparisons and to provide detailed insights into the methodologies used for their evaluation.
Introduction to Auxin Analogs as Herbicides
Synthetic auxin herbicides, including phenoxy-carboxylic acids like this compound, 2,4-D, and MCPA, have been instrumental in selective weed control for decades.[1][2] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, death in susceptible broadleaf plants.[3][4] Their mechanism of action involves binding to the TIR1/AFB family of auxin co-receptors, which triggers a signaling cascade leading to the degradation of transcriptional repressors and subsequent expression of auxin-responsive genes.[1][5]
Comparative Biological Efficacy
The efficacy of auxin herbicides is dependent on several factors, including the specific chemical structure of the analog, the plant species, and the environmental conditions. This section presents quantitative data to compare the performance of this compound and other auxin analogs.
Receptor Binding Affinity
The initiation of the herbicidal effect begins with the binding of the auxin analog to the TIR1/AFB co-receptors. The binding affinity can vary between different auxin analogs and receptor types, influencing their biological activity.
Table 1: Comparative Binding of Auxin Herbicides to Arabidopsis TIR1/AFB Receptors
| Compound | Chemical Class | TIR1 Binding (% of IAA) | AFB2 Binding (% of IAA) | AFB5 Binding (% of IAA) |
| IAA | Indoleacetic Acid | 100 | 100 | 100 |
| This compound | Phenoxy-carboxylate | 65 | 50 | 40 |
| 2,4-D | Phenoxy-carboxylate | 40 | 35 | 30 |
| MCPA | Phenoxy-carboxylate | 30 | 25 | 20 |
| Mecoprop | Phenoxy-carboxylate | 70 | 60 | 45 |
| Dicamba | Benzoate | 15 | 10 | 10 |
| Picloram | Pyridine-carboxylate | 25 | 20 | 80 |
| Fluroxypyr | Pyridyloxy-carboxylate | 55 | 50 | 50 |
Data summarized from Prusinska et al., 2022.[1] The binding is expressed as a percentage of the binding of the natural auxin, IAA.
Whole-Plant Phytotoxicity
The ultimate measure of a herbicide's efficacy is its ability to control target weeds in a whole-plant setting. This is often quantified by determining the concentration or dose required to cause a 50% reduction in plant growth (GR50) or another measured parameter (EC50).
Table 2: Comparative Efficacy (GR50/EC50) of Auxin Herbicides on Various Plant Species
| Herbicide | Target Species | Growth Stage | Efficacy Metric | Value (g ai/ha or µM) | Reference |
| This compound-p | Amaranthus powellii (Resistant) | 4-6 leaf | GR50 | 1,060 g ai/ha | [6] |
| This compound-p | Amaranthus powellii (Susceptible) | 4-6 leaf | GR50 | 420 g ai/ha | [6] |
| 2,4-D | Arabidopsis thaliana (WT) | Rosette | GR50 | 118 g ai/ha | [1] |
| 2,4-D | Amaranthus palmeri | 10-15 cm | % Control | 59-83% at 530-1120 g ai/ha | [7] |
| MCPA | Amaranthus powellii (Resistant) | 4-6 leaf | GR50 | 350 g ai/ha | [6] |
| MCPA | Amaranthus powellii (Susceptible) | 4-6 leaf | GR50 | 80 g ai/ha | [6] |
| Dicamba | Kochia scoparia (Resistant) | 5-7 cm | % Control | 26-69% (alone) | [8] |
| Dicamba + this compound-p + 2,4-D | Kochia scoparia (Resistant) | 5-7 cm | % Control | 85-97% (mixture) | [8] |
| Fluroxypyr | Galium aparine | 2-4 whorls | EC50 | 15.6 g ai/ha | [9] |
| Picloram | Arabidopsis thaliana (WT) | Rosette | GR50 | 23 g ai/ha | [1] |
Note: Efficacy can vary significantly based on environmental conditions and the specific formulation of the herbicide used.
Signaling Pathways and Experimental Workflows
To understand the biological efficacy of this compound and other auxin analogs, it is crucial to visualize their mechanism of action and the experimental procedures used for their evaluation.
References
- 1. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Preparing Arabidopsis thaliana root protoplasts for cryo electron tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caws.org.nz [caws.org.nz]
- 5. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Accuracy and precision of Dichlorprop enantiomer analysis
A comprehensive guide to the accurate and precise analysis of Dichlorprop enantiomers, offering a comparative overview of various analytical techniques. This guide is tailored for researchers, scientists, and professionals in drug development, providing detailed experimental data and methodologies.
Introduction
This compound (DCPP), a chiral herbicide, exists as two enantiomers, (R)-Dichlorprop and (S)-Dichlorprop. While the (R)-enantiomer exhibits high herbicidal activity, the (S)-enantiomer is largely inactive and can contribute to environmental toxicity.[1] Therefore, the enantioselective analysis of this compound is crucial for environmental monitoring, food safety, and toxicological studies. This guide compares the accuracy and precision of different analytical methods for this compound enantiomer analysis, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Comparison of Analytical Methods
The choice of analytical method for this compound enantiomer analysis depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the performance of different techniques based on published experimental data.
| Analytical Technique | Method | Matrix | Analyte(s) | Accuracy (Recovery %) | Precision (RSD %) | Limit of Quantification (LOQ) | Limit of Detection (LOD) |
| HPLC-MS/MS | Supramolecular solvent-based microextraction followed by LC-MS/MS | River and underground water | R-DCPP, S-DCPP | ca. 75% | 2.4-2.7% (@ 15 ng/L), 1.6-1.8% (@ 100 ng/L) | 4 ng/L | - |
| HPLC-UV | Isocratic separation on a chiral stationary phase | Standard Solution | (R)-Dichlorprop, (S)-Dichlorprop | - | ±0.8% | - | 0.1 µM |
| GC-MS | Extraction, methylation, and GC-MS analysis | Soil | This compound-P | 60-120% (acceptable range) | - | - | - |
| GC-ECD/MS | Hexane extraction from whole blood | Rat Blood | cis- & trans-1,3-dichloropropene | 80.8-98.5% (ECD), 83.1-98.8% (MS) | - | - | 5.88-1.17x10⁴ ng/mL (ECD), 4.71x10¹-1.18x10⁴ ng/mL (MS) |
| Capillary Electrophoresis (CE) | Electrokinetic chromatography (EKC) | Soil | This compound enantiomers | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Method 1: HPLC-MS/MS for Water Samples [2][3]
-
Sample Preparation: Supramolecular solvent-based microextraction (SUSME) using reverse aggregates of dodecanoic acid. The analytes are then re-extracted into an acetate (B1210297) buffer (pH 5.0).
-
Chromatographic Separation:
-
Column: Chiral column with permethylated α-cyclodextrin.
-
Mobile Phase: Isocratic elution.
-
Flow Rate: Not specified.
-
Temperature: Not specified.
-
-
Detection: Hybrid triple quadrupole mass spectrometer with an electrospray source operating in the negative ion mode. The daughter ions monitored are m/z 160.6 for DCPP.
Method 2: HPLC-UV for Standard Solutions [4][5]
-
Sample Preparation: Samples are dissolved in a suitable solvent.
-
Chromatographic Separation:
-
Column: Nucleodex-α-PM column (200 by 4.0 mm) with permethylated α-cyclodextrin as the chiral stationary phase.
-
Mobile Phase: Isocratic elution with 70% (vol/vol) methanol (B129727) and 30% (vol/vol) NaH₂PO₄ (50 mM, pH 3.0).
-
Flow Rate: 0.7 ml/min.
-
Injection Volume: 40 µL.
-
-
Detection: Photodiode array detector at a wavelength of 230 nm.
Gas Chromatography (GC)
Method: GC-MS for Soil Samples [6]
-
Sample Preparation:
-
Extraction of soil samples with a mixture of acetic acid, methanol, and water, followed by a basic buffer solution.
-
Solid-phase extraction (SPE) on a C18 column.
-
Methylation of the this compound-P residue with BF₃/methanol.
-
-
Chromatographic Separation:
-
Column: HP-5 MS (30-meter, 0.25µm film thickness, 0.25 mm ID) or equivalent.
-
Injector: Splitless mode.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Detection: Mass Spectrometry.
Capillary Electrophoresis (CE)
Method: Electrokinetic Chromatography for Soil Samples [7]
-
Sample Preparation:
-
Spiked soil samples are incubated.
-
Extraction with methanol, followed by centrifugation.
-
The supernatant is diluted with water, and the pH is adjusted to 2.0.
-
Liquid-liquid extraction (LLE) with dichloromethane.
-
The organic phase is evaporated to dryness and reconstituted in methanol.
-
-
Electrophoretic Separation:
-
Chiral Selector: Trimethyl-β-cyclodextrin (TM-β-CD).
-
Buffer: Acetate buffer at pH 4.7.
-
Capillary: Fused silica.
-
Voltage: Not specified.
-
Temperature: Not specified.
-
-
Detection: UV detector.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the analysis of this compound enantiomers.
Caption: General workflow for this compound enantiomer analysis.
References
- 1. Monolithic capillary electrochromatographic enantioseparation system for this compound based on a novel nanomaterial synthesized by chiral metal organic frameworks and racemic-templated chiral molecular imprinted polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective quantitation of mecoprop and this compound in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Enantioselective uptake and degradation of the chiral herbicide this compound [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. mdpi.com [mdpi.com]
Comparative Metabolomics of Plant Response to Dichlorprop Enantiomers: A Guide for Researchers
This guide provides an objective comparison of the metabolic responses in plants to the enantiomers of the auxinic herbicide Dichlorprop (DCPP), (R)-Dichlorprop and (S)-Dichlorprop. The data presented is synthesized from studies on the model plant Arabidopsis thaliana and is intended for researchers, scientists, and professionals in drug and herbicide development.
This compound is a chiral herbicide where the enantiomers exhibit different biological activities. The (R)-enantiomer is known to be the herbicidally active form, while the (S)-enantiomer is considered inactive.[1] Understanding the distinct metabolic perturbations caused by each enantiomer is crucial for assessing agricultural efficacy and ecological risk.
Comparative Physiological and Metabolic Impact
Exposure to this compound enantiomers elicits distinct and opposing physiological and metabolic responses in Arabidopsis thaliana. The herbicidally active (R)-DCPP induces significant stress, leading to a reduction in biomass and profound changes in central metabolism. In contrast, the (S)-DCPP enantiomer shows minimal phytotoxicity and, in some cases, may even slightly promote growth.[2][3][4]
Physiological Effects
A primary indicator of phytotoxicity is the impact on plant biomass. Studies on Arabidopsis thaliana show a stark contrast between the two enantiomers.
| Parameter | (R)-Dichlorprop | (S)-Dichlorprop | Control |
| Change in Fresh Weight | ↓ 37.6% decrease[2][3][4] | ↑ 7.6% increase[2][3][4] | No Change |
| Morphological Effects | Strong disturbance to leaf morphology and root structure; oxidative damage.[2][4] | Minor changes to plant morphology.[4] | Normal Growth |
Key Metabolic Reprogramming
Metabolomic analysis using Gas Chromatography-Mass Spectrometry (GC-MS) reveals that (R)-DCPP causes a more significant disturbance to the plant metabolome compared to (S)-DCPP.[2][3] The enantiomers impact different classes of metabolites and metabolic pathways.
| Metabolite Class / Pathway | (R)-Dichlorprop Response | (S)-Dichlorprop Response |
| Carbohydrates | Significant differential profile observed.[2][3] | Minor differential profile observed.[2][3] |
| Organic Acids (TCA Cycle) | Significant effect on the TCA cycle.[4] | Minor effect observed.[2][3] |
| Fatty Acids | Significant effect on fatty acid biosynthesis.[2][4] | Minor differential profile observed.[2][3] |
| Amino Acids | Accumulation of antioxidants.[4] | Increased levels.[4] |
| Terpenoids | - | Increased levels.[4] |
| Nitrogen Metabolism | Inhibits beneficial NO₃⁻ transport, causes accumulation of toxic NH₄⁺.[5] | Minimal impact on nitrogen transport and assimilation.[5] |
Experimental Protocols
The following sections describe the generalized methodologies employed in the comparative metabolomic studies of this compound enantiomers on Arabidopsis thaliana.
Plant Growth and Treatment
-
Plant Model: Arabidopsis thaliana seedlings are typically used.
-
Growth Conditions: Plants are grown in a controlled environment (e.g., soil or hydroponics) under standard temperature, light, and humidity conditions.
-
Herbicide Application: Seedlings are exposed to solutions of (R)-Dichlorprop, (S)-Dichlorprop, or a control solution (without herbicide) at specified concentrations.
-
Exposure Duration: Plants are exposed for a defined period to allow for physiological and metabolic responses to manifest.
Metabolite Extraction and Analysis
-
Sample Collection: Leaf tissues are harvested from control and treated plants, immediately frozen in liquid nitrogen to quench metabolic activity, and stored at -80°C.
-
Extraction: Metabolites are extracted from the homogenized plant tissue using a solvent system, typically a methanol/water mixture.
-
Derivatization: The extracted metabolites are chemically derivatized (e.g., via methoximation and silylation) to increase their volatility for GC-MS analysis.
-
GC-MS Analysis: The derivatized samples are injected into a Gas Chromatograph coupled with a Mass Spectrometer to separate and identify the metabolites based on their retention times and mass fragmentation patterns.
-
Data Analysis: The resulting data is processed to identify and quantify metabolites. Statistical analyses (e.g., Principal Component Analysis and OPLS-DA) are performed to identify metabolites that are significantly different between the treatment groups.
Caption: A generalized workflow for plant metabolomics studies.
Underlying Mechanism: Auxin Signaling Pathway
This compound is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA).[6] The herbicidal activity of (R)-Dichlorprop stems from its ability to persistently activate the auxin signaling pathway, leading to uncontrolled growth and metabolic exhaustion.
The core of this pathway involves the TIR1/AFB family of auxin receptors. In the presence of high auxin levels (mimicked by (R)-DCPP), the receptor promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors liberates Auxin Response Factors (ARFs), transcription factors that activate the expression of auxin-responsive genes, triggering a cascade of physiological and metabolic changes that ultimately lead to plant death.[6] The (S)-enantiomer has a much lower affinity for the auxin receptor, explaining its lack of herbicidal activity.
Caption: The signaling cascade initiated by (R)-Dichlorprop.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of chiral herbicide this compound on <i>Arabidopsis thaliana</i> metabolic profile and its implications for microbial communities in the phyllosphere - ProQuest [proquest.com]
- 3. Effects of chiral herbicide this compound on Arabidopsis thaliana metabolic profile and its implications for microbial communities in the phyllosphere [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Dichlorprop in Drinking Water: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the accurate detection of contaminants like the herbicide Dichlorprop in drinking water is paramount. This guide provides a detailed comparison of two prominent analytical methods: the established U.S. Environmental Protection Agency (EPA) Method 515.4 and the increasingly utilized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. We will delve into their experimental protocols, performance data, and provide visual workflows to aid in methodological evaluation.
Performance Comparison
The choice of analytical method for this compound detection in drinking water hinges on factors such as required sensitivity, sample throughput, and available instrumentation. Below is a summary of the key performance characteristics of EPA Method 515.4 and a representative LC-MS/MS method.
| Parameter | EPA Method 515.4 (GC-ECD) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Gas Chromatography with Electron Capture Detection | Liquid Chromatography with Tandem Mass Spectrometry |
| Derivatization | Required (methylation) | Not typically required |
| Method Detection Limit (MDL) | Analyte-specific, determined by the laboratory. Typically in the low µg/L range. | As low as 0.003 µg/L[1] |
| Limit of Quantitation (LOQ) | ~0.5 µg/L (as part of a mix of chlorinated acids)[2] | As low as 0.01 µg/L[3] or 4 ng/L (0.004 µg/L)[4][5][6][7] |
| Applicable Concentration Range | 0.5 - 20 µg/L[2] | 0.01 - 0.2 µg/L and higher with dilution[8] |
| Precision | Dependent on concentration and matrix, but generally within acceptable QC limits. | High, with relative standard deviations typically below 5%. |
| Selectivity | Good, but susceptible to interferences from co-extracted compounds. | Excellent, due to the specificity of MS/MS detection. |
| Sample Throughput | Lower, due to the multi-step sample preparation process including derivatization. | Higher, with simpler sample preparation and direct injection capabilities. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the detection of this compound in drinking water using EPA Method 515.4 and an LC-MS/MS method.
Experimental Protocols
EPA Method 515.4: Determination of Chlorinated Acids in Drinking Water by Gas Chromatography with Electron Capture Detection
This method involves the hydrolysis of esters, extraction of the acidic herbicides, derivatization to their methyl esters, and subsequent analysis by GC-ECD.[2][9]
1. Sample Preparation and Extraction:
-
A 40-mL water sample is collected in a glass container with a PTFE-lined screw cap and dechlorinated with sodium sulfite.[2]
-
The sample pH is adjusted to ≥ 12 with 4 N sodium hydroxide (B78521) solution and allowed to stand for 1 hour at room temperature to hydrolyze any esters.
-
A cleanup step is performed by washing the alkaline sample with a mixture of hexane and methyl tert-butyl ether (MTBE).
-
The aqueous phase is then acidified to a pH of < 1 with sulfuric acid.
-
The acidified sample is extracted with MTBE.
2. Derivatization:
-
The chlorinated acids in the MTBE extract are converted to their more volatile methyl esters using diazomethane.[2]
3. Instrumental Analysis:
-
The derivatized extract is analyzed using a gas chromatograph equipped with a capillary column and an electron capture detector (GC-ECD).
-
The analytes are identified and quantified by comparing their retention times and peak areas to those of known standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method offers a more direct analysis with minimal sample preparation and is capable of achieving very low detection limits.[1][8]
1. Sample Preparation:
-
A smaller volume of drinking water (e.g., 10 mL) is typically required.
-
The sample is centrifuged and then filtered through a 0.2 µm PVDF syringe filter to remove particulate matter.[8]
-
An aliquot of the filtered sample is transferred to a vial, and in some cases, acidified with a small amount of formic acid prior to analysis.[8]
2. Instrumental Analysis:
-
The prepared sample is directly injected into a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
The separation of this compound from other components in the sample is achieved on a suitable LC column (e.g., a C18 column).
-
The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection and quantitation of this compound.
Conclusion
Both EPA Method 515.4 and LC-MS/MS are effective for the determination of this compound in drinking water. EPA Method 515.4 is a well-established and validated method, but it is more labor-intensive due to the required derivatization step and may have higher detection limits. The LC-MS/MS method offers significant advantages in terms of sensitivity, selectivity, and sample throughput, making it an increasingly popular choice for the analysis of trace-level contaminants in environmental samples. The selection of the most appropriate method will depend on the specific requirements of the analysis, including regulatory compliance, desired detection limits, and available laboratory resources.
References
- 1. aga-analytical.com.pl [aga-analytical.com.pl]
- 2. NEMI Method Summary - 515.4 [nemi.gov]
- 3. epa.gov [epa.gov]
- 4. paragonlaboratories.com [paragonlaboratories.com]
- 5. Method 515.4: Determination of Chlorinated Acids in Drinking Water by Liquid ... - Google ブックス [books.google.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective quantitation of mecoprop and this compound in natural waters by supramolecular solvent-based microextraction, chiral liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Safety Operating Guide
Navigating the Safe Disposal of Dichlorprop: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Dichlorprop, a common herbicide, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for the this compound product in use. Always handle this compound in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or a face shield, and protective clothing.[1][2][3] In the event of a spill, immediately contain the material using an inert absorbent such as sand or earth and prevent it from entering drains, sewers, or waterways.[2]
Disposal of Unused or Waste this compound
The primary and most recommended method for the disposal of unused or waste this compound is through a licensed hazardous waste disposal facility or an approved incinerator.[4] Do not dispose of this compound with regular laboratory or household waste, and never pour it down the drain or into any water source.[5][6][7][8]
Key Disposal Steps:
-
Segregation and Storage: Keep waste this compound in its original or a compatible, properly labeled, and sealed container. Store it in a designated, locked area away from incompatible materials.[1]
-
Contact a Licensed Waste Contractor: Arrange for collection and disposal by a certified hazardous waste management company. They are equipped to handle and transport the chemical safely and in accordance with regulations.
-
Documentation: Maintain meticulous records of the disposed of chemical, including the quantity and date of disposal, to ensure a clear audit trail.
Management of Empty this compound Containers
Empty this compound containers are considered hazardous waste until properly decontaminated.[6][9] The recommended procedure for decontamination is triple rinsing.
Triple-Rinsing Protocol:
-
Initial Draining: Empty the container completely into the application equipment or a designated collection tank for future use. Allow it to drain for an additional 30 seconds after the flow has slowed to a drip.[9]
-
First Rinse: Fill the container to about 10-25% of its capacity with water or an appropriate solvent.[9][10]
-
Agitation: Securely close the container and agitate it vigorously for at least 30 seconds to ensure the rinsing liquid contacts all interior surfaces.[9]
-
Rinsate Collection: Pour the rinsate (the liquid from rinsing) into the application equipment or a collection tank.[9][10] Allow the container to drain completely.
-
Repeat: Repeat the rinsing and collection steps two more times.[9][10]
-
Final Disposal: Once triple-rinsed and dried, the container can often be disposed of as non-hazardous waste or sent for recycling, depending on local regulations.[9][10] Puncturing the container after rinsing can prevent its reuse.[11]
Quantitative Data Summary
While specific quantitative parameters for this compound disposal can vary based on local regulations and the capabilities of the disposal facility, the following table summarizes general information.
| Parameter | Guideline | Source(s) |
| Container Rinsing Volume | Fill 10-25% full with rinsing agent | [9][10] |
| Rinsing Agitation Time | Minimum 30 seconds | [9] |
| Number of Rinses | 3 (Triple-rinsing) | [9][10] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and its containers.
Caption: A flowchart outlining the procedural steps for the safe disposal of both this compound waste and its empty containers.
References
- 1. ipco.ca [ipco.ca]
- 2. ipco.ca [ipco.ca]
- 3. manuals.tradetested.co.nz [manuals.tradetested.co.nz]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. Pesticide and Container Disposal – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 7. gardenhealth.com [gardenhealth.com]
- 8. Storing and Disposing of Chemicals Safely | RHS Advice [rhs.org.uk]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. earth911.com [earth911.com]
Retrosynthesis Analysis
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
